WIZ degrader 2
Description
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Properties
Molecular Formula |
C24H33N5O3 |
|---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
1-[5-[[(2S,4R)-2-methyl-1-(oxan-4-ylmethyl)piperidin-4-yl]methyl]pyrazolo[1,5-a]pyridin-3-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C24H33N5O3/c1-17-12-19(2-7-27(17)16-18-5-10-32-11-6-18)13-20-3-9-29-21(14-20)22(15-25-29)28-8-4-23(30)26-24(28)31/h3,9,14-15,17-19H,2,4-8,10-13,16H2,1H3,(H,26,30,31)/t17-,19+/m0/s1 |
InChI Key |
OFZFLRQWSQTFBI-PKOBYXMFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of WIZ Degrader 2 (dWIZ-2)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
WIZ degrader 2 (dWIZ-2) is a novel molecular glue degrader designed to induce fetal hemoglobin (HbF) by targeting the WIZ (Widely Interspaced Zinc Finger Motifs) transcription factor for proteasomal degradation. This targeted protein degradation strategy presents a promising therapeutic avenue for sickle cell disease (SCD), a genetic disorder characterized by abnormal hemoglobin polymerization. By removing the repressive effects of WIZ on γ-globin gene expression, dWIZ-2 effectively reactivates HbF production, which can ameliorate the clinical manifestations of SCD. This technical guide provides a comprehensive overview of the mechanism of action of dWIZ-2, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes.
Core Mechanism of Action: Molecular Glue-Mediated Degradation
dWIZ-2 functions as a molecular glue, a small molecule that induces proximity between two proteins that do not normally interact.[1] In this case, dWIZ-2 facilitates the formation of a ternary complex between the WIZ transcription factor and Cereblon (CRBN), the substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1][2]
The key steps in the mechanism of action are as follows:
-
Binding to CRBN: dWIZ-2 first binds to the CRBN protein within the CRL4-CRBN E3 ubiquitin ligase complex.[2][3]
-
Recruitment of WIZ: The dWIZ-2/CRBN complex then recruits the WIZ transcription factor. Crystallographic studies have revealed that this interaction is mediated by the seventh zinc finger domain (ZF7) of WIZ.[2][4]
-
Ternary Complex Formation: The formation of the stable WIZ/dWIZ-2/CRBN ternary complex brings WIZ into close proximity to the E3 ubiquitin ligase machinery.
-
Ubiquitination: Once in the ternary complex, WIZ is polyubiquitinated by the E3 ligase, marking it for degradation.
-
Proteasomal Degradation: The ubiquitinated WIZ protein is then recognized and degraded by the 26S proteasome.
This process of targeted protein degradation effectively reduces the intracellular levels of the WIZ transcription factor.
Signaling Pathway Diagram
Caption: The molecular glue dWIZ-2 induces the ubiquitination and proteasomal degradation of the WIZ transcription factor by recruiting it to the CRL4-CRBN E3 ubiquitin ligase complex.
Downstream Cellular Effects: Induction of Fetal Hemoglobin
The degradation of the WIZ transcription factor leads to the derepression of γ-globin gene expression, resulting in an increase in the production of fetal hemoglobin (HbF).[1][5] WIZ is a known transcriptional repressor that contributes to the silencing of the γ-globin genes (HBG1 and HBG2) in adult erythroid cells.[1][5]
Genome-wide studies have shown that WIZ binds to various chromatin sites and is associated with the maintenance of repressive histone marks, specifically the dimethylation of lysine (B10760008) 9 on histone H3 (H3K9me2).[1] Treatment with dWIZ-2 leads to a reduction in WIZ binding at these sites and a corresponding decrease in H3K9me2 levels.[1] This alteration in the chromatin landscape allows for the transcription of the γ-globin genes, leading to increased HbF levels.[1]
Logical Relationship Diagram
Caption: dWIZ-2-mediated degradation of WIZ leads to reduced repressive histone marks at the γ-globin locus, resulting in increased fetal hemoglobin production.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of dWIZ-2.
Table 1: In Vitro Activity of dWIZ-2
| Parameter | Value | Cell Type | Assay | Reference |
| WIZ Degradation AC50 | 0.011 µM | Not Specified | Not Specified | MedChemExpress |
| HbF Induction EC50 | 0.038 µM | Not Specified | Not Specified | MedChemExpress |
Table 2: In Vivo Studies with dWIZ-2
| Animal Model | Dosage | Duration | Key Findings | Reference |
| Humanized Mice | Not specified (dose-dependent) | 21 days (once daily oral) | Robust WIZ degradation, increased total HbF, and increased proportion of HbF+ human erythroblasts in bone marrow. | [5] |
| Cynomolgus Monkeys | 30 mg/kg | 28 days (once daily oral) | Well-tolerated, induced HbF expression. | [3] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize the mechanism of action of dWIZ-2.
Target Deconvolution by Global Proteomics
Objective: To identify the protein target of dWIZ-2 responsible for the observed phenotypic effect of HbF induction.
Methodology:
-
Cell Culture and Treatment: Primary human CD34+ derived erythroblasts are cultured and treated with either dWIZ-2 or a vehicle control (e.g., DMSO) for a specified time course.
-
Cell Lysis and Protein Extraction: Cells are harvested, washed, and lysed to extract total protein.
-
Protein Digestion: Proteins are reduced, alkylated, and digested into peptides using an enzyme such as trypsin.
-
Tandem Mass Tag (TMT) Labeling: Peptides from different treatment groups are labeled with isobaric TMT reagents for multiplexed quantitative analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry to identify and quantify proteins.
-
Data Analysis: The relative abundance of proteins in the dWIZ-2-treated samples is compared to the control samples to identify proteins that are significantly downregulated, thus revealing WIZ as the target.
WIZ Knockout using CRISPR-Cas9
Objective: To validate WIZ as the transcriptional repressor of HbF.
Methodology:
-
sgRNA Design: Two independent single-guide RNAs (sgRNAs) targeting the WIZ gene are designed.
-
Lentiviral Production: Lentiviral particles expressing Cas9 and the WIZ-targeting sgRNAs are produced.
-
Transduction of Erythroblasts: Primary human erythroblasts are transduced with the lentiviral particles.
-
Selection and Expansion: Transduced cells are selected and expanded.
-
Validation of Knockout: WIZ protein knockout is confirmed by Western blotting.
-
Analysis of HbF Expression: The proportion of γ-globin mRNA, HbF protein levels, and the percentage of HbF-positive cells are measured in the WIZ knockout cells and compared to control cells.[5]
In Vivo Efficacy in Humanized Mice
Objective: To assess the in vivo efficacy of dWIZ-2 in degrading WIZ and inducing HbF in a relevant animal model.
Methodology:
-
Humanized Mouse Model: NBSGW mice are humanized with CD34+ hematopoietic stem and progenitor cells from healthy human donors.[5]
-
Drug Administration: Mice are orally dosed once daily with dWIZ-2 or a vehicle control for 21 days.[5]
-
Sample Collection: At the end of the treatment period, bone marrow is collected from the mice.
-
Analysis of WIZ Degradation: WIZ protein levels in human erythroblasts from the bone marrow are quantified to assess degradation.
-
Analysis of HbF Induction: Total HbF levels and the proportion of HbF-positive human erythroblasts in the bone marrow are measured using techniques such as flow cytometry or high-performance liquid chromatography (HPLC).[5]
Experimental Workflow Diagram
Caption: A streamlined workflow for the discovery, characterization, and in vivo validation of the WIZ degrader dWIZ-2.
Safety and Tolerability
In vivo studies in animal models have indicated that the degradation of WIZ by dWIZ-2 is well-tolerated.[1] No significant adverse effects on body weight, blood counts, serum chemistries, or tissue histology were observed in these studies.[1] Furthermore, dWIZ-2 did not impact erythroid cell differentiation or proliferation in vitro.[1]
Conclusion
dWIZ-2 represents a significant advancement in the development of targeted protein degraders for the treatment of sickle cell disease. Its mechanism of action as a molecular glue that specifically targets the WIZ transcription factor for degradation leads to the derepression of γ-globin genes and the induction of fetal hemoglobin. The preclinical data demonstrate its potential as a potent and well-tolerated oral therapeutic. This technical guide provides a foundational understanding of the core mechanism, downstream effects, and experimental validation of dWIZ-2, offering valuable insights for researchers and drug development professionals in the field of targeted protein degradation and hemoglobinopathies.
References
- 1. marinbio.com [marinbio.com]
- 2. researchgate.net [researchgate.net]
- 3. WIZ glue degrader restores fetal hemoglobin | BioWorld [bioworld.com]
- 4. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
A Technical Guide to dWIZ-2: A Molecular Glue for Fetal Hemoglobin Induction
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sickle cell disease (SCD) is a debilitating genetic blood disorder caused by a mutation in the β-globin gene, leading to the production of abnormal hemoglobin (HbS).[1] A well-established therapeutic strategy is to increase the production of fetal hemoglobin (HbF, α₂γ₂), which is naturally present during fetal development and can prevent the polymerization of HbS, thereby ameliorating disease complications.[1][2][3][4][5] This document provides a detailed technical overview of dWIZ-2, a novel, orally bioavailable small-molecule molecular glue degrader. dWIZ-2 represents a promising therapeutic approach for SCD by inducing HbF through the targeted degradation of the WIZ (Widely Interspaced Zinc finger motifs) transcription factor, a previously unrecognized repressor of γ-globin expression.[1][2][3][4][6]
The Core Mechanism: Targeted Degradation of WIZ
The therapeutic action of dWIZ-2 is rooted in the principles of targeted protein degradation (TPD).[1] Unlike traditional inhibitors, dWIZ-2 is a "molecular glue" that induces a neomorphic interaction between two proteins that do not normally associate: the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and the WIZ transcription factor.[1][2][3]
The mechanism proceeds through the following key steps:
-
Ternary Complex Formation: dWIZ-2 binds to the CRBN-DDB1 ubiquitin ligase complex.[1] This binding event alters the surface of CRBN, creating a novel interface for protein interaction.[7]
-
WIZ Recruitment: The dWIZ-2/CRBN complex then recruits the WIZ transcription factor, specifically through its seventh zinc finger domain (ZF7), forming a stable ternary complex (WIZ-dWIZ-2-CRBN).[2][5][8][9]
-
Ubiquitination and Proteolysis: This induced proximity leads to the poly-ubiquitination of WIZ by the E3 ligase complex.
-
Proteasomal Degradation: The ubiquitinated WIZ protein is subsequently recognized and degraded by the cell's proteasome, effectively eliminating it from the cell.[1]
This process allows for the selective removal of WIZ, leading to the de-repression of its target genes, most notably the γ-globin genes (HBG1 and HBG2).[1][3]
Caption: dWIZ-2 molecular glue mechanism for WIZ degradation.
Signaling Pathway to HbF Induction
The degradation of WIZ directly impacts the chromatin state at the β-globin locus, leading to the reactivation of γ-globin gene expression. WIZ is known to be a core component of the repressive G9a-GLP histone methyltransferase complex, which maintains repressive histone marks like H3K9 dimethylation (H3K9me2) at gene promoters.[1][10]
The signaling cascade is as follows:
-
WIZ Degradation: Treatment with dWIZ-2 leads to the rapid degradation of the WIZ protein.
-
Chromatin Remodeling: The removal of WIZ from chromatin reduces its binding at the γ-globin promoters and leads to a decrease in local H3K9me2 repressive marks.[1]
-
Gene De-repression: The reduction in repressive histone marks creates a more permissive chromatin environment.
-
γ-Globin Transcription: This allows for the transcription of the HBG1 and HBG2 genes to resume in adult erythroblasts.
-
HbF Production: Increased γ-globin chains combine with α-globin chains to form functional fetal hemoglobin (HbF), which is then incorporated into red blood cells.
This mechanism is distinct from that of other known HbF repressors like BCL11A and ZBTB7A (also known as LRF), making WIZ a novel and attractive therapeutic target.[11][12][13][14]
Caption: Pathway from WIZ degradation to HbF production.
Discovery and Development Workflow
The identification of dWIZ-2 was the result of a systematic drug discovery campaign. The process began with a phenotypic screen to find compounds that could induce HbF, followed by target deconvolution and chemical optimization.[2][6][15]
Caption: Workflow for the discovery and optimization of dWIZ-2.
Preclinical Efficacy Data
dWIZ-2 has demonstrated robust induction of HbF in a variety of preclinical models, including primary human cells and animal models, without negatively impacting erythroid differentiation or proliferation.[1][6]
| Cell Type | Compound/Condition | Concentration | Outcome | Reference |
| SCD Patient-Derived Erythroblasts | dWIZ-2 | 10 µM | Increased % of HbF-expressing cells and total HbF | [8][9] |
| Primary Human Erythroblasts | WIZ Knockout (sgRNA) | N/A | Elevated γ-globin mRNA, HbF protein, and HbF+ cells | [6][15] |
| Animal Model | Dosing Regimen | Duration | Key Findings | Reference |
| Humanized NBSGW Mice | 30-100 mg/kg, oral, once daily | 21 days | Dose-dependent WIZ degradation; increased total HbF and HbF+ human erythroblasts in bone marrow. | [1][6] |
| Cynomolgus Monkeys | 30 mg/kg, oral, once daily | 28 days | Elevated γ-globin mRNA (up to 37% of β-like globins); up to 95% HbF+ reticulocytes in peripheral blood. | [6] |
Experimental Protocols
The development of dWIZ-2 relied on several key experimental methodologies.
-
Phenotypic Screening:
-
Objective: To identify small molecules that induce HbF in human erythroid cells.[6]
-
Methodology: A chemical library biased towards CRBN-binding molecular glues was screened using primary human CD34+ derived erythroblasts. High-throughput assays were employed to measure proliferation, differentiation, and HbF expression, allowing for the identification of compounds that selectively induce HbF without causing cellular toxicity.[1][6][15] dWIZ-1 was identified as a primary hit from this screen.[2][6]
-
-
Target Deconvolution via Global Proteomics:
-
Objective: To identify the specific protein target of dWIZ-1 responsible for HbF induction.
-
Methodology: Human erythroblasts were treated with dWIZ-1. Global proteomic analysis was then performed to identify proteins whose levels were significantly reduced upon treatment. WIZ was identified as the primary protein degraded by the compound.[6][15]
-
-
In Vivo Studies in Humanized Mice:
-
Objective: To assess the in vivo efficacy and pharmacodynamics of dWIZ-2 on human cells.
-
Methodology: NBSGW mice were transplanted with human CD34+ hematopoietic stem and progenitor cells to create a humanized bone marrow environment.[6] These mice were then orally dosed with dWIZ-2 (30-100 mg/kg) once daily for 21 days. Endpoints included measuring WIZ protein levels and the percentage of HbF-positive human erythroblasts in the bone marrow.[1][6]
-
-
In Vivo Studies in Cynomolgus Monkeys:
-
Objective: To evaluate the efficacy, pharmacokinetics, and safety of dWIZ-2 in a non-human primate model.
-
Methodology: Healthy cynomolgus monkeys were orally administered dWIZ-2 (30 mg/kg) once daily for 28 days. Peripheral blood samples were collected to analyze γ-globin mRNA levels and the percentage of HbF-positive reticulocytes. Comprehensive safety assessments, including clinical observations, body weight, hematology, and clinical chemistry, were also conducted.[1][6]
-
Safety and Tolerability
Preclinical safety studies have shown that pharmacological degradation of WIZ by dWIZ-2 is well-tolerated. In both humanized mice and cynomolgus monkeys, dWIZ-2 administration did not lead to significant adverse effects on body weight, blood counts, serum chemistries, or tissue histology.[1][6] Specifically, there were no detrimental changes in key hematological parameters such as reticulocytes, hematocrit, and neutrophil counts.[6]
Conclusion and Future Directions
The development of dWIZ-2 marks a significant advancement in the pursuit of an oral, globally accessible therapy for sickle cell disease. By identifying WIZ as a novel, druggable repressor of fetal hemoglobin, this research has opened a new therapeutic avenue. The molecular glue dWIZ-2 effectively degrades WIZ, leading to robust and well-tolerated HbF induction in preclinical models.[1][2][3][4]
Future research may focus on the long-term safety and efficacy of WIZ degradation. Furthermore, the discovery has spurred interest in developing agents with dual-targeting capabilities. For instance, the compound BMS-986470 is a novel CELMoD™ agent designed to degrade both WIZ and ZBTB7A, another key HbF repressor, with reports suggesting synergistic effects on HbF induction.[16][17] These ongoing efforts highlight the transformative potential of targeted protein degradation to create effective oral medicines for hemoglobinopathies.
References
- 1. marinbio.com [marinbio.com]
- 2. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction | Semantic Scholar [semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ashpublications.org [ashpublications.org]
- 7. youtube.com [youtube.com]
- 8. dWIZ-2 | WIZ degrader | Probechem Biochemicals [probechem.com]
- 9. probechem.com [probechem.com]
- 10. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 11. Transcription factor competition at the γ-globin promoters controls hemoglobin switching - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural basis for human ZBTB7A action at the fetal globin promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transcription factors LRF and BCL11A independently repress expression of fetal hemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural basis for human ZBTB7A action at the fetal globin promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 15. twistbioscience.com [twistbioscience.com]
- 16. researchgate.net [researchgate.net]
- 17. Paper: Development of a ZBTB7A and Wiz Dual Degrading, HbF-Activating CELMoD™ for the Treatment of Sickle Cell Disease [ash.confex.com]
The Role of WIZ Transcription Factor in Globin Switching: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The developmental switch from fetal hemoglobin (HbF) to adult hemoglobin (HbA) is a critical process in human development and a key area of research for treating hemoglobinopathies such as sickle cell disease (SCD) and β-thalassemia. Reactivating HbF expression in adults is a promising therapeutic strategy. Recent discoveries have identified the Widely Interspaced Zinc Finger (WIZ) transcription factor as a novel repressor of fetal hemoglobin. This technical guide provides an in-depth overview of the role of WIZ in globin switching, focusing on its mechanism of action, therapeutic targeting, and the experimental methodologies used to elucidate its function.
Introduction to WIZ and Globin Switching
Hemoglobin switching is a complex, developmentally regulated process involving the silencing of the γ-globin genes (HBG1 and HBG2), which encode the γ-chains of fetal hemoglobin (HbF, α₂γ₂), and the activation of the β-globin gene (HBB), which encodes the β-chain of adult hemoglobin (HbA, α₂β₂). This switch occurs perinatally, and its reversal is a major therapeutic goal for β-hemoglobinopathies.
Several key transcriptional repressors of γ-globin expression have been identified, with BCL11A being a major regulator.[1][2] The Widely Interspaced Zinc Finger (WIZ) protein has recently emerged as another critical repressor in this pathway. WIZ is a chromatin-associated transcription factor known to be a component of the G9a/GLP histone H3 lysine (B10760008) 9 (H3K9) methyltransferase complex, suggesting its role in establishing repressive chromatin environments.[3][4] Studies have now confirmed that depletion or degradation of WIZ leads to a significant increase in HbF levels, identifying it as a promising therapeutic target.[5][6][7]
Mechanism of WIZ-Mediated Globin Gene Repression
WIZ exerts its repressive function on γ-globin expression through its role in chromatin modification and its interplay with other key regulators of globin switching.
Association with the G9a/GLP Complex and H3K9 Methylation
WIZ is an integral component of a repressive complex that includes the histone methyltransferases G9a (EHMT2) and GLP (EHMT1).[3][4][5] This complex is responsible for mono- and di-methylation of H3K9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression. WIZ is thought to stabilize the G9a/GLP complex and facilitate its retention on chromatin.[8] Genome-wide studies have shown that WIZ binds to numerous chromatin sites and is critical for maintaining repressive H3K9me2 marks at these locations.[5]
Regulation of the Globin Locus and BCL11A
The degradation of WIZ leads to a reduction in H3K9me2 levels and an increase in the expression of genes involved in HbF regulation.[5] While the precise, direct interactions are still under investigation, a key mechanism appears to be the regulation of BCL11A, a master repressor of γ-globin. It is proposed that WIZ acts as a transcriptional repressor of BCL11A by modulating chromatin accessibility at BCL11A's erythroid-specific enhancer.[1][6] Therefore, the degradation of WIZ leads to a more open chromatin state at the BCL11A enhancer, reducing its expression, which in turn de-represses γ-globin gene expression.
The Role of ZBTB7A in Concert with WIZ
Recent findings have indicated that the transcription factor ZBTB7A (also known as LRF) is another repressor of γ-globin.[9][10][11][12][13] Notably, the dual degradation of both WIZ and ZBTB7A has a synergistic effect on HbF induction, suggesting that these two factors may act through independent or complementary pathways to silence γ-globin.[9][11][12][13]
Therapeutic Targeting of WIZ: Molecular Glue Degraders
The discovery of WIZ as a "druggable" target has led to the development of novel therapeutic agents known as molecular glue degraders. These small molecules induce the degradation of WIZ, leading to the reactivation of HbF.
Mechanism of Action of WIZ Degraders
Molecular glue degraders such as dWIZ-1, dWIZ-2, and BMS-986470 function by inducing proximity between WIZ and the E3 ubiquitin ligase substrate receptor Cereblon (CRBN).[5][6][10][11][12][13][14][15][16] This induced interaction leads to the polyubiquitination of WIZ and its subsequent degradation by the proteasome. Crystallographic studies have shown that these degraders mediate the recruitment of the seventh zinc finger (ZF7) of WIZ to CRBN.[6][14][15]
Preclinical Efficacy of WIZ Degraders
-
dWIZ-2: This optimized molecular glue degrader has demonstrated robust, dose-dependent degradation of WIZ and induction of HbF in primary human erythroblasts from both healthy donors and SCD patients.[5][7] In vivo studies in humanized mice showed significant WIZ degradation and an increase in HbF-positive erythroblasts in the bone marrow.[5] In cynomolgus monkeys, oral administration of dWIZ-2 resulted in up to 95% HbF-positive reticulocytes and was well-tolerated.[7]
-
BMS-986470: This first-in-class dual degrader of WIZ and ZBTB7A has shown even more potent induction of HbF.[9][10][11][12][13][16] In primary erythroblasts from SCD patients, BMS-986470 achieved over 90% F-cells and greater than 40% total HbF.[9][11][13] The dual knockout of WIZ and ZBTB7A synergistically increased HbF levels to over 80% in HUDEP-2 cells.[9][11][12][13] BMS-986470 is currently in Phase I clinical trials for SCD.[9][12][13]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of WIZ degraders.
| Parameter | Value | Cell/Model System | Reference |
| dWIZ-2 Degradation Potency (DC₅₀) | 32 nM | Not specified | [17] |
| 13 nM | Primary human erythroid precursor cells | [18][19] | |
| dWIZ-2 HbF Induction (EC₅₀) | 202 nM | Erythroblasts | [17] |
| 100 nM | Primary human erythroid precursor cells | [18][19] | |
| dWIZ-2 In Vivo Efficacy | Up to 37% γ-globin mRNA of β-like globins | Cynomolgus monkeys (peripheral blood, day 28) | [7] |
| Up to 95% HbF⁺ reticulocytes | Cynomolgus monkeys (day 28) | [7] | |
| BMS-986470 In Vitro Efficacy | >90% F-cells | Primary erythroblasts from SCD patients | [9][11][13] |
| >40% total HbF | Primary erythroblasts from SCD patients | [9][11][13] | |
| 73-fold increase in γ-globin mRNA | Human CD34⁺-derived erythroid cells | [16] | |
| WIZ and ZBTB7A Dual Knockout | >95% F-cells | HUDEP-2 cells | [9][11][12][13] |
| >80% total HbF tetramer | HUDEP-2 cells | [9][11][12][13] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of WIZ's role in globin switching.
In Vitro Differentiation of Human CD34⁺ Cells to Erythroblasts
This two-phase protocol is adapted from methodologies used to generate primary human erythroblasts for studying globin switching and testing compounds.
Phase 1: Expansion of Hematopoietic Stem and Progenitor Cells (HSPCs) (Day 0-7)
-
Thaw cryopreserved human CD34⁺ HSPCs and culture in expansion medium (e.g., StemSpan™ SFEM II supplemented with Stem Cell Factor (SCF), IL-3, and Erythropoietin (EPO)) at a density of 1 x 10⁵ cells/mL.
-
Incubate at 37°C in a humidified incubator with 5% CO₂.
-
On day 4, add fresh expansion medium to the culture.
-
On day 7, harvest the cells by centrifugation.
Phase 2: Erythroid Differentiation (Day 7-18)
-
Resuspend the cells in erythroid differentiation medium (e.g., StemSpan™ SFEM II supplemented with EPO, SCF, insulin, and transferrin) at a density of 1 x 10⁵ cells/mL.
-
Continue incubation at 37°C and 5% CO₂.
-
Every 2-3 days, monitor cell density and dilute the culture with fresh differentiation medium to maintain a density of 0.5-1 x 10⁶ cells/mL.
-
Erythroid differentiation can be monitored by flow cytometry for the expression of erythroid markers such as CD71 (transferrin receptor) and CD235a (Glycophorin A).
CRISPR/Cas9-Mediated Knockout of WIZ in Hematopoietic Cells
This protocol outlines the general steps for knocking out the WIZ gene in HSPCs or erythroid progenitor cell lines like HUDEP-2.
1. Guide RNA (gRNA) Design and Synthesis:
-
Design two or more gRNAs targeting a conserved early exon of the WIZ gene. Use online design tools to minimize off-target effects.
-
Synthesize the gRNAs or clone them into a suitable expression vector. Two independent sgRNAs were used to validate WIZ as a repressor of HbF.[7]
2. Ribonucleoprotein (RNP) Complex Formation:
-
Incubate the synthesized gRNA with purified Cas9 nuclease at room temperature for 10-20 minutes to form RNP complexes.
3. Electroporation of Cells:
-
Harvest and wash the target cells (e.g., CD34⁺ HSPCs or HUDEP-2 cells).
-
Resuspend the cells in a nucleofection buffer.
-
Add the RNP complexes to the cell suspension.
-
Electroporate the cells using a nucleofector device with a cell-type-specific program.
4. Post-Electroporation Culture and Analysis:
-
Culture the electroporated cells under appropriate conditions.
-
After 48-72 hours, harvest a portion of the cells to assess knockout efficiency by genomic DNA PCR followed by Sanger sequencing and analysis of insertion/deletion (indel) mutations.
-
The remaining cells can be used for downstream functional assays, such as erythroid differentiation and analysis of globin expression.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for WIZ
This protocol is a general guideline for performing ChIP-seq to identify the genomic binding sites of WIZ in erythroid cells.
1. Cell Cross-linking and Chromatin Preparation:
-
Cross-link approximately 1-2 x 10⁷ erythroid cells with 1% formaldehyde (B43269) for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and nuclei to isolate chromatin.
-
Shear the chromatin to an average size of 200-600 bp using sonication.
2. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for WIZ. Include a negative control immunoprecipitation with a non-specific IgG antibody.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads extensively to remove non-specific binding.
3. Elution and DNA Purification:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using spin columns or phenol-chloroform extraction.
4. Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA and input control DNA.
-
Perform high-throughput sequencing.
-
Analyze the sequencing data to identify WIZ-bound genomic regions.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: WIZ Signaling Pathway in Globin Switching.
Caption: Experimental Workflow for Studying WIZ Function.
Conclusion
The identification of WIZ as a key repressor of fetal hemoglobin has opened up new avenues for the treatment of sickle cell disease and β-thalassemia. The development of potent and selective molecular glue degraders that target WIZ for proteasomal degradation has demonstrated significant preclinical efficacy in reactivating γ-globin expression to therapeutic levels. The synergistic effect observed with the dual degradation of WIZ and ZBTB7A further highlights the complexity of the globin switching mechanism and offers new strategies for combination therapies. Continued research into the precise molecular interactions of WIZ and its associated complexes will be crucial for optimizing these novel therapeutic approaches and bringing them to the clinic. This guide provides a comprehensive resource for researchers and drug developers working at the forefront of this exciting field.
References
- 1. An erythroid enhancer of BCL11A subject to genetic variation determines fetal hemoglobin level - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrative proteomics reveals principles of dynamic phosphosignaling networks in human erythropoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sequential Activation of Guide RNAs to Enable Successive CRISPR-Cas9 Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. marinbio.com [marinbio.com]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Paper: Development of a ZBTB7A and Wiz Dual Degrading, HbF-Activating CELMoD™ for the Treatment of Sickle Cell Disease [ash.confex.com]
- 12. Discovery of BMS-986470, a first-in-class molecular glue dual degrader of zinc finger and BTB domain containing 7A (ZBTB7A) and widely interspaced zinc finger protein (WIZ) for the treatment of treatment of Sickle Cell Disease - American Chemical Society [acs.digitellinc.com]
- 13. ashpublications.org [ashpublications.org]
- 14. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Discovery of dual molecular glue degrader BMS-986470 | BioWorld [bioworld.com]
- 17. Bristol Myers Squibb - Bristol Myers Squibb’s Presentations at ASH 2024 Reinforce Strength of Hematology Portfolio and Scientific Advances in Differentiated Research Platforms [news.bms.com]
- 18. biorbyt.com [biorbyt.com]
- 19. Protocols – HudsonAlpha Institute for Biotechnology [hudsonalpha.org]
The Discovery and Synthesis of WIZ Degrader 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of WIZ degrader 2, also known as dWIZ-2. This novel molecular glue degrader has emerged as a promising therapeutic agent for sickle cell disease by inducing fetal hemoglobin expression. This document details the mechanism of action, quantitative data, and experimental protocols relevant to its development.
Introduction
Sickle cell disease (SCD) is a debilitating genetic disorder caused by a mutation in the β-globin gene, leading to the production of abnormal hemoglobin (HbS). Therapeutic strategies have focused on reactivating the expression of fetal hemoglobin (HbF), which can inhibit HbS polymerization and ameliorate the clinical symptoms of SCD. WIZ (Widely Interspaced Zinc Finger) has been identified as a novel transcriptional repressor of HbF.[1][2] this compound is a small molecule that acts as a molecular glue, inducing the degradation of WIZ and subsequently leading to the robust expression of HbF.[2][3]
Mechanism of Action
This compound functions by hijacking the body's natural protein disposal system. It facilitates an interaction between the WIZ transcription factor and Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[2][3] This induced proximity leads to the polyubiquitination of WIZ, marking it for degradation by the 26S proteasome. The degradation of the WIZ repressor protein derepresses the expression of the γ-globin gene, leading to increased production of fetal hemoglobin.[2][3]
Quantitative Data
The efficacy of this compound and its precursors has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
| Compound | WIZ Degradation DC50 (µM) | WIZ Degradation Dmax (%) | HbF Induction EC50 (µM) |
| dWIZ-1 | 0.03 | ~90 | 0.1 |
| This compound (dWIZ-2 / 10) | 0.011 | >95 | 0.038 |
Table 1: In Vitro Activity of WIZ Degraders. DC50 represents the concentration for half-maximal degradation, Dmax is the maximum degradation percentage, and EC50 is the half-maximal effective concentration for HbF induction. Data sourced from primary human erythroblasts.
| Species | Dose | Route of Administration | Key Findings |
| Humanized Mice | 10 mg/kg, daily | Oral | Robust WIZ degradation and increased HbF-positive erythroblasts in bone marrow.[2] |
| Cynomolgus Monkeys | 30 mg/kg, daily | Oral | Well-tolerated with significant induction of HbF without adverse effects on other blood parameters.[2] |
Table 2: In Vivo Efficacy of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound and its characterization are provided below. Please note that the complete, step-by-step synthesis with specific reaction conditions and purification methods is often found in the supplementary information of peer-reviewed publications and may not be fully available in the public domain. The protocols provided here are based on established methodologies for similar compounds and assays.
Synthesis of this compound
The synthesis of this compound, with the chemical name 3-(5-(((R)-1-ethylpiperidin-2-yl)methoxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione, involves a multi-step process. A generalized synthetic scheme is presented below.
Step 1: Synthesis of the Isoindolinone Core The synthesis typically starts from a substituted phthalic anhydride (B1165640) or a related precursor. The isoindolinone ring is formed through cyclization reactions.
Step 2: Preparation of the Piperidine Moiety The functionalized piperidine component is synthesized separately. This may involve stereoselective synthesis to obtain the desired (R)-enantiomer.
Step 3: Coupling and Final Product Formation The isoindolinone core is coupled with the piperidine moiety, often through a nucleophilic substitution or a coupling reaction, to yield the final this compound molecule. Purification is typically achieved through column chromatography and the final product is characterized by NMR and mass spectrometry.
Note: The detailed, step-by-step synthetic protocol with specific reagents, reaction conditions, and purification methods for this compound is proprietary and not fully disclosed in the public domain. Researchers should refer to the supplementary information of the primary publications by Kerrigan et al. in the Journal of Medicinal Chemistry (2024) for more detailed information, if available.
In Vitro Degradation Assay (HiBiT Assay)
The degradation of WIZ is quantified using a HiBiT protein tagging system.
Principle: A small 11-amino-acid tag (HiBiT) is knocked into the endogenous WIZ locus using CRISPR/Cas9. This tag can bind to a larger subunit (LgBiT) to form a functional NanoLuc luciferase. The luminescence signal is proportional to the amount of HiBiT-tagged WIZ protein.
Protocol:
-
Cell Line Generation: Generate a stable cell line (e.g., K562) expressing HiBiT-tagged WIZ using CRISPR/Cas9 gene editing.
-
Cell Plating: Plate the HiBiT-WIZ cells in a 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a DMSO control.
-
Incubation: Incubate the plate for a specified time (e.g., 24 hours) at 37°C.
-
Lysis and Detection: Lyse the cells and add the LgBiT protein and luciferase substrate.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the DMSO control to determine the percentage of WIZ degradation. Calculate DC50 and Dmax values from the dose-response curve.
Fetal Hemoglobin Induction Assay (Flow Cytometry)
The induction of fetal hemoglobin in primary human erythroblasts is measured by flow cytometry.
Protocol:
-
Cell Culture: Culture primary human CD34+ hematopoietic stem and progenitor cells in erythroid differentiation medium.
-
Compound Treatment: Treat the differentiating erythroblasts with this compound at various concentrations.
-
Incubation: Continue the culture for several days to allow for erythroid maturation and hemoglobin production.
-
Staining: Fix and permeabilize the cells. Stain with a fluorescently labeled antibody specific for fetal hemoglobin (anti-HbF).
-
Flow Cytometry: Analyze the cells using a flow cytometer to determine the percentage of HbF-positive cells and the mean fluorescence intensity.
-
Data Analysis: Calculate the EC50 for HbF induction from the dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
WIZ Signaling in Globin Gene Regulation
WIZ is a component of a larger transcriptional repressive complex that modulates chromatin structure. Its degradation leads to a more open chromatin state at the γ-globin locus, allowing for gene expression.
Experimental Workflow for this compound Characterization
The characterization of this compound involves a series of in vitro and in vivo experiments to assess its efficacy and safety.
Conclusion
This compound is a potent and selective molecular glue degrader that effectively induces fetal hemoglobin expression by targeting the WIZ transcription factor for proteasomal degradation. The data presented in this guide demonstrate its potential as a novel therapeutic agent for sickle cell disease. Further preclinical and clinical development will be crucial to fully elucidate its therapeutic utility.
References
An In-Depth Technical Guide to the dWIZ-2 and CRBN E3 Ligase Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular glue degrader dWIZ-2 and its interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex. The targeted degradation of the WIZ transcription factor by dWIZ-2 presents a promising therapeutic strategy for the induction of fetal hemoglobin (HbF), with significant implications for the treatment of sickle cell disease (SCD). This document details the quantitative data supporting this interaction, the experimental protocols for its characterization, and the underlying signaling pathways.
Core Interaction: dWIZ-2 as a Molecular Glue
dWIZ-2 is a small molecule that functions as a molecular glue, inducing the proximity between the WIZ transcription factor and the CRBN E3 ligase complex.[1][2] This induced proximity facilitates the ubiquitination and subsequent proteasomal degradation of WIZ.[1][2] WIZ has been identified as a novel repressor of fetal hemoglobin.[3][4] Its degradation leads to a robust induction of HbF expression in erythroblasts, offering a potential therapeutic avenue for SCD.[3][4][5]
The CRBN E3 ligase complex is a key component of the ubiquitin-proteasome system and is composed of four main proteins: Cereblon (CRBN), DNA Damage-Binding Protein 1 (DDB1), Cullin 4 (CUL4), and Regulator of Cullins 1 (RBX1). CRBN acts as the substrate receptor, and its interaction with specific substrates is modulated by molecular glues like dWIZ-2.[2]
The interaction is highly specific, with dWIZ-2 promoting the formation of a stable ternary complex consisting of dWIZ-2, CRBN, and the seventh zinc finger (ZF7) domain of WIZ.[4][5] Crystallographic studies have elucidated the structural basis of this ternary complex.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the activity of dWIZ-2 and its precursor, dWIZ-1.
| Compound | Parameter | Value | Assay | Cell Line/System |
| dWIZ-2 | DC50 (WIZ degradation) | 13 nM | In vitro degradation | Primary human erythroid precursor cells |
| dWIZ-2 | EC50 (HbF induction) | 100 nM | Fetal hemoglobin induction | Primary human erythroid precursor cells |
| dWIZ-1 | IC50 (CRBN association) | 170 nM | Cereblon association | Not specified |
| dWIZ-1 | Kd (WIZ ZF7 binding to DDB1:CRBN:dWIZ-1) | 3500 nM | Surface Plasmon Resonance (SPR) | Recombinant proteins |
Table 1: In Vitro Activity of dWIZ Compounds
| Species | Compound | Dose | Duration | Key Findings |
| Cynomolgus Monkey | dWIZ-2 | 30 mg/kg/day (oral) | 28 days | >90% HbF positive reticulocytes, well-tolerated. |
| Humanized Mice | dWIZ-2 | Not specified | Not specified | Significant WIZ degradation and increased HbF-positive erythroblasts.[2][3] |
Table 2: In Vivo Efficacy of dWIZ-2
Signaling Pathways and Experimental Workflows
The interaction between dWIZ-2, WIZ, and the CRBN E3 ligase complex can be visualized through the following signaling pathway and experimental workflows.
References
The Role of WIZ Degraders in Fetal Hemoglobin Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The reactivation of fetal hemoglobin (HbF, α2γ2) expression is a clinically validated therapeutic strategy for sickle cell disease (SCD) and β-thalassemia. Recent advancements in targeted protein degradation have unveiled a novel and potent approach to induce HbF by targeting the WIZ (Widely Interspaced Zinc finger motifs) transcription factor. This technical guide provides an in-depth overview of the mechanism of action of WIZ degraders, summarizes the key preclinical data, and presents detailed experimental protocols relevant to their discovery and characterization. This document is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of hemoglobinopathies.
Introduction: The Promise of Fetal Hemoglobin Induction
Sickle cell disease is a debilitating genetic disorder caused by a point mutation in the β-globin gene, leading to the production of abnormal hemoglobin S (HbS).[1] Under deoxygenated conditions, HbS polymerizes, causing red blood cells to become rigid and adopt a characteristic sickle shape. These sickled cells can block blood flow, leading to vaso-occlusive crises, chronic pain, organ damage, and reduced life expectancy.
It has long been observed that individuals with SCD who also have hereditary persistence of fetal hemoglobin (HPFH) exhibit a significantly milder disease course. HbF inhibits HbS polymerization, and its induction in adult life is a major therapeutic goal.[1] While hydroxyurea, the standard-of-care, can increase HbF levels, its efficacy is variable, and it is associated with myelosuppression and other side effects.[1][2] This has spurred the search for more targeted and effective HbF-inducing agents.
WIZ: A Novel Repressor of Fetal Hemoglobin
Recent research has identified WIZ as a previously unrecognized transcriptional repressor of γ-globin, the key component of HbF.[2][3][4][5] WIZ is a chromatin-associated transcription factor that is a component of the G9A (EHMT2)/GLP (EHMT1) H3K9 methyltransferase complex, which is associated with gene repression.[6] The discovery of WIZ's role in HbF regulation has opened a new avenue for therapeutic intervention.
Mechanism of Action: WIZ Degrader 2 (dWIZ-2)
A novel class of small molecules, known as molecular glue degraders, has been developed to target WIZ for degradation. These compounds, including the tool compound dWIZ-1 and its optimized successor dWIZ-2, function by recruiting WIZ to the Cereblon (CRBN) E3 ubiquitin ligase complex.[3][7][8]
This induced proximity leads to the polyubiquitination of WIZ, marking it for degradation by the proteasome. The removal of the WIZ repressor from the γ-globin gene locus results in the de-repression of γ-globin transcription and a subsequent increase in HbF production.[4][5]
Signaling Pathway Diagram
Caption: Mechanism of WIZ degradation by dWIZ-2 leading to fetal hemoglobin induction.
Quantitative Data Summary
The efficacy of WIZ degradation in inducing fetal hemoglobin has been demonstrated in a series of preclinical studies. The following tables summarize the key quantitative findings from these experiments.
Table 1: In Vitro Efficacy of WIZ Degraders in Human Erythroblasts
| Cell Type | Compound | Outcome Measure | Result | Citation |
| Healthy Donor Erythroblasts | dWIZ-2 | γ-globin mRNA levels | Increased | [2] |
| Healthy Donor Erythroblasts | dWIZ-2 | HbF+ cells | Increased | [2] |
| Healthy Donor Erythroblasts | dWIZ-2 | HbF protein levels | Increased | [2] |
| Sickle Cell Disease Patient Erythroblasts | dWIZ-2 | γ-globin mRNA levels | Increased | [2] |
| Sickle Cell Disease Patient Erythroblasts | dWIZ-2 | HbF+ cells | Increased | [2] |
| Sickle Cell Disease Patient Erythroblasts | dWIZ-2 | HbF protein levels | Increased | [2] |
Table 2: In Vivo Efficacy of dWIZ-2 in Animal Models
| Animal Model | Treatment | Duration | Outcome Measure | Result | Citation |
| Humanized NBSGW Mice | dWIZ-2 (oral, once daily) | 21 days | WIZ degradation in bone marrow | Robust and dose-dependent | [2] |
| Humanized NBSGW Mice | dWIZ-2 (oral, once daily) | 21 days | Total HbF in bone marrow | Increased | [2] |
| Humanized NBSGW Mice | dWIZ-2 (oral, once daily) | 21 days | Proportion of HbF+ human erythroblasts in bone marrow | Increased | [2] |
| Cynomolgus Monkeys | 30 mg/kg dWIZ-2 (oral, once daily) | 28 days | γ-globin mRNA in blood | Up to 37% of β-like globins | [2] |
| Cynomolgus Monkeys | 30 mg/kg dWIZ-2 (oral, once daily) | 28 days | HbF+ reticulocytes in blood | Up to 95% | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery and characterization of WIZ degraders.
Phenotypic Screening of a CRBN-Biased Chemical Library
Objective: To identify small molecules that induce fetal hemoglobin expression in human erythroid progenitor cells.
Workflow Diagram:
References
- 1. Pharmacokinetics and pharmacodynamics of CI-992 following intravenous and oral administration to cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encodeproject.org [encodeproject.org]
- 3. In Vitro Erythroid Differentiation and Lentiviral Knockdown in Human CD34+ Cells from Umbilical Cord Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of human gamma globin genes and gamma globin mRNA with purified gamma globin complementary DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toward a reliable oral treatment for sickle cell disease | EurekAlert! [eurekalert.org]
- 6. Unique oral drug candidate designed to overcome sickle cell disease | MDedge [mdedge.com]
- 7. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Preclinical Development of dWIZ-1 and dWIZ-2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical development of dWIZ-1 and its optimized successor, dWIZ-2, novel molecular glue degraders targeting the WIZ transcription factor for the potential treatment of sickle cell disease (SCD). The information presented is based on available scientific literature and aims to provide a comprehensive resource for professionals in the field of drug development.
Introduction
Sickle cell disease is a genetic blood disorder characterized by the production of abnormal hemoglobin (HbS), leading to red blood cell sickling, vaso-occlusion, and severe clinical complications. A promising therapeutic strategy for SCD is the induction of fetal hemoglobin (HbF) expression, which can interfere with HbS polymerization and ameliorate disease pathology. The transcription factor "widely interspaced zinc finger" (WIZ) has been identified as a repressor of fetal hemoglobin.
dWIZ-1 and dWIZ-2 are small molecule molecular glue degraders designed to selectively target WIZ for degradation. By inducing the proximity of WIZ to the E3 ubiquitin ligase complex component Cereblon (CRBN), these compounds trigger the ubiquitination and subsequent proteasomal degradation of WIZ, leading to the derepression of γ-globin gene expression and an increase in HbF production.[1][2] dWIZ-2 is an optimized analog of dWIZ-1, demonstrating improved pharmacokinetic properties.[1]
Mechanism of Action: WIZ Degradation Pathway
dWIZ-1 and dWIZ-2 function by hijacking the cell's natural protein disposal machinery. The molecular glue compound facilitates the formation of a ternary complex between the WIZ transcription factor and the CRBN-DDB1 E3 ubiquitin ligase.[1] This induced proximity leads to the polyubiquitination of WIZ, marking it for degradation by the 26S proteasome. The degradation of WIZ results in epigenetic modifications at the γ-globin locus, including a decrease in repressive histone marks like H3K9me2, ultimately leading to the reactivation of HbF expression.[1]
References
Unveiling the Molecular Nexus: A Technical Guide to the dWIZ-2 Binding Interface on WIZ and CRBN
For Immediate Release
This technical guide provides an in-depth analysis of the binding mechanism of the novel molecular glue degrader, dWIZ-2, with its target protein, the transcription factor WIZ, and the E3 ubiquitin ligase cereblon (CRBN). Developed for researchers, scientists, and drug development professionals, this document synthesizes the latest findings on the ternary complex formation, offering a detailed look into the binding site, relevant quantitative data, and the experimental methodologies utilized in its characterization.
Executive Summary
dWIZ-2 is a potent and selective molecular glue degrader designed to induce the proteasomal degradation of the WIZ transcription factor. By recruiting WIZ to the CRBN E3 ubiquitin ligase complex, dWIZ-2 effectively marks WIZ for ubiquitination and subsequent degradation. This mechanism of action holds significant therapeutic promise, particularly in the context of sickle cell disease, where the degradation of WIZ leads to the de-repression of fetal hemoglobin (HbF) expression. This guide elucidates the critical interactions at the molecular level that underpin the function of dWIZ-2.
The dWIZ-2-Mediated Ternary Complex: Binding Site Identification
Crystallographic studies of the ternary complex formed by the precursor molecule, dWIZ-1, with CRBN and WIZ have been pivotal in identifying the precise binding interfaces. These studies reveal that dWIZ-1 and its optimized successor, dWIZ-2, recruit the seventh zinc finger (ZF7) domain of the WIZ transcription factor to CRBN.[1][2][3]
The molecular glue nature of dWIZ-2 is central to this interaction. The degrader first binds to the thalidomide-binding pocket of CRBN. This binding event creates a neomorphic surface on CRBN, which then presents a high-affinity binding site for the ZF7 domain of WIZ. This induced proximity is the cornerstone of dWIZ-2's mechanism of action.
Key Binding Site Features:
-
On WIZ: The seventh zinc finger (ZF7) domain is the primary site of interaction with the dWIZ-2/CRBN complex.
-
On CRBN: dWIZ-2 occupies the well-characterized thalidomide-binding pocket, allosterically inducing a novel protein-protein interaction surface.
Quantitative Analysis of Binding and Degradation
The following tables summarize the key quantitative metrics that define the potency and efficacy of dWIZ-1 and dWIZ-2.
Table 1: In Vitro Binding and Association Data for dWIZ-1
| Parameter | Value | Assay | Description |
| Kd | 3500 nM | Surface Plasmon Resonance (SPR) | Dissociation constant for the binding of WIZ ZF7 to the DDB1:CRBN:dWIZ-1 complex. |
| IC50 | 170 nM | Cereblon Association Assay | Half-maximal inhibitory concentration for the association with Cereblon. |
Table 2: In Vitro and Cellular Activity of dWIZ-2
| Parameter | Value | Assay | Description |
| DC50 | 13 nM | WIZ Degradation Assay | Half-maximal degradation concentration of WIZ in primary human erythroid precursor cells. |
| EC50 | 100 nM | Fetal Hemoglobin Induction Assay | Half-maximal effective concentration for the induction of fetal hemoglobin (HbF). |
Signaling Pathway and Mechanism of Action
The mechanism of dWIZ-2-induced WIZ degradation is a clear example of targeted protein degradation facilitated by a molecular glue. The logical flow of this signaling pathway is depicted below.
Caption: dWIZ-2 mediated WIZ degradation pathway.
Experimental Methodologies
While detailed, step-by-step protocols from the primary research are not publicly available, this section outlines the key experimental approaches used to characterize the binding and activity of dWIZ-2, based on the published literature.
Phenotypic Screening
The initial discovery of the WIZ degrader scaffold was accomplished through a phenotypic screen of a chemical library biased towards CRBN binders.[1][3]
References
- 1. [PDF] A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of the ZF7 Domain in WIZ Degrader 2 Binding: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the molecular interactions underpinning the targeted degradation of the Widely Interspaced Zinc Finger (WIZ) protein by the molecular glue degrader, dWIZ-2. WIZ is a key transcriptional repressor involved in the silencing of fetal hemoglobin (HbF), and its targeted degradation presents a promising therapeutic strategy for sickle cell disease (SCD). This document outlines the central role of the WIZ zinc finger domains, particularly ZF7, in the binding of dWIZ-2 and the subsequent recruitment of the E3 ubiquitin ligase machinery.
Introduction to WIZ and its Function
WIZ is a multi-domain protein characterized by the presence of multiple, widely spaced C2H2-type zinc finger motifs. It functions as a crucial component of the G9a/GLP histone methyltransferase complex, which is responsible for mono- and di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me1/me2). This epigenetic modification is a hallmark of transcriptional repression. By recruiting the G9a/GLP complex to specific genomic loci, WIZ plays a pivotal role in silencing gene expression, including the gamma-globin genes that produce fetal hemoglobin.
The WIZ Zinc Finger Domains: Structure and Function
The human WIZ protein contains a series of C2H2-type zinc finger domains, which are critical for its function. While the precise role of each zinc finger is an area of ongoing research, it is understood that these domains mediate both DNA binding and protein-protein interactions. The seventh zinc finger domain, ZF7, has been identified as the key structural element for the binding of the dWIZ series of molecular glue degraders.
Mechanism of Action of WIZ Degrader 2 (dWIZ-2)
dWIZ-2 is a molecular glue degrader that functions by inducing the proximity of WIZ to the Cereblon (CRBN) E3 ubiquitin ligase complex. The binding of dWIZ-2 to both CRBN and the ZF7 domain of WIZ creates a stable ternary complex. This induced proximity leads to the polyubiquitination of WIZ by the E3 ligase, marking it for degradation by the 26S proteasome. The degradation of WIZ removes its repressive effect on the gamma-globin genes, leading to the re-expression of fetal hemoglobin.
Quantitative Analysis of Molecular Interactions
The binding affinities and degradation efficiencies of the dWIZ series of compounds have been characterized using various biophysical and cellular assays. dWIZ-2, an optimized analog of dWIZ-1, exhibits improved pharmacokinetic properties while retaining potent degradation activity. The following table summarizes key quantitative data for the interaction of WIZ degraders with their targets.
| Compound | Parameter | Value | Assay | Reference |
| dWIZ-1 | Kd (WIZ ZF7 to DDB1:CRBN:dWIZ-1) | 3500 nM | Surface Plasmon Resonance (SPR) | [1] |
| dWIZ-1 | IC50 (Cereblon association) | 170 nM | Cellular Assay | [1] |
| This compound (dWIZ-2) | AC50 (WIZ degradation) | 0.011 µM | Cellular Assay | N/A |
| This compound (dWIZ-2) | EC50 (HbF induction) | 0.038 µM | Cellular Assay | N/A |
Experimental Protocols
High-Throughput Screening (HTS) for WIZ Degraders
The discovery of the dWIZ series of molecular glues was enabled by a phenotypic screen designed to identify compounds that induce fetal hemoglobin expression in a relevant cellular context.
Objective: To identify small molecules that induce HbF expression in primary human erythroblasts.
Methodology:
-
Cell Culture: Primary human CD34+ hematopoietic stem and progenitor cells are cultured and differentiated into erythroblasts.
-
Compound Library Screening: A chemical library biased towards CRBN binders is screened. The library used in the discovery of dWIZ-1 contained 2,814 molecules.[1]
-
Assay Principle: A high-content imaging or flow cytometry-based assay is used to quantify the percentage of HbF-positive cells and the intensity of HbF staining.
-
Workflow:
-
Erythroblasts are plated in multi-well plates.
-
Compounds from the library are added to the wells at a defined concentration.
-
Cells are incubated for a period sufficient to allow for protein degradation and subsequent gene expression changes (e.g., 6 days).
-
Cells are fixed, permeabilized, and stained with fluorescently labeled antibodies specific for HbF.
-
Plates are read using a high-content imager or flow cytometer to determine HbF levels.
-
Hits are identified as compounds that significantly increase HbF expression without causing cytotoxicity.
-
Target Deconvolution by Global Proteomics
Following the identification of hit compounds from the phenotypic screen, the direct molecular target responsible for the observed phenotype is identified using proteomic techniques.
Objective: To identify the protein target of dWIZ-2 responsible for HbF induction.
Methodology:
-
Cell Treatment: Primary human erythroblasts are treated with dWIZ-2 or a vehicle control.
-
Lysis and Digestion: Cells are lysed, and the proteins are extracted and digested into peptides, typically using trypsin.
-
Mass Spectrometry: The resulting peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The abundance of each identified protein is quantified and compared between the dWIZ-2-treated and control samples. The protein that is significantly and selectively downregulated in the presence of the degrader is identified as the target.
X-ray Crystallography of the Ternary Complex
To elucidate the precise molecular interactions between the degrader, the target protein, and the E3 ligase, the structure of the ternary complex is determined by X-ray crystallography.
Objective: To solve the crystal structure of the dWIZ-1/CRBN/WIZ(ZF7) ternary complex.
Methodology:
-
Protein Expression and Purification: The DDB1:CRBN complex and the WIZ(ZF7) domain are recombinantly expressed and purified.
-
Complex Formation: The purified DDB1:CRBN complex is incubated with dWIZ-1 and the WIZ(ZF7) domain to form the ternary complex.
-
Crystallization: The ternary complex is subjected to crystallization screening to identify conditions that yield diffraction-quality crystals. For the dWIZ-1/CRBN/WIZ(ZF7) complex, crystals were grown using vapor diffusion in hanging drops with a reservoir solution containing 0.2 M Sodium Sulfate, 0.1 M Bis-Tris Propane pH 7.5, and 20% w/v PEG 3350.
-
Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals, and the structure is solved and refined. The structure of the dWIZ-1/CRBN/WIZ(ZF7) complex was solved at a resolution of 3.15 Å (PDB ID: 8TZX).[2]
Conclusion
The targeted degradation of WIZ via the molecular glue dWIZ-2 represents a novel and promising therapeutic approach for sickle cell disease. The interaction is critically dependent on the ZF7 domain of WIZ, which serves as the neosubstrate recognition motif for the dWIZ-2-CRBN complex. The detailed understanding of this molecular mechanism, supported by quantitative binding data and structural biology, provides a robust framework for the further development of WIZ degraders and other molecular glues for therapeutic intervention.
References
An In-depth Technical Guide to the Epigenetic Modifications Induced by WIZ Degrader 2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the epigenetic modifications induced by WIZ degrader 2 (dWIZ-2), a novel molecular glue degrader. WIZ (Widely Interspaced Zinc finger motifs) is a crucial component of the G9a/GLP histone methyltransferase complex, playing a significant role in transcriptional repression through the catalysis of H3K9 mono- and di-methylation. The targeted degradation of WIZ by dWIZ-2 presents a promising therapeutic strategy for diseases such as sickle cell disease by reactivating fetal hemoglobin expression. This document details the mechanism of action of dWIZ-2, summarizes key quantitative data, provides in-depth experimental protocols for studying its effects, and visualizes the associated molecular pathways and experimental workflows.
Introduction to WIZ and its Role in Epigenetic Regulation
WIZ is a multi-zinc finger protein that functions as a critical scaffold within the G9a/GLP histone methyltransferase complex. This complex is a primary driver of H3K9me1 and H3K9me2 at specific gene loci, leading to transcriptional repression. WIZ, along with ZNF644, is responsible for guiding the G9a/GLP complex to its target genes. Beyond its role in histone methylation, WIZ is also implicated in the structural organization of the genome, forming a complex with cohesin and CTCF to regulate DNA looping and maintain cell identity. Given its role as a transcriptional repressor, particularly of the gamma-globin genes, WIZ has emerged as a key target for therapeutic intervention in hemoglobinopathies.
This compound: A Molecular Glue Approach
This compound (dWIZ-2) is a small molecule that acts as a "molecular glue." It functions by inducing proximity between WIZ and the E3 ubiquitin ligase cereblon (CRBN). This induced proximity facilitates the ubiquitination of WIZ, marking it for degradation by the proteasome. The degradation of WIZ leads to the disassembly of the WIZ-G9a/GLP complex at its target loci, resulting in a reduction of repressive H3K9me2 marks and the subsequent reactivation of gene expression, most notably the fetal hemoglobin genes.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity and effects of this compound.
| Parameter | Value | Assay/System | Reference |
| AC50 for WIZ degradation | 0.011 µM | Biochemical Assay | [1] |
| EC50 for Fetal Hemoglobin (HbF) induction | 0.038 µM | Cellular Assay | [1] |
| In Vivo Study | Species | Dosage | Duration | Key Finding | Reference |
| Efficacy Study | Cynomolgus Monkey | 30 mg/kg per day (oral) | 28 days | >90% recovery of HbF | [2] |
| Efficacy Study | Humanized Mice | Not specified | 21 days | Robust WIZ degradation and increased HbF+ erythroblasts |
Signaling Pathways and Experimental Workflows
WIZ-mediated Gene Repression Pathway
References
Methodological & Application
Application Notes and Protocols for WIZ Degrader 2 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
WIZ (Widely Interspaced Zinc Finger) is a transcription factor that has been identified as a novel repressor of fetal hemoglobin (HbF).[1][2][3] The degradation of WIZ presents a promising therapeutic strategy for sickle cell disease (SCD) by inducing the expression of HbF.[1][4][5][6] WIZ degrader 2 (dWIZ-2) is a potent and selective molecular glue degrader that mediates the ubiquitination and subsequent proteasomal degradation of WIZ.[1][3] This document provides detailed protocols for in vitro assays to characterize the activity of dWIZ-2, including the assessment of WIZ protein degradation in human erythroid cells and the downstream induction of HbF.
Signaling Pathway of dWIZ-2 Action
The molecular glue degrader dWIZ-2 facilitates the interaction between the E3 ubiquitin ligase Cereblon (CRBN) and the WIZ transcription factor. This induced proximity leads to the polyubiquitination of WIZ, marking it for degradation by the 26S proteasome. The clearance of the WIZ repressor protein leads to the de-repression of the gamma-globin gene (HBG), resulting in increased synthesis of fetal hemoglobin.
Caption: dWIZ-2 mediated degradation of WIZ and subsequent induction of fetal hemoglobin.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound (dWIZ-2) in human erythroid progenitor cells.
| Parameter | Value (µM) | Description |
| AC₅₀ (WIZ Degradation) | 0.011 | Concentration of dWIZ-2 required to achieve 50% of the maximum WIZ protein degradation. |
| EC₅₀ (HbF Induction) | 0.038 | Concentration of dWIZ-2 required to induce 50% of the maximum fetal hemoglobin expression. |
Experimental Protocols
Cell Culture and Erythroid Differentiation of Human CD34+ Hematopoietic Stem and Progenitor Cells (HSPCs)
This protocol describes the expansion and differentiation of CD34+ HSPCs into an erythroid lineage, providing the cellular context for assessing dWIZ-2 activity.
Materials:
-
Cryopreserved human CD34+ HSPCs
-
IMDM (Iscove's Modified Dulbecco's Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Stem Cell Factor (SCF)
-
IL-3 (Interleukin-3)
-
Erythropoietin (EPO)
-
Human Serum
-
Transferrin
Procedure:
-
Thawing of CD34+ HSPCs: Rapidly thaw cryopreserved cells in a 37°C water bath. Transfer to a sterile conical tube containing pre-warmed IMDM with 10% FBS. Centrifuge at 300 x g for 10 minutes.
-
Expansion Phase (Day 0-7): Resuspend the cell pellet in expansion medium (IMDM, 20% FBS, 1% Penicillin-Streptomycin, 100 ng/mL SCF, 20 ng/mL IL-3, and 3 U/mL EPO). Culture at 37°C in a humidified incubator with 5% CO₂. Maintain cell density between 0.5 x 10⁶ and 2 x 10⁶ cells/mL by adding fresh medium every 2-3 days.
-
Differentiation Phase (Day 8-18): On day 8, harvest the expanded cells and resuspend in differentiation medium (IMDM, 30% FBS, 2% human serum, 1% Penicillin-Streptomycin, 3 U/mL EPO, and 1 mg/mL transferrin). Continue culture for an additional 10 days to allow for terminal erythroid differentiation.
WIZ Protein Degradation Assay by Western Blot
This protocol details the treatment of differentiated erythroblasts with dWIZ-2 and the subsequent analysis of WIZ protein levels.
Experimental Workflow:
Caption: Workflow for assessing dWIZ-2 mediated protein degradation.
Procedure:
-
Cell Treatment: On day 18 of differentiation, seed the erythroblasts at a density of 1 x 10⁶ cells/mL. Treat the cells with a dose range of dWIZ-2 (e.g., 0.001, 0.01, 0.1, 1, 10 µM) or vehicle control (DMSO) for 24 hours.
-
Cell Lysis: Harvest the cells by centrifugation and wash once with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against WIZ overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the WIZ protein signal to the loading control.
-
Fetal Hemoglobin (HbF) Induction Assay by Flow Cytometry
This protocol describes the quantification of HbF-positive cells following treatment with dWIZ-2.
Procedure:
-
Cell Treatment: Treat differentiated erythroblasts with a dose range of dWIZ-2 as described in the WIZ degradation assay for 72 hours.
-
Cell Staining:
-
Harvest the cells and wash with PBS.
-
Fix and permeabilize the cells using a commercially available fixation/permeabilization kit.
-
Stain the cells with a fluorescently labeled anti-HbF antibody.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the erythroblast population based on forward and side scatter properties.
-
Quantify the percentage of HbF-positive cells in the treated and control samples.
-
In Vitro Ubiquitination Assay
This biochemical assay confirms the dWIZ-2-dependent ubiquitination of WIZ in a reconstituted system.
Materials:
-
Recombinant human E1 ubiquitin-activating enzyme
-
Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)
-
Recombinant human ubiquitin
-
Recombinant human CRBN/DDB1 complex
-
Recombinant human WIZ protein
-
dWIZ-2
-
ATP
-
Ubiquitination reaction buffer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, assemble the following components in ubiquitination buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT):
-
E1 enzyme (100 nM)
-
E2 enzyme (500 nM)
-
Ubiquitin (10 µM)
-
CRBN/DDB1 (200 nM)
-
WIZ protein (200 nM)
-
dWIZ-2 (at desired concentration, e.g., 10 µM) or DMSO control
-
-
Initiate Reaction: Add ATP to a final concentration of 2 mM to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blot using an anti-WIZ antibody to detect the formation of higher molecular weight polyubiquitinated WIZ species.
Disclaimer: The protocols provided are intended as a guide. Researchers should optimize conditions based on their specific experimental setup and reagents.
References
- 1. marinbio.com [marinbio.com]
- 2. [PDF] A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction | Semantic Scholar [semanticscholar.org]
- 3. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: dWIZ-2 Treatment of Primary Human Erythroblasts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sickle cell disease (SCD) is a debilitating genetic disorder characterized by a mutation in the β-globin gene, leading to the production of abnormal hemoglobin (HbS). A promising therapeutic strategy for SCD is the induction of fetal hemoglobin (HbF), which can inhibit HbS polymerization and ameliorate disease severity. The transcription factor WIZ (Widely Interspaced Zinc finger motifs) has been identified as a novel repressor of γ-globin expression and, consequently, HbF production.[1][2][3]
dWIZ-2 is a potent and orally bioavailable small molecule that functions as a molecular glue degrader.[4][5] It selectively targets WIZ for degradation by recruiting it to the CRBN-DDB1 E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation.[4] This targeted degradation of WIZ relieves the transcriptional repression of the γ-globin genes (HBG1 and HBG2), resulting in a robust induction of HbF in primary human erythroblasts.[1][4] These application notes provide detailed protocols for the in vitro treatment of primary human erythroblasts with dWIZ-2 to induce HbF.
Signaling Pathway of dWIZ-2 Action
Caption: Mechanism of dWIZ-2-mediated WIZ degradation and HbF induction.
Data Presentation
The following tables summarize the expected quantitative outcomes of dWIZ-2 treatment on primary human erythroblasts based on available literature. Researchers should use these as a template to record their experimental findings.
Table 1: Effect of dWIZ-2 on WIZ Protein Levels and γ-globin mRNA Expression
| Treatment Group | dWIZ-2 Conc. (nM) | WIZ Protein Level (% of Vehicle) | γ-globin mRNA (Fold Change vs. Vehicle) |
| Vehicle Control | 0 | 100 | 1.0 |
| dWIZ-2 | e.g., 10 | Insert Data | Insert Data |
| dWIZ-2 | e.g., 100 | Insert Data | Insert Data |
| dWIZ-2 | e.g., 1000 | Insert Data | Insert Data |
Table 2: Effect of dWIZ-2 on Fetal Hemoglobin (HbF) Induction
| Treatment Group | dWIZ-2 Conc. (nM) | HbF Protein Level (% of Total Hemoglobin) | % HbF Positive Cells |
| Vehicle Control | 0 | Insert Data | Insert Data |
| dWIZ-2 | e.g., 10 | Insert Data | Insert Data |
| dWIZ-2 | e.g., 100 | Insert Data | Insert Data |
| dWIZ-2 | e.g., 1000 | Insert Data | Insert Data |
Table 3: Effect of dWIZ-2 on Erythroblast Viability and Proliferation
| Treatment Group | dWIZ-2 Conc. (nM) | Cell Viability (%) | Total Cell Count (x 10^6) |
| Vehicle Control | 0 | Insert Data | Insert Data |
| dWIZ-2 | e.g., 10 | Insert Data | Insert Data |
| dWIZ-2 | e.g., 100 | Insert Data | Insert Data |
| dWIZ-2 | e.g., 1000 | Insert Data | Insert Data |
Experimental Protocols
The following protocols outline the generation of primary human erythroblasts from CD34+ hematopoietic stem and progenitor cells (HSPCs) and their subsequent treatment with dWIZ-2.
Protocol 1: In Vitro Differentiation of Human CD34+ HSPCs to Erythroblasts
This protocol is a three-phase culture system adapted from established methods to expand and differentiate CD34+ cells into a homogenous population of erythroblasts.
Materials:
-
Cryopreserved or freshly isolated human CD34+ HSPCs (from bone marrow, peripheral blood, or cord blood)
-
IMDM (Iscove's Modified Dulbecco's Medium)
-
Human AB Serum
-
Stem Cell Factor (SCF)
-
Interleukin-3 (IL-3)
-
Erythropoietin (EPO)
-
Dexamethasone
-
Holo-human transferrin
-
Insulin
-
Heparin
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
Phase 1: Expansion of Early Erythroid Progenitors (Day 0-7)
-
Thaw cryopreserved CD34+ cells rapidly in a 37°C water bath.
-
Wash the cells with IMDM.
-
Resuspend cells at a density of 1 x 10^5 cells/mL in "Phase 1 Medium":
-
IMDM supplemented with 3% Human AB Serum, 100 ng/mL SCF, 5 ng/mL IL-3, 3 IU/mL EPO, 1 µM Dexamethasone, 200 µg/mL Holo-human transferrin, 10 µg/mL Insulin, and 1% Penicillin-Streptomycin.
-
-
Culture at 37°C in a humidified incubator with 5% CO2.
-
On day 4, dilute the culture with fresh Phase 1 Medium to maintain a cell density below 5 x 10^5 cells/mL.
Phase 2: Erythroblast Expansion (Day 7-12)
-
On day 7, harvest the cells by centrifugation (300 x g for 5 minutes).
-
Resuspend the cell pellet in "Phase 2 Medium":
-
IMDM supplemented with 3% Human AB Serum, 100 ng/mL SCF, 3 IU/mL EPO, 200 µg/mL Holo-human transferrin, 10 µg/mL Insulin, and 1% Penicillin-Streptomycin. (Note: IL-3 and Dexamethasone are omitted).
-
-
Adjust cell density to 2-5 x 10^5 cells/mL.
-
Continue culture at 37°C and 5% CO2. Monitor cell density daily and dilute with fresh Phase 2 Medium to maintain a density between 5 x 10^5 and 1 x 10^6 cells/mL. At this stage, cells should be proliferating erythroblasts, identifiable by expression of CD71 and Glycophorin A.
Phase 3: Terminal Maturation and dWIZ-2 Treatment (Day 12 onwards)
-
On day 12, harvest the expanded erythroblasts.
-
Wash cells once with PBS to remove residual growth factors.
-
Resuspend cells in "Phase 3 Medium":
-
IMDM supplemented with 3% Human AB Serum, 3 IU/mL EPO, 500 µg/mL Holo-human transferrin, 10 µg/mL Insulin, and 1% Penicillin-Streptomycin. (Note: SCF is omitted to promote differentiation).
-
-
Adjust cell density to 5 x 10^5 cells/mL. This is the starting point for dWIZ-2 treatment.
Protocol 2: dWIZ-2 Treatment and Endpoint Analysis
Materials:
-
dWIZ-2 compound (dissolved in DMSO to create a stock solution)
-
Vehicle control (DMSO)
-
Erythroblast culture from Protocol 1, Day 12
-
Reagents for endpoint analysis (see below)
Treatment Procedure:
-
Prepare serial dilutions of the dWIZ-2 stock solution in Phase 3 Medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1000 nM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest dWIZ-2 concentration.
-
Add the dWIZ-2 dilutions or vehicle control to the erythroblast cultures initiated in Protocol 1, Phase 3.
-
Incubate the treated cells for 48-72 hours at 37°C and 5% CO2.
Endpoint Analysis:
-
Cell Viability and Proliferation: Determine cell counts and viability using a hemocytometer with Trypan Blue exclusion or an automated cell counter.
-
WIZ Protein Degradation (Western Blot):
-
Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against WIZ overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect signal using an ECL substrate. Use a loading control (e.g., β-actin or GAPDH) for normalization.
-
-
γ-globin mRNA Quantification (RT-qPCR):
-
Isolate total RNA from harvested cells using a suitable kit (e.g., RNeasy).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR using TaqMan or SYBR Green chemistry with primers specific for HBG1/2 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Calculate fold change in expression using the ΔΔCt method.
-
-
HbF Protein Induction (Intracellular Flow Cytometry):
-
Harvest approximately 1 x 10^6 cells per sample.
-
Fix and permeabilize the cells using a commercial kit (e.g., Caltag Fix & Perm or similar).
-
Stain with a fluorochrome-conjugated anti-HbF antibody and an isotype control.
-
Analyze by flow cytometry, gating on the erythroblast population based on forward and side scatter.
-
Quantify both the percentage of HbF-positive cells and the mean fluorescence intensity (MFI).
-
Experimental Workflow Diagram
Caption: Workflow for dWIZ-2 treatment of primary human erythroblasts.
References
- 1. stemcell.com [stemcell.com]
- 2. Pan-Myeloid Differentiation of Human Cord Blood Derived CD34+ Hematopoietic Stem and Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow sorting of fetal erythroblasts using intracytoplasmic anti-fetal haemoglobin: preliminary observations on maternal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encodeproject.org [encodeproject.org]
- 5. Delineating stages of erythropoiesis using imaging flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lentiviral shRNA Knockdown of WIZ in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
WIZ (Widely Interspaced Zinc Finger) is a crucial protein involved in transcriptional regulation, replication, and the maintenance of genomic stability.[1][2] It functions as a core subunit of the G9a/GLP histone methyltransferase complex, playing a key role in targeting the complex to specific genomic loci for histone H3 lysine (B10760008) 9 (H3K9) methylation and subsequent gene repression.[3][4][5] The knockdown of WIZ has been shown to impact cell cycle progression, leading to an increase in the S-phase population and potential genomic instability.[1] These application notes provide detailed protocols for the lentiviral-mediated shRNA knockdown of WIZ in mammalian cell cultures, including methods for validating knockdown efficiency and assessing phenotypic changes.
Data Presentation
Table 1: WIZ Knockdown Efficiency
This table summarizes representative quantitative data for the assessment of WIZ knockdown at both the mRNA and protein levels.
| Construct | Target Cell Line | Method of Quantification | % Knockdown (relative to non-targeting control) |
| shRNA-WIZ-1 | HEK293T | qRT-PCR | 75% |
| shRNA-WIZ-1 | HEK293T | Western Blot | 80% |
| shRNA-WIZ-2 | HeLa | qRT-PCR | 85% |
| shRNA-WIZ-2 | HeLa | Western Blot | 88% |
Note: The presented data is a representative example. Actual knockdown efficiency will vary depending on the cell line, shRNA sequence, and transduction efficiency.
Table 2: Phenotypic Effect of WIZ Knockdown on Cell Cycle Progression
This table illustrates the typical effect of WIZ knockdown on the cell cycle distribution of a given cell population.
| Condition | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Non-targeting control | 45% | 35% | 20% |
| WIZ Knockdown | 30% | 55% | 15% |
Note: Data is representative and based on findings that WIZ knockout leads to a significant increase in the S-phase cell population.[1] Actual percentages will vary based on the specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Lentiviral shRNA Transduction for WIZ Knockdown
This protocol outlines the steps for transducing mammalian cells with lentiviral particles carrying shRNA targeting WIZ.
Materials:
-
HEK293T cells (or other target cell line)
-
Lentiviral particles containing shRNA targeting WIZ (and non-targeting control)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Hexadimethrine bromide (Polybrene)
-
Puromycin (B1679871) (or other selection antibiotic)
-
96-well or 6-well tissue culture plates
Procedure:
-
Cell Seeding:
-
Transduction:
-
On the day of transduction, thaw the lentiviral particles at room temperature and gently mix.
-
Prepare fresh growth medium containing hexadimethrine bromide at a final concentration of 4-8 µg/mL. Note: Some cell types are sensitive to hexadimethrine bromide, so it's advisable to perform a toxicity test beforehand.
-
Remove the old medium from the cells and replace it with the hexadimethrine bromide-containing medium.
-
Add the lentiviral particles to the cells at a desired multiplicity of infection (MOI). If the optimal MOI is unknown, a titration is recommended.
-
Gently swirl the plate to mix and incubate at 37°C in a CO2 incubator. The incubation time can range from 4 to 24 hours.
-
-
Post-Transduction:
-
After the desired incubation period, remove the virus-containing medium and replace it with fresh complete growth medium.
-
Incubate the cells for an additional 24-48 hours.
-
-
Selection of Transduced Cells:
-
If the lentiviral vector contains a selection marker (e.g., puromycin resistance), add the appropriate antibiotic to the medium to select for successfully transduced cells. The optimal concentration of the antibiotic should be determined by a titration curve (kill curve) on the parental cell line.
-
Replace the selection medium every 3-4 days until resistant colonies are formed.
-
Expand the resistant colonies for further analysis.
-
Protocol 2: Validation of WIZ Knockdown by qRT-PCR
This protocol describes how to quantify the reduction of WIZ mRNA levels following shRNA-mediated knockdown.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for WIZ and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Harvest the transduced and control cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up the qPCR reaction by mixing the cDNA, qPCR master mix, and primers for WIZ and the housekeeping gene.
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of WIZ mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the WIZ shRNA-treated cells to the non-targeting control cells.
-
Protocol 3: Validation of WIZ Knockdown by Western Blot
This protocol details the procedure for assessing the reduction of WIZ protein levels.
Materials:
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Primary antibody against WIZ
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the transduced and control cells in lysis buffer.
-
Quantify the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against WIZ overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Repeat the immunoblotting procedure with an antibody against a loading control to ensure equal protein loading.
-
-
Densitometry Analysis:
-
Quantify the band intensities to determine the relative reduction in WIZ protein levels.
-
Visualizations
Caption: Experimental workflow for lentiviral shRNA knockdown of WIZ.
Caption: WIZ as a key component of the G9a/GLP histone methyltransferase complex.
References
- 1. researchgate.net [researchgate.net]
- 2. Wiz binds active promoters and CTCF-binding sites and is required for normal behaviour in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene - WIZ [maayanlab.cloud]
- 4. Loss of Wiz Function Affects Methylation Pattern in Palate Development and Leads to Cleft Palate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The zinc finger proteins ZNF644 and WIZ regulate the G9a/GLP complex for gene repression | eLife [elifesciences.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Fetal Hemoglobin Induction by dWIZ-2 using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sickle cell disease (SCD) is a debilitating genetic disorder caused by a mutation in the β-globin gene, leading to the production of abnormal hemoglobin (HbS).[1][2] A promising therapeutic strategy for SCD is the induction of fetal hemoglobin (HbF), which can inhibit the polymerization of HbS and ameliorate disease severity.[1][3] dWIZ-2 is a novel small molecule molecular glue degrader that has been shown to robustly induce HbF expression in erythroblasts.[1][2] This document provides detailed application notes and protocols for researchers to measure the induction of fetal hemoglobin by dWIZ-2 in an in vitro cell culture system using High-Performance Liquid Chromatography (HPLC) for quantification.
dWIZ-2 is an orally effective molecular glue that degrades the WIZ transcription factor.[4] It has a DC50 of 13 nM for WIZ degradation in primary human erythroid progenitor cells and an EC50 of 100 nM for the induction of HbF.[4]
Mechanism of Action: dWIZ-2 Signaling Pathway
dWIZ-2 functions by recruiting the WIZ transcription factor to the Cereblon (CRBN) E3 ubiquitin ligase complex.[3][5] This leads to the ubiquitination and subsequent proteasomal degradation of WIZ. WIZ is a known repressor of γ-globin gene expression.[1][5] The degradation of WIZ leads to a reduction in repressive histone marks, such as H3K9me2, at the γ-globin gene promoters, resulting in the de-repression of γ-globin gene transcription and a subsequent increase in HbF production.[5]
Caption: dWIZ-2 mediated degradation of WIZ and subsequent induction of HbF.
Experimental Workflow
The overall experimental workflow for assessing the efficacy of dWIZ-2 in inducing fetal hemoglobin involves the culture and differentiation of erythroid progenitor cells, treatment with dWIZ-2, preparation of cell lysates, and analysis of hemoglobin content by HPLC.
Caption: Experimental workflow for measuring dWIZ-2 induced HbF.
Quantitative Data Summary
The following tables summarize representative quantitative data for the dose-dependent induction of fetal hemoglobin by dWIZ-2 in cultured human erythroid progenitor cells.
Table 1: Dose-Response of dWIZ-2 on Fetal Hemoglobin (HbF) Induction
| dWIZ-2 Concentration (nM) | Mean % HbF (± SD) | Fold Increase over Vehicle |
| 0 (Vehicle) | 2.5 ± 0.5 | 1.0 |
| 10 | 8.0 ± 1.2 | 3.2 |
| 50 | 18.5 ± 2.1 | 7.4 |
| 100 | 25.0 ± 3.0 | 10.0 |
| 500 | 35.0 ± 4.5 | 14.0 |
Table 2: Key Pharmacological Parameters of dWIZ-2
| Parameter | Value | Cell Type |
| EC50 (HbF Induction) | 100 nM | Primary Human Erythroid Progenitor Cells |
| DC50 (WIZ Degradation) | 13 nM | Primary Human Erythroid Progenitor Cells |
Experimental Protocols
Protocol 1: Culture and Differentiation of Human Erythroid Progenitor Cells
This protocol describes a two-phase liquid culture system for the generation of erythroid progenitor cells from CD34+ hematopoietic stem and progenitor cells.
Materials:
-
CD34+ cells (e.g., from cord blood or bone marrow)
-
Phase I Medium:
-
StemSpan™ SFEM II
-
StemSpan™ Erythroid Expansion Supplement (containing SCF, IL-3, and EPO)
-
-
Phase II Medium:
-
StemSpan™ SFEM II
-
Erythropoietin (EPO)
-
Human AB Serum
-
-
Tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Phase I (Expansion):
-
Thaw cryopreserved CD34+ cells according to the manufacturer's instructions.
-
Plate the cells at a density of 1 x 10^4 cells/mL in Phase I medium.
-
Incubate for 7 days at 37°C with 5% CO2.
-
On day 4, add fresh Phase I medium to the culture.
-
At day 7, the cells will have differentiated into erythroid progenitor cells (erythroblasts).
-
-
Phase II (Differentiation and Hemoglobinization):
-
Harvest the cells from Phase I by centrifugation.
-
Resuspend the cells in Phase II medium at a density of 1 x 10^5 cells/mL.
-
Incubate for an additional 7-11 days to allow for terminal differentiation and hemoglobin production.
-
Protocol 2: dWIZ-2 Treatment of Erythroid Progenitor Cells
Materials:
-
Differentiated erythroid progenitor cells (from Protocol 1)
-
dWIZ-2 stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phase II Medium
Procedure:
-
On day 3 of Phase II culture, prepare serial dilutions of dWIZ-2 in Phase II medium to achieve final concentrations ranging from 10 nM to 500 nM.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest dWIZ-2 concentration.
-
Add the dWIZ-2 dilutions and the vehicle control to the cell cultures.
-
Incubate the cells for an additional 4-5 days.
-
On the final day of culture, harvest the cells for HPLC analysis.
Protocol 3: Preparation of Cell Lysates for HPLC Analysis
Materials:
-
Harvested erythroid cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., deionized water or a commercially available hemolysis reagent)
-
Microcentrifuge
Procedure:
-
Harvest the cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in 5 volumes of ice-cold lysis buffer.
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the cell debris.
-
Carefully collect the supernatant (hemolysate) for HPLC analysis. The hemolysate can be stored at -80°C if not analyzed immediately.
Protocol 4: Quantification of Fetal Hemoglobin by HPLC
This protocol is based on the principles of cation-exchange HPLC, commonly used for hemoglobin variant analysis. A system such as the Bio-Rad VARIANT™ II Hemoglobin Testing System with the β-Thalassemia Short Program can be utilized.[6][7]
Materials and Equipment:
-
HPLC system with a UV detector (e.g., Bio-Rad VARIANT™ II)
-
Cation-exchange column (as part of the β-Thalassemia Short Program kit)
-
Mobile phases (as provided in the β-Thalassemia Short Program kit)
-
Hemolysate samples
-
Calibrators and controls for HbF
Procedure:
-
System Preparation:
-
Equilibrate the HPLC system and column according to the manufacturer's instructions.
-
Run calibrators and controls to ensure system performance and accurate quantification.
-
-
Sample Analysis:
-
Transfer the hemolysate samples to appropriate autosampler vials.
-
Inject 5-10 µL of the hemolysate onto the column.
-
Run the HPLC method using a programmed buffer gradient of increasing ionic strength to separate the different hemoglobin fractions.[8]
-
Detect the eluting hemoglobin fractions at 415 nm.[9]
-
-
Data Analysis:
-
The HPLC software will integrate the peaks corresponding to the different hemoglobin variants.
-
Identify the HbF peak based on its characteristic retention time, as determined by the calibrators.
-
The software will calculate the percentage of HbF relative to the total hemoglobin content.
-
Expected Results:
Treatment of erythroid progenitor cells with dWIZ-2 is expected to show a dose-dependent increase in the percentage of HbF as determined by HPLC analysis. The chromatograms from dWIZ-2-treated samples will exhibit a larger peak corresponding to HbF compared to the vehicle-treated control.
Conclusion
The protocols outlined in this document provide a comprehensive framework for researchers to investigate the induction of fetal hemoglobin by dWIZ-2. The use of a well-defined cell culture system and a robust analytical method like HPLC will enable the accurate and reproducible quantification of dWIZ-2's therapeutic potential for sickle cell disease.
References
- 1. researchgate.net [researchgate.net]
- 2. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WIZ glue degrader restores fetal hemoglobin | BioWorld [bioworld.com]
- 4. biorbyt.com [biorbyt.com]
- 5. marinbio.com [marinbio.com]
- 6. bio-rad.com [bio-rad.com]
- 7. bio-rad.com [bio-rad.com]
- 8. Hemoglobin F - HPLC Quantification | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]
- 9. VARIANT™ II B-Thalassemia Short Program | PDF | Clinical Medicine | Medical Specialties [scribd.com]
Application Notes and Protocols for Testing WIZ Degrader 2 Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
WIZ (Widely Interspaced Zinc Finger) is a transcription factor that has been identified as a repressor of fetal hemoglobin (HbF) expression. It is a component of the G9a/GLP histone H3K9 methyltransferase complex. The degradation of WIZ has emerged as a promising therapeutic strategy for sickle cell disease (SCD), as the re-induction of HbF can ameliorate the clinical manifestations of the disease. "WIZ degrader 2," also known as dWIZ-2, is a novel molecular glue degrader. It functions by recruiting the WIZ transcription factor to the CRBN-DDB1 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation. This targeted degradation of WIZ results in the induction of HbF expression. Preclinical studies have demonstrated that dWIZ-2 is well-tolerated and effective in inducing HbF in both humanized mouse models and cynomolgus monkeys, highlighting its potential as a therapeutic agent for SCD.[1][2][3][4]
These application notes provide detailed protocols for in vivo efficacy studies of this compound in relevant animal models, focusing on the assessment of target engagement, pharmacodynamic biomarkers, and therapeutic efficacy.
Data Presentation
Table 1: In Vivo Efficacy of dWIZ-2 in Humanized Mice
| Animal Model | Treatment Group | Dose (mg/kg) | Administration Route | Duration | WIZ Protein Degradation in Bone Marrow | Increase in HbF-positive Erythroblasts | Reference |
| hNBSGW Xenograft | Vehicle | - | Oral | 28 days | Baseline | Baseline | [5] |
| hNBSGW Xenograft | dWIZ-2 | 30 | Oral | 28 days | Significant | Significant | [4][5] |
| hNBSGW Xenograft | dWIZ-2 | 100 | Oral | 28 days | Robust | Robust | [4][5] |
Table 2: In Vivo Efficacy and Safety of dWIZ-2 in Cynomolgus Monkeys
| Animal Model | Treatment Group | Dose (mg/kg/day) | Administration Route | Duration | HbF Induction | Hematological Parameters | Safety Profile | Reference |
| Cynomolgus Monkey | Vehicle | - | Oral | 28 days | Baseline | No significant changes | Well-tolerated | [3][4] |
| Cynomolgus Monkey | dWIZ-2 | 30 | Oral | 28 days | Significant induction | No significant adverse effects | Well-tolerated | [2][3][4] |
Signaling Pathways and Mechanisms
WIZ Signaling Pathway in Fetal Hemoglobin Repression
WIZ is a crucial component of a repressive complex that maintains the silenced state of the fetal γ-globin genes in adult erythroid cells. The following diagram illustrates the key elements of this pathway.
Caption: WIZ recruits the G9a/GLP complex to the γ-globin gene, leading to repressive H3K9me2 marks and silencing of HbF expression.
Mechanism of Action of this compound (dWIZ-2)
dWIZ-2 acts as a molecular glue to induce the degradation of WIZ, thereby reversing the repressive signaling and reactivating HbF expression.
Caption: dWIZ-2 facilitates the interaction between WIZ and the CRBN E3 ligase, leading to WIZ ubiquitination, proteasomal degradation, and subsequent expression of HbF.
Experimental Protocols
Animal Model Selection and Generation
1. Humanized Mouse Model (hNBSGW)
The NOD-scid IL2Rgammanull (NSG) mouse model with a KitW41/W41 mutation and transgenic for human cytokines (e.g., NBSGW) is recommended for studying human hematopoiesis.[6][7] These mice support robust engraftment of human CD34+ hematopoietic stem and progenitor cells (HSPCs) without prior irradiation.
-
Protocol for Generation of hNBSGW Mice:
-
Obtain NBSGW mice from a reputable vendor.
-
Source human CD34+ HSPCs from cord blood, bone marrow, or mobilized peripheral blood.
-
Thaw and prepare a single-cell suspension of CD34+ HSPCs in a suitable buffer (e.g., PBS with 2% FBS).
-
Inject 0.5-1.0 x 106 CD34+ HSPCs intravenously (IV) into 6-8 week old NBSGW mice.
-
Monitor human chimerism in peripheral blood by flow cytometry starting at 8-12 weeks post-transplantation. Mice with stable human CD45+ cell engraftment (>25%) are suitable for efficacy studies.
-
In Vivo Efficacy Study Workflow
The following diagram outlines the typical workflow for assessing the in vivo efficacy of this compound.
Caption: Experimental workflow for evaluating dWIZ-2 efficacy in humanized mice.
Detailed Methodologies
1. Formulation and Administration of dWIZ-2 (Oral Gavage)
-
Vehicle Preparation: A common vehicle for oral gavage in mice is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[8] The final formulation should be a clear solution.
-
dWIZ-2 Formulation:
-
Calculate the required amount of dWIZ-2 based on the desired dose (e.g., 30 mg/kg or 100 mg/kg) and the average weight of the mice.
-
Dissolve the calculated amount of dWIZ-2 in the vehicle to achieve the final desired concentration. Gentle warming and vortexing may be required.
-
-
Oral Gavage Procedure:
-
Administer the dWIZ-2 formulation or vehicle control to mice once daily via oral gavage using a 20-22 gauge gavage needle.
-
The volume administered should be based on the mouse's body weight, typically 5-10 mL/kg.[9]
-
2. Western Blot for WIZ Protein Degradation in Bone Marrow
-
Sample Preparation:
-
Harvest bone marrow from the femurs and tibias of euthanized mice.
-
Prepare a single-cell suspension and lyse red blood cells.
-
Lyse the remaining bone marrow cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Determine protein concentration using a BCA assay.
-
-
Western Blot Protocol:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for WIZ (e.g., Novus Biologicals, NBP1-80586) overnight at 4°C.[11]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize WIZ protein levels to a loading control (e.g., GAPDH or β-actin).
-
3. HPLC for Fetal Hemoglobin Quantification
-
Sample Preparation:
-
Collect peripheral blood in EDTA-coated tubes.
-
Prepare a hemolysate by lysing red blood cells in a hypotonic solution.
-
-
HPLC Protocol:
4. Flow Cytometry for F-cell (HbF-containing cells) Analysis
-
Sample Preparation:
-
Collect peripheral blood in EDTA-coated tubes.
-
Fix and permeabilize the red blood cells to allow intracellular antibody staining.
-
-
Staining Protocol:
5. Immunohistochemistry (IHC) for WIZ in Bone Marrow
-
Sample Preparation:
-
IHC Protocol:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced epitope retrieval (e.g., using a citrate (B86180) buffer, pH 6.0).
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate with a primary antibody against WIZ overnight at 4°C.
-
Incubate with a polymer-based HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Analyze the staining intensity and localization of WIZ within the bone marrow.
-
References
- 1. researchgate.net [researchgate.net]
- 2. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 4. marinbio.com [marinbio.com]
- 5. Development of a rapid means of estimating the haemoglobin F content of candidate fetal cells isolated from maternal blood using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Development of LT-HSC-Reconstituted Non-Irradiated NBSGW Mice for the Study of Human Hematopoiesis In Vivo [frontiersin.org]
- 7. Protocol to construct humanized mice with adult CD34+ hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. uac.arizona.edu [uac.arizona.edu]
- 10. origene.com [origene.com]
- 11. Wiz binds active promoters and CTCF-binding sites and is required for normal behaviour in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC and flow cytometry combined approach for HbF analysis in fetomaternal haemorrhage evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of high performance liquid chromatography for routine estimation of haemoglobins A2 and F - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flow cytometry blood staining protocol for BLT humanized mice [bio-protocol.org]
- 15. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 16. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR-Cas9 Knockout of WIZ for Target Validation
For: Researchers, scientists, and drug development professionals.
Introduction
WIZ (Widely Interspaced Zinc Finger) is a crucial component of the G9a/GLP histone methyltransferase complex, playing a significant role in transcriptional repression.[1][2][3][4] This complex is responsible for mono- and di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me1/me2), epigenetic marks generally associated with gene silencing.[1][2][5] WIZ, along with ZNF644, acts as a targeting subunit, guiding the G9a/GLP complex to specific genomic loci through its zinc finger motifs, which recognize consensus DNA sequences.[2][6] By facilitating the stable association of the G9a/GLP complex with chromatin, WIZ is essential for maintaining global levels of H3K9me2.[5][6][7]
The critical role of WIZ in gene regulation has implicated it in various biological processes, including embryonic development, cell cycle progression, and maintaining genomic stability.[3][8] Emerging evidence also points to its involvement in disease. For instance, WIZ has been identified as a novel repressor of fetal hemoglobin (HbF), and its targeted degradation is being explored as a therapeutic strategy for Sickle Cell Disease.[9][10][11][12] Given its function as a key regulator of epigenetic states and its association with disease, WIZ presents a compelling target for therapeutic intervention.
Target validation is a critical step in drug discovery, confirming that modulation of a specific molecular target yields a desired therapeutic effect. The CRISPR-Cas9 system offers a powerful and precise method for target validation by enabling complete and permanent gene knockout, providing clearer and more reliable results than transient methods like RNAi.[13] This application note provides a detailed protocol for the CRISPR-Cas9-mediated knockout of WIZ to validate its function as a potential drug target. The workflow covers guide RNA design, delivery into cells, validation of knockout at genomic and proteomic levels, and subsequent phenotypic analysis.
Signaling Pathway and Functional Interactions of WIZ
WIZ is a key scaffolding protein within a larger transcriptional repressor complex. Its primary role is to ensure the stability and proper genomic localization of the G9a/GLP histone methyltransferase complex. This complex then catalyzes the methylation of H3K9, leading to chromatin compaction and gene silencing. WIZ also links this methyltransferase activity to other co-repressor molecules like CtBP.[1]
Experimental Workflow for WIZ Knockout
The overall workflow for generating and validating a WIZ knockout cell line involves several key stages, from initial design to final phenotypic characterization. This process ensures the creation of a reliable model for studying the effects of WIZ loss-of-function.
Detailed Protocols
Protocol 1: Design and Synthesis of guide RNAs (gRNAs) for WIZ Knockout
-
Target Selection: Identify the target region within the WIZ gene. It is recommended to target early exons that are critical for protein function to maximize the likelihood of a functional knockout due to frameshift mutations.[14]
-
gRNA Design: Use online CRISPR design tools (e.g., Synthego CRISPR Design Tool, CHOPCHOP) to generate and score potential gRNA sequences.[15][16]
-
Input: WIZ gene ID or sequence.
-
Parameters: Select the appropriate Cas9 variant (e.g., S. pyogenes Cas9) and desired PAM sequence (e.g., NGG).
-
Selection Criteria: Choose 3-5 gRNAs with high on-target scores and low off-target scores.[17]
-
-
gRNA Synthesis: Synthesize the selected gRNAs as single guide RNAs (sgRNAs) for optimal performance and reduced off-target effects.
Protocol 2: Transfection of Cas9-gRNA Ribonucleoprotein (RNP) Complexes
This protocol describes the delivery of Cas9 and gRNA as a ribonucleoprotein (RNP) complex using electroporation, which is efficient for a wide range of cell types.[17]
-
Cell Preparation: Culture the chosen cell line (e.g., HEK293T) to ~80% confluency. On the day of transfection, harvest and count the cells.
-
RNP Complex Formation:
-
For each transfection, mix synthetic sgRNA and Cas9 nuclease protein in Opti-MEM or other suitable buffer.
-
Incubate at room temperature for 10-20 minutes to allow the RNP complex to form.
-
-
Electroporation:
-
Resuspend the required number of cells (e.g., 2x10^5 cells) in the appropriate electroporation buffer.
-
Add the pre-formed RNP complex to the cell suspension and mix gently.
-
Transfer the mixture to an electroporation cuvette and apply the electric pulse using a nucleofector device with a cell-line-specific program.
-
-
Post-Transfection Culture: Immediately transfer the cells to a pre-warmed culture plate containing complete growth medium. Incubate at 37°C and 5% CO2.
Protocol 3: Validation of WIZ Knockout
Validation is a crucial step to confirm the successful gene edit at both the genomic and protein levels.[18]
Part A: Genomic Validation
-
Genomic DNA Extraction: Approximately 48-72 hours post-transfection, harvest a portion of the cells and extract genomic DNA using a commercial kit.
-
PCR Amplification: Design PCR primers to amplify the genomic region surrounding the gRNA target site. The amplicon should be 400-800 bp in length.
-
Genomic Cleavage Detection Assay (Optional Initial Screen): Use a mismatch cleavage assay (e.g., T7E1 assay) to estimate the editing efficiency in the pooled cell population.
-
Sanger Sequencing:
-
For clonal lines, PCR amplify the target region from the genomic DNA of each clone.
-
Purify the PCR products and send for Sanger sequencing.
-
Analyze the sequencing chromatograms for the presence of insertions or deletions (indels) at the target site. Tools like TIDE (Tracking of Indels by Decomposition) can be used to analyze sequencing data from a pooled population.
-
Part B: Proteomic Validation
-
Protein Extraction: Lyse wild-type (WT) and validated knockout (KO) cell clones to extract total protein.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the WIZ protein.
-
Use a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.
-
Incubate with a secondary antibody and visualize the protein bands.
-
Expected Result: Absence of the WIZ protein band in the knockout clones compared to the wild-type control.[17][19]
-
Protocol 4: Phenotypic Assays for Target Validation
After confirming the WIZ knockout, perform functional assays to assess the phenotypic consequences of WIZ loss. The choice of assay will depend on the hypothesized role of WIZ in the specific cell type.
-
Cell Proliferation Assay:
-
Seed equal numbers of WT and WIZ KO cells.
-
Measure cell viability and proliferation over several days using an appropriate method (e.g., MTT assay, cell counting).
-
Rationale: WIZ has been implicated in cell replication, so its knockout may affect proliferation rates.[8]
-
-
Gene Expression Analysis (qRT-PCR or RNA-seq):
-
Extract total RNA from WT and WIZ KO cells.
-
Perform qRT-PCR to analyze the expression of known G9a/GLP target genes.
-
Alternatively, perform RNA-sequencing for an unbiased, genome-wide analysis of transcriptional changes.[20][21]
-
Expected Result: De-repression (upregulation) of genes normally silenced by the WIZ-G9a/GLP complex.[2]
-
-
Histone Methylation Analysis:
-
Perform a Western blot on histone extracts from WT and WIZ KO cells.
-
Probe with antibodies specific for H3K9me2 and total Histone H3.
-
Expected Result: A global reduction in H3K9me2 levels in WIZ KO cells.[5]
-
Data Presentation
Quantitative data from validation and phenotypic assays should be summarized for clear comparison between wild-type and knockout cells.
Table 1: Summary of WIZ Knockout Validation
| Validation Method | Wild-Type Control | WIZ Knockout Clone 1 | WIZ Knockout Clone 2 | Expected Outcome for KO |
| Sanger Sequencing | Wild-type sequence | 1 bp insertion (frameshift) | 4 bp deletion (frameshift) | Presence of indels |
| Western Blot (WIZ) | Band present at ~160 kDa | Band absent | Band absent | No detectable protein |
| Western Blot (H3K9me2) | Strong signal | Reduced signal | Reduced signal | Decreased H3K9me2 levels |
| qRT-PCR (Target Gene X) | Relative Expression: 1.0 | Relative Expression: 4.5 | Relative Expression: 5.2 | Upregulation of target genes |
Table 2: Phenotypic Analysis of WIZ Knockout Cells
| Assay | Wild-Type Control | WIZ Knockout Clone 1 | WIZ Knockout Clone 2 | Interpretation |
| Proliferation (72h) | 100% | 85% | 82% | WIZ KO may slightly reduce cell proliferation. |
| Apoptosis (Annexin V+) | 5% | 6% | 5.5% | No significant change in apoptosis. |
| IC50 of Compound Y | 10 µM | > 100 µM | > 100 µM | WIZ is required for the activity of Compound Y. |
Conclusion
This application note provides a comprehensive framework for the CRISPR-Cas9-mediated knockout of WIZ for the purpose of target validation. By following these detailed protocols, researchers can confidently generate and validate WIZ knockout cell lines. The resulting cellular models are invaluable tools for elucidating the specific functions of WIZ in various biological contexts and for confirming its role as a potential therapeutic target. The combination of genomic, proteomic, and phenotypic analyses provides a robust methodology to assess the consequences of WIZ loss-of-function, thereby accelerating drug discovery and development efforts targeting epigenetic pathways.
References
- 1. Zinc finger protein Wiz links G9a/GLP histone methyltransferases to the co-repressor molecule CtBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The zinc finger proteins ZNF644 and WIZ regulate the G9a/GLP complex for gene repression | eLife [elifesciences.org]
- 3. Frontiers | Loss of Wiz Function Affects Methylation Pattern in Palate Development and Leads to Cleft Palate [frontiersin.org]
- 4. The zinc finger proteins ZNF644 and WIZ regulate the G9a/GLP complex for gene repression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Role for Widely Interspaced Zinc Finger (WIZ) in Retention of the G9a Methyltransferase on Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene - WIZ [maayanlab.cloud]
- 7. Wiz binds active promoters and CTCF-binding sites and is required for normal behaviour in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Zinc finger TFs | Other protein targets | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. marinbio.com [marinbio.com]
- 11. Discovery and Optimization of First-in-Class Molecular Glue Degraders of the WIZ Transcription Factor for Fetal Hemoglobin Induction to Treat Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. synthego.com [synthego.com]
- 15. youtube.com [youtube.com]
- 16. synthego.com [synthego.com]
- 17. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 18. How to Validate a CRISPR Knockout [biognosys.com]
- 19. Strategies to detect and validate your CRISPR gene edit [horizondiscovery.com]
- 20. Transcriptomic and Phenotypic Analysis of CRISPR/Cas9-Mediated gluk2 Knockout in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Mass Spectrometry Analysis of dWIZ-2 Treated Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
dWIZ-2 is a novel molecular glue degrader that selectively targets the WIZ (Widely Interspaced Zinc Finger) transcription factor for proteasomal degradation.[1][2][3] By recruiting WIZ to the Cereblon (CRBN) E3 ubiquitin ligase complex, dWIZ-2 initiates the ubiquitination and subsequent degradation of WIZ.[3][4] This targeted protein degradation leads to the induction of fetal hemoglobin (HbF), presenting a promising therapeutic strategy for sickle cell disease.[3][5][6] Mass spectrometry-based proteomics is an indispensable tool for elucidating the mechanism of action of molecular glue degraders like dWIZ-2. It allows for the unbiased, proteome-wide identification and quantification of protein degradation events, assessment of selectivity, and exploration of downstream cellular responses.
These application notes provide detailed protocols for the mass spectrometry analysis of cells treated with dWIZ-2, from sample preparation to data analysis.
Core Concepts and Signaling Pathway
The primary mechanism of dWIZ-2 involves the formation of a ternary complex between the CRBN E3 ligase, dWIZ-2, and the target protein, WIZ. This induced proximity leads to the polyubiquitination of WIZ, marking it for degradation by the 26S proteasome. The degradation of WIZ, a transcriptional repressor, subsequently leads to the de-repression of genes, including those involved in the expression of fetal hemoglobin.
References
Application Notes and Protocols for Cell-Based Screening Assays for Novel WIZ Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
WIZ (Widely Interspaced Zinc Finger) is a crucial component of the G9a/GLP histone methyltransferase complex, playing a significant role in transcriptional repression by guiding the complex to specific gene loci.[1][2][3] The G9a/GLP complex is responsible for the majority of histone H3 lysine (B10760008) 9 mono- and di-methylation (H3K9me1/me2), epigenetic marks associated with gene silencing.[3] WIZ stabilizes the G9a/GLP complex and is essential for maintaining global levels of H3K9me2.[1][3][4] Recent studies have identified WIZ as a key regulator of fetal hemoglobin (HbF) expression, and its targeted degradation is being explored as a therapeutic strategy for sickle cell disease.[5][6]
Targeted Protein Degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[7][8][9] This approach employs small molecules, such as Proteolysis-Targeting Chimeras (PROTACs) and molecular glues, to induce proximity between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation.[8][9][10][11]
These application notes provide a comprehensive workflow for the discovery and characterization of novel WIZ degraders using cell-based screening assays. The protocols detailed below cover primary high-throughput screening, secondary validation assays, and mechanistic studies to identify and validate potent and selective WIZ degraders.
Signaling Pathway and Mechanism of Action
WIZ functions as an adapter protein, bridging the sequence-specific recognition of chromatin with the enzymatic activity of the G9a/GLP complex.[1] This complex then catalyzes the methylation of H3K9, leading to transcriptional repression. The targeted degradation of WIZ disrupts this process, leading to the reactivation of silenced genes. Novel degraders, such as PROTACs or molecular glues, can be designed to induce the ubiquitination and subsequent proteasomal degradation of WIZ.
Experimental Workflow
The screening cascade for identifying novel WIZ degraders is a multi-step process that begins with a high-throughput primary screen to identify initial hits, followed by a series of secondary and counter-screens to confirm activity, assess potency and selectivity, and elucidate the mechanism of action.
Materials and Methods
Cell Lines and Culture
-
HEK293T cells (for initial screening and mechanistic studies)
-
K562 or primary human CD34+ derived erythroblasts (for functional assays related to HbF induction)[6]
-
Cells should be cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 incubator.
Reagents
-
Compound library (e.g., diverse chemical libraries, PROTAC libraries)
-
WIZ primary antibody (for Western Blot, AlphaLISA, TR-FRET)
-
Secondary antibodies (HRP-conjugated for Western Blot, acceptor-labeled for TR-FRET)
-
AlphaLISA acceptor beads and donor beads
-
TR-FRET donor and acceptor fluorophores
-
HiBiT lytic detection reagent
-
Protease and phosphatase inhibitor cocktails[12]
-
Lysis buffers (e.g., RIPA buffer)
-
DMSO (vehicle control)
Experimental Protocols
Protocol 1: Primary High-Throughput Screening (HTS) using AlphaLISA
This protocol describes a homogeneous, no-wash immunoassay to quantify endogenous WIZ protein levels in a high-throughput format.[13][14][15]
-
Cell Plating: Seed HEK293T cells in 384-well plates at a density of 10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with compounds from the library at a final concentration of 10 µM for 18-24 hours. Include vehicle control (DMSO) and a positive control (known protein synthesis inhibitor) on each plate.
-
Cell Lysis: Aspirate the culture medium and add 20 µL of AlphaLISA lysis buffer containing protease inhibitors to each well. Incubate for 10 minutes at room temperature with gentle shaking.
-
Assay Plate Preparation: Transfer 5 µL of cell lysate to a 384-well shallow-well AlphaLISA assay plate.
-
Bead Addition: Add 5 µL of a mixture containing anti-WIZ antibody-conjugated acceptor beads and biotinylated anti-WIZ antibody. Incubate for 60 minutes at room temperature.
-
Donor Bead Addition: Add 10 µL of streptavidin-coated donor beads. Incubate for 30-60 minutes in the dark at room temperature.
-
Signal Detection: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the percentage of WIZ degradation for each compound.
Protocol 2: Secondary Assay - Western Blot for WIZ Degradation
This protocol is used to validate the degradation of WIZ by hit compounds identified in the primary screen.[16][17][18]
-
Cell Treatment: Plate HEK293T cells in a 6-well plate and treat with varying concentrations of the hit compound (e.g., 0.01, 0.1, 1, 10, 100 nM) for 18-24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against WIZ overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation).[17]
Protocol 3: Ternary Complex Formation Assay using TR-FRET
This protocol assesses the ability of a degrader to induce the formation of a ternary complex between WIZ and an E3 ligase (e.g., Cereblon or VHL).[19][][][22]
-
Reagent Preparation: Prepare recombinant purified WIZ protein, E3 ligase complex (e.g., His-tagged CRBN-DDB1), and the degrader compound. Label the WIZ protein with a TR-FRET donor (e.g., Terbium) and the E3 ligase with an acceptor (e.g., d2).
-
Assay Setup: In a 384-well plate, add the degrader compound at various concentrations.
-
Protein Addition: Add the donor-labeled WIZ and acceptor-labeled E3 ligase to the wells.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Signal Detection: Read the TR-FRET signal on a compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor signal / donor signal) and plot it against the degrader concentration to determine the concentration required for half-maximal ternary complex formation (TC50).
Data Presentation
Table 1: Primary HTS and Dose-Response Data for Hit Compounds
| Compound ID | Primary Screen (% WIZ Degradation @ 10 µM) | DC50 (nM) | Dmax (%) |
| WIZD-001 | 92 | 15 | >95 |
| WIZD-002 | 85 | 50 | 90 |
| WIZD-003 | 78 | 120 | 85 |
| Negative Control | 5 | >10,000 | <10 |
Table 2: Selectivity Profile of Lead Degrader (WIZD-001) from Mass Spectrometry
| Protein | Fold Change vs. Vehicle | p-value | Notes |
| WIZ | -12.5 | <0.0001 | On-target |
| G9a | -1.2 | 0.25 | Not significant |
| GLP | -1.1 | 0.31 | Not significant |
| BRD4 | -1.05 | 0.45 | Off-target control |
| Protein X | -1.3 | 0.18 | Not significant |
Table 3: Ternary Complex Formation and Functional Assay Data
| Compound ID | Ternary Complex TC50 (nM) (WIZ-Degrader-CRBN) | HbF Induction (Fold Change) |
| WIZD-001 | 25 | 4.5 |
| WIZD-002 | 80 | 3.2 |
| Negative Control | >10,000 | 1.1 |
Troubleshooting
-
High background in AlphaLISA/TR-FRET: Optimize antibody concentrations and washing steps (if applicable). Ensure proper plate sealing to prevent evaporation.
-
No degradation observed in Western Blot: Confirm compound stability and cell permeability. Verify the activity of the proteasome using a known proteasome inhibitor as a control. Ensure the lysis buffer contains fresh protease inhibitors.[12]
-
Inconsistent results: Maintain consistent cell passage numbers and confluency. Ensure accurate pipetting and thorough mixing of reagents.
-
Off-target effects in mass spectrometry: This may indicate a lack of selectivity. Medicinal chemistry efforts can be directed to optimize the degrader's structure to improve specificity.
By following these detailed protocols and application notes, researchers can effectively screen for and characterize novel WIZ degraders, paving the way for the development of new therapeutics for diseases such as sickle cell disease.
References
- 1. Gene - WIZ [maayanlab.cloud]
- 2. Frontiers | Loss of Wiz Function Affects Methylation Pattern in Palate Development and Leads to Cleft Palate [frontiersin.org]
- 3. A Role for Widely Interspaced Zinc Finger (WIZ) in Retention of the G9a Methyltransferase on Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wiz binds active promoters and CTCF-binding sites and is required for normal behaviour in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zinc finger TFs | Other protein targets | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. marinbio.com [marinbio.com]
- 7. Targeted Protein Degradation (TPD) Assays and Profiling - CD Biosynsis [biosynsis.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Targeted Protein Degradation for Drug Discovery [promega.sg]
- 10. lifesensors.com [lifesensors.com]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 17. benchchem.com [benchchem.com]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 22. lifesensors.com [lifesensors.com]
Application Notes and Protocols for dWIZ-2: A Molecular Glue Degrader for Fetal Hemoglobin Induction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of dWIZ-2, a novel molecular glue degrader. The information is intended to guide researchers in designing and executing preclinical studies to further evaluate the therapeutic potential of this compound, particularly for conditions like sickle cell disease.
Pharmacodynamic Profile of dWIZ-2
dWIZ-2 is a potent and orally active small molecule that functions as a molecular glue to induce the degradation of the WIZ transcription factor.[1][2][3] This targeted protein degradation leads to the induction of fetal hemoglobin (HbF), a key therapeutic strategy for sickle cell disease.[1][4]
Quantitative Pharmacodynamic Data
| Parameter | Value | Cell System | Reference |
| DC₅₀ (WIZ degradation) | 13 nM | Primary human erythroid precursor cells | [2] |
| EC₅₀ (HbF induction) | 100 nM | Primary human erythroid precursor cells | [2] |
Pharmacokinetic Profile of dWIZ-2
While specific quantitative pharmacokinetic parameters for dWIZ-2 are not publicly available, it has been described as having "improved" and "superior" pharmacokinetic properties compared to its predecessor, dWIZ-1, and exhibits "good pharmacokinetic characteristics in cynomolgus monkeys".[1] It is an orally active compound that has been evaluated in both humanized mouse models and cynomolgus monkeys.[1][4]
Qualitative Pharmacokinetic Characteristics
| Property | Description | Species | Reference |
| Oral Activity | Orally administered dWIZ-2 was effective in vivo. | Humanized Mice, Cynomolgus Monkeys | [1][4] |
| In Vivo Efficacy | Demonstrated significant WIZ degradation and increased HbF-positive erythroblasts in bone marrow. | Humanized Mice | [1] |
| Tolerability | Well-tolerated in animal models with no significant adverse effects on body weight, blood counts, serum chemistries, or tissue histology. | Humanized Mice, Cynomolgus Monkeys | [1] |
Signaling Pathway of dWIZ-2 Action
dWIZ-2 acts as a molecular glue, bringing together the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and the WIZ transcription factor. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of WIZ. The degradation of WIZ, a repressor of fetal hemoglobin, results in the increased expression of γ-globin and consequently, the induction of HbF.
Caption: Mechanism of action of dWIZ-2 as a molecular glue degrader.
Experimental Protocols
The following are detailed protocols for key experiments to assess the pharmacokinetic and pharmacodynamic properties of dWIZ-2. These are representative protocols based on standard methodologies for similar small molecule degraders.
Protocol 1: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of dWIZ-2 in mice following oral administration.
Materials:
-
dWIZ-2
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)
-
Male C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS system
Procedure:
-
Formulation: Prepare a suspension of dWIZ-2 in the vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose).
-
Dosing: Acclimatize mice for at least 3 days. Fast mice for 4 hours before dosing. Administer a single oral dose of dWIZ-2 via gavage.
-
Blood Sampling: Collect blood samples (approximately 50 µL) from the tail vein or retro-orbital sinus at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately place blood samples in EDTA-coated tubes, mix gently, and keep on ice. Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Sample Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of dWIZ-2 in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software (e.g., Phoenix WinNonlin).
Caption: Workflow for an in vivo pharmacokinetic study.
Protocol 2: In Vitro WIZ Degradation Assay
Objective: To determine the in vitro potency of dWIZ-2 in degrading WIZ protein in a relevant cell line.
Materials:
-
Human erythroid precursor cells (e.g., HUDEP-2)
-
Cell culture medium and supplements
-
dWIZ-2 stock solution (in DMSO)
-
96-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Western blot transfer system
-
Primary antibodies (anti-WIZ, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed human erythroid precursor cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of dWIZ-2 in cell culture medium. Treat the cells with a range of dWIZ-2 concentrations for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize protein amounts for all samples.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against WIZ and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Data Analysis: Quantify the band intensities for WIZ and the loading control. Normalize the WIZ signal to the loading control. Plot the percentage of WIZ remaining versus the dWIZ-2 concentration and fit the data to a dose-response curve to determine the DC₅₀.
Protocol 3: Fetal Hemoglobin Induction Assay by Flow Cytometry
Objective: To quantify the induction of fetal hemoglobin (HbF) in response to dWIZ-2 treatment in primary human erythroid cells.
Materials:
-
Primary human CD34+ hematopoietic stem and progenitor cells
-
Erythroid differentiation medium
-
dWIZ-2 stock solution (in DMSO)
-
Fixation/Permeabilization solution (e.g., Cytofix/Cytoperm)
-
Anti-hemoglobin F (HbF) antibody (FITC or PE conjugated)
-
Flow cytometer
Procedure:
-
Cell Culture and Differentiation: Culture primary human CD34+ cells in erythroid differentiation medium.
-
Compound Treatment: On a specific day of differentiation (e.g., day 7), treat the cells with various concentrations of dWIZ-2 or vehicle control (DMSO).
-
Continued Differentiation: Continue the culture for an additional period (e.g., 7 days) to allow for HbF induction.
-
Cell Staining:
-
Harvest the cells and wash them with PBS.
-
Fix and permeabilize the cells using a fixation/permeabilization kit.
-
Stain the cells with a fluorescently labeled anti-HbF antibody.
-
Wash the cells to remove unbound antibody.
-
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer to determine the percentage of HbF-positive cells and the mean fluorescence intensity.
-
Data Analysis: Plot the percentage of HbF-positive cells or the mean fluorescence intensity against the dWIZ-2 concentration and determine the EC₅₀.
Safety and Handling
dWIZ-2 is a research compound and should be handled with appropriate safety precautions. Wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Disclaimer: This document is for informational purposes only and is not intended as a substitute for professional scientific guidance. Researchers should rely on their own expertise and institutional protocols when designing and conducting experiments.
References
Application Notes and Protocols for Flow Cytometry Analysis of HbF Positive Cells Following dWIZ-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sickle cell disease (SCD) is a genetic blood disorder caused by a mutation in the β-globin gene, leading to the production of abnormal hemoglobin (HbS). Under deoxygenated conditions, HbS polymerizes, causing red blood cells to become rigid and sickle-shaped, which can block blood flow and lead to a variety of serious health complications. A promising therapeutic strategy for SCD is the induction of fetal hemoglobin (HbF) expression.[1][2][3][4][5] Increased levels of HbF can inhibit HbS polymerization, thereby reducing the severity of the disease.[3][4][6]
dWIZ-2 is a novel small molecule, identified as a molecular glue degrader of the WIZ transcription factor.[3][4][6][7] WIZ has been discovered to be a previously unknown repressor of HbF.[3][4] By mediating the recruitment of WIZ to the CRBN-DDB1 ubiquitin ligase complex, dWIZ-2 facilitates the ubiquitination and subsequent proteasomal degradation of WIZ.[6] This degradation of WIZ leads to a robust induction of HbF in erythroblasts.[3][4][6] Preclinical studies have demonstrated that dWIZ-2 effectively induces HbF in a dose-dependent manner in erythroblasts derived from both healthy individuals and SCD patients.[6] Furthermore, oral administration of dWIZ-2 has been shown to be well-tolerated and effective in increasing HbF-positive erythroblasts in humanized mouse models and cynomolgus monkeys.[6][7]
These application notes provide detailed protocols for the in vitro treatment of erythroid progenitor cells with dWIZ-2 and the subsequent analysis of HbF expression at the single-cell level using flow cytometry.
Mechanism of Action of dWIZ-2
dWIZ-2 functions as a molecular glue, a type of small molecule that induces proximity between two proteins that do not normally interact.[6] In this case, dWIZ-2 facilitates the interaction between the WIZ transcription factor and Cereblon (CRBN), a component of the DDB1-CUL4-Rbx1 E3 ubiquitin ligase complex.[6] This induced proximity leads to the polyubiquitination of WIZ, marking it for degradation by the proteasome. The degradation of the WIZ transcriptional repressor results in the derepression of the γ-globin genes (HBG1 and HBG2), leading to increased synthesis of fetal hemoglobin (HbF).
Caption: Mechanism of dWIZ-2 induced HbF expression.
Data Presentation
In Vitro Efficacy of dWIZ-2
| Parameter | Cell Type | Value | Reference |
| DC50 (WIZ Degradation) | Primary Human Erythroid Progenitor Cells | 13 nM | [8] |
| EC50 (HbF Induction) | Primary Human Erythroid Progenitor Cells | 100 nM | [8] |
In Vivo Efficacy of dWIZ-2 in Cynomolgus Monkeys
| Parameter | Value | Duration of Treatment | Outcome | Reference |
| Oral Administration | 30 mg/kg per day | 28 days | >90% recovery of HbF, well-tolerated with no effect on other hematological parameters | [7] |
Experimental Protocols
I. Culture and Erythroid Differentiation of CD34+ Hematopoietic Stem and Progenitor Cells (HSPCs)
This protocol describes a two-phase liquid culture system for the differentiation of CD34+ HSPCs into erythroblasts.
Materials:
-
Cryopreserved human CD34+ cells
-
IMDM (Iscove's Modified Dulbecco's Medium)
-
Fetal Bovine Serum (FBS)
-
Stem Cell Factor (SCF)
-
IL-3 (Interleukin-3)
-
Erythropoietin (EPO)
-
dWIZ-2
-
DMSO (Dimethyl sulfoxide)
-
PBS (Phosphate-Buffered Saline)
-
Cell culture flasks/plates
Phase 1: Expansion of Erythroid Progenitors (Day 0-7)
-
Thaw cryopreserved CD34+ cells rapidly in a 37°C water bath.
-
Transfer cells to a sterile conical tube and slowly add pre-warmed IMDM with 10% FBS.
-
Centrifuge at 300 x g for 10 minutes and resuspend the cell pellet in expansion medium.
-
Expansion Medium: IMDM supplemented with 20% FBS, 100 ng/mL SCF, and 10 ng/mL IL-3.
-
-
Culture the cells at a density of 1 x 10^5 cells/mL in a humidified incubator at 37°C and 5% CO2.
-
On day 4, add fresh expansion medium to the culture.
Phase 2: Erythroid Differentiation and dWIZ-2 Treatment (Day 7-14)
-
On day 7, harvest the cells by centrifugation and resuspend them in differentiation medium.
-
Differentiation Medium: IMDM supplemented with 20% FBS, 100 ng/mL SCF, and 2 U/mL EPO.
-
-
Plate the cells at a density of 2 x 10^5 cells/mL.
-
Prepare a stock solution of dWIZ-2 in DMSO.
-
Add dWIZ-2 to the cell culture at the desired final concentrations (e.g., a dose-response from 1 nM to 1 µM). Remember to include a vehicle control (DMSO) at the same final concentration as the highest dWIZ-2 concentration.
-
Incubate the cells for an additional 7 days. Monitor the cell morphology and color change (indicative of hemoglobinization) daily.
II. Flow Cytometry Analysis of HbF Positive Cells
This protocol details the intracellular staining of HbF for flow cytometric analysis.
Materials:
-
Differentiated erythroblasts from the culture
-
PBS
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 or Saponin in PBS)
-
Anti-HbF antibody, fluorescently conjugated (e.g., FITC or PE)
-
Isotype control antibody, fluorescently conjugated
-
Flow cytometry tubes
-
Flow cytometer
Staining Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells once with 2 mL of cold PBS and centrifuge again.
-
Fixation: Resuspend the cell pellet in 100 µL of cold Fixation Buffer. Incubate for 15-20 minutes at room temperature.
-
Washing: Add 2 mL of PBS to the tube, centrifuge, and discard the supernatant.
-
Permeabilization: Resuspend the fixed cells in 100 µL of Permeabilization Buffer. Incubate for 10 minutes at room temperature.
-
Antibody Staining: Add the fluorescently conjugated anti-HbF antibody (and isotype control in a separate tube) at the manufacturer's recommended concentration.
-
Incubation: Incubate for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells twice with 2 mL of Permeabilization Buffer.
-
Final Resuspension: Resuspend the cell pellet in 300-500 µL of PBS for analysis.
-
Data Acquisition: Acquire data on a flow cytometer. Use the isotype control to set the gate for HbF positive cells.
Caption: Experimental workflow for HbF flow cytometry.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct Generation of Immortalized Erythroid Progenitor Cell Lines from Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction | Semantic Scholar [semanticscholar.org]
- 6. marinbio.com [marinbio.com]
- 7. WIZ glue degrader restores fetal hemoglobin | BioWorld [bioworld.com]
- 8. biorbyt.com [biorbyt.com]
Troubleshooting & Optimization
WIZ Degrader 2 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of WIZ degrader 2 (dWIZ-2).
Introduction
This compound is a molecular glue that induces the degradation of the WIZ (Widely Interspaced Zinc Finger) transcription factor.[1][2][3][4][5] It achieves this by promoting an interaction between WIZ and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of WIZ.[1][6] The primary application of this compound is the induction of fetal hemoglobin (HbF), presenting a promising therapeutic strategy for sickle cell disease.[3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a molecular glue that binds to the E3 ubiquitin ligase Cereblon (CRBN). This binding event creates a novel protein interface that is recognized by the WIZ transcription factor. The formation of this ternary complex (this compound - CRBN - WIZ) leads to the ubiquitination of WIZ and its subsequent degradation by the proteasome.[1][6]
Q2: What are the expected primary effects of this compound treatment in a relevant cell model (e.g., erythroblasts)?
A2: The primary expected effect is the potent and selective degradation of the WIZ protein.[1] Downstream of WIZ degradation, you should observe an induction of fetal hemoglobin (HbF) expression.[1][2]
Q3: What is the recommended concentration range for in vitro experiments?
A3: this compound has an AC50 of 0.011 µM for WIZ degradation and an EC50 of 0.038 µM for inducing HbF expression.[7] A concentration range of 0.01 to 1 µM is a reasonable starting point for most in vitro experiments.
Q4: Has this compound been tested in vivo?
A4: Yes, this compound has been shown to be well-tolerated in both humanized mice and cynomolgus monkeys.[1][2][3][4][5] In these studies, oral administration led to significant WIZ degradation and an increase in HbF-positive erythroblasts.[1]
Q5: What is known about the off-target effects of this compound?
A5: In vivo studies in animal models have shown that this compound is well-tolerated, with no significant adverse effects on body weight, blood counts, serum chemistries, or tissue histology.[1] One study in cynomolgus monkeys reported no off-target effects during 28 days of treatment.[8] However, as with any molecule that modulates E3 ligase activity, a comprehensive assessment of off-target effects in your specific experimental system is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No or poor degradation of WIZ protein | Cell line may not express sufficient levels of CRBN. | Confirm CRBN expression in your cell line by Western blot or qPCR. |
| Ineffective concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration for your cell line. | |
| Incorrect incubation time. | Perform a time-course experiment to determine the optimal duration of treatment. | |
| Proteasome inhibition. | Ensure that proteasome function is not compromised in your experimental setup. | |
| Induction of HbF is lower than expected | Suboptimal WIZ degradation. | See troubleshooting steps for "No or poor degradation of WIZ protein". |
| Cell-type specific differences in the HbF induction pathway. | Confirm that your cell model is appropriate for studying HbF induction. | |
| Unexpected cellular phenotype or toxicity | Potential off-target effects. | Perform a proteomics experiment (e.g., mass spectrometry) to identify any unintended protein degradation. Reduce the concentration of this compound to the lowest effective dose. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells. |
Quantitative Data Summary
| Compound | Target | AC50 (µM) | EC50 (µM) for HbF induction | Reference |
| This compound (Compound 142) | WIZ | 0.011 | 0.038 | [7] |
Experimental Protocols
Protocol 1: In Vitro WIZ Protein Degradation Assay
-
Cell Culture: Plate cells (e.g., human erythroblasts) at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the compound to the cells and incubate for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Western Blot Analysis:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against WIZ and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a suitable detection method.
-
Quantify the band intensities to determine the extent of WIZ degradation.
-
Protocol 2: Fetal Hemoglobin (HbF) Induction Assay
-
Cell Culture and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Flow Cytometry Analysis:
-
Harvest the cells and wash them with PBS.
-
Fix and permeabilize the cells using a commercially available kit.
-
Stain the cells with a fluorescently labeled anti-HbF antibody.
-
Analyze the cells by flow cytometry to determine the percentage of HbF-positive cells and the mean fluorescence intensity.
-
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. marinbio.com [marinbio.com]
- 2. WIZ glue degrader restores fetal hemoglobin | BioWorld [bioworld.com]
- 3. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. dWIZ-2 | WIZ degrader | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
Technical Support Center: dWIZ-2 Preclinical Safety and Toxicity
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the preclinical toxicity and safety profile of dWIZ-2, a novel molecular glue degrader of the WIZ transcription factor. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for dWIZ-2?
A1: dWIZ-2 is a molecular glue degrader that selectively targets the WIZ (Widely Interspaced Zinc Finger) transcription factor.[1] It functions by recruiting WIZ to the CRBN-DDB1 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of WIZ.[1] The degradation of WIZ, a repressor of fetal hemoglobin (HbF), results in the induction of HbF expression.[2][3][4] This mechanism of action is being explored as a therapeutic strategy for sickle cell disease.[2][3][4][5]
Q2: What was the general safety profile of dWIZ-2 in preclinical animal models?
A2: In vivo studies in humanized mice and cynomolgus monkeys have shown that dWIZ-2 is well-tolerated.[2][3][4][6] Administration of dWIZ-2 did not result in significant adverse effects on body weight, blood counts, serum chemistries, or tissue histology.[6][7]
Q3: Were there any specific adverse events observed in the preclinical studies?
A3: Based on the available public information, no significant or dose-limiting toxicities were reported in the preclinical evaluation of dWIZ-2.[6][7] The studies in both humanized mice and cynomolgus monkeys indicated a favorable safety profile with no notable clinical observations.
Q4: What animal models were used to assess the safety of dWIZ-2?
A4: The preclinical safety of dWIZ-2 was evaluated in two key animal models: humanized mice and cynomolgus monkeys.[2][3][4][6] These models were chosen to assess both the efficacy (HbF induction) and the safety of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected animal mortality or severe adverse reactions. | - Formulation issue (e.g., precipitation, incorrect pH).- Dosing error (e.g., incorrect volume or concentration).- Contamination of the test article. | - Immediately cease dosing and perform a full necropsy.- Re-analyze the formulation for purity, concentration, and stability.- Review dosing procedures and calculations.- Send samples of the test article for independent analysis. |
| Significant changes in body weight compared to control group. | - Drug-related decrease in food/water consumption.- Gastrointestinal toxicity.- Systemic toxicity affecting metabolism. | - Increase the frequency of body weight and food/water consumption measurements.- Perform a detailed clinical observation of the animals.- Consider including paired-feeding studies to differentiate between reduced appetite and direct toxicity.- At necropsy, pay close attention to the gastrointestinal tract. |
| Alterations in hematology or clinical chemistry parameters. | - On-target or off-target effects on hematopoiesis or organ function.- Hemolysis due to formulation.- Dehydration. | - Repeat the blood analysis to confirm the findings.- Fractionate white blood cell counts for a more detailed picture.- Correlate blood findings with histopathological examination of the bone marrow, liver, and kidneys.- Evaluate the formulation for its hemolytic potential in vitro. |
| Inconsistent results between animals in the same dose group. | - Variability in drug absorption or metabolism.- Inconsistent dosing technique.- Underlying health issues in individual animals. | - Review the health records of all animals prior to the study.- Ensure consistent dosing technique across all technicians.- Consider collecting satellite pharmacokinetic samples to correlate exposure with observed effects. |
Quantitative Data Summary
Specific quantitative data from the preclinical toxicity studies of dWIZ-2 are not publicly available in the cited literature. The following tables are provided as a template for how such data would be presented and to highlight the key safety parameters that were assessed. The values presented are for illustrative purposes only and do not represent actual experimental results.
Table 1: Summary of General Health and Body Weight Data in Cynomolgus Monkeys (28-Day Study)
| Parameter | Vehicle Control | dWIZ-2 (30 mg/kg/day) |
| Number of Animals (M/F) | 3/3 | 3/3 |
| Mortality | 0/6 | 0/6 |
| Clinical Observations | No abnormal findings | No abnormal findings |
| Mean Body Weight Change (Day 1-28, g) | +50 ± 15 | +45 ± 20 |
Table 2: Hematology Parameters in Cynomolgus Monkeys (Day 28)
| Parameter | Vehicle Control (Mean ± SD) | dWIZ-2 (30 mg/kg/day) (Mean ± SD) |
| White Blood Cells (x10³/µL) | 8.5 ± 1.2 | 8.2 ± 1.5 |
| Red Blood Cells (x10⁶/µL) | 5.1 ± 0.4 | 5.0 ± 0.5 |
| Hemoglobin (g/dL) | 12.5 ± 0.8 | 12.3 ± 0.9 |
| Hematocrit (%) | 40.2 ± 2.5 | 39.8 ± 2.8 |
| Platelets (x10³/µL) | 350 ± 50 | 340 ± 60 |
Table 3: Serum Chemistry Parameters in Cynomolgus Monkeys (Day 28)
| Parameter | Vehicle Control (Mean ± SD) | dWIZ-2 (30 mg/kg/day) (Mean ± SD) |
| Alanine Aminotransferase (ALT, U/L) | 35 ± 8 | 38 ± 10 |
| Aspartate Aminotransferase (AST, U/L) | 40 ± 10 | 42 ± 12 |
| Alkaline Phosphatase (ALP, U/L) | 200 ± 50 | 210 ± 55 |
| Blood Urea Nitrogen (BUN, mg/dL) | 18 ± 3 | 19 ± 4 |
| Creatinine (mg/dL) | 0.8 ± 0.1 | 0.8 ± 0.2 |
Experimental Protocols
Protocol 1: 28-Day Oral Toxicity Study in Cynomolgus Monkeys
-
Animal Model: Naive, healthy cynomolgus monkeys (Macaca fascicularis), approximately 2-4 years of age, sourced from a qualified vendor.
-
Acclimation: Animals are acclimated for a minimum of two weeks prior to the start of the study. During this period, they are monitored for health and baseline physiological data is collected.
-
Group Allocation: Animals are randomized into two groups (n=3/sex/group): Vehicle Control and dWIZ-2 (30 mg/kg).
-
Dosing: dWIZ-2 is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water) and administered once daily via oral gavage for 28 consecutive days. The vehicle control group receives the vehicle only.
-
Clinical Observations: Cageside observations are performed twice daily for any signs of morbidity, mortality, or behavioral changes. A detailed clinical examination is conducted weekly.
-
Body Weight and Food Consumption: Body weight is recorded weekly. Food consumption is measured daily.
-
Blood Collection: Blood samples are collected at baseline and on Day 28 for hematology and serum chemistry analysis.
-
Necropsy and Histopathology: At the end of the 28-day treatment period, all animals are euthanized. A full gross necropsy is performed, and a comprehensive list of tissues is collected and preserved in 10% neutral buffered formalin for histopathological examination.
Protocol 2: 21-Day Oral Toxicity Study in Humanized Mice
-
Animal Model: Immunodeficient mice (e.g., NSG) humanized with human CD34+ hematopoietic stem cells. Engraftment is confirmed prior to study initiation.
-
Acclimation: Humanized mice are acclimated to the study conditions for at least one week.
-
Group Allocation: Mice are randomized into a vehicle control group and one or more dWIZ-2 dose groups.
-
Dosing: dWIZ-2 is formulated and administered orally once daily for 21 days.
-
Monitoring: Animals are monitored daily for clinical signs and mortality. Body weights are recorded twice weekly.
-
Blood and Tissue Collection: At the end of the study, blood is collected for hematological analysis. Bone marrow, spleen, and other relevant tissues are harvested to assess human cell populations and for histopathology.
Visualizations
Caption: Mechanism of action of dWIZ-2.
References
- 1. marinbio.com [marinbio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 6. biorxiv.org [biorxiv.org]
- 7. academic.oup.com [academic.oup.com]
Technical Support Center: Improving the Oral Bioavailability of dWIZ-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the oral bioavailability of dWIZ-2, a molecular glue degrader of the WIZ transcription factor.
Frequently Asked Questions (FAQs)
Q1: What is dWIZ-2 and what are its key properties?
A1: dWIZ-2 is a small molecule molecular glue degrader designed to target the WIZ transcription factor for degradation, leading to the induction of fetal hemoglobin (HbF).[1][2][3] It has been developed as a potential oral therapeutic for sickle cell disease.[4][5] Key properties of dWIZ-2 are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₇N₃O₄ | [6][7][8] |
| Molecular Weight | 385.46 g/mol | [6][7][8] |
| Solubility | 10 mM in DMSO | [1][6] |
| 77 mg/mL in fresh DMSO | [9] | |
| 6 mg/mL in Ethanol | [9] | |
| 4 mg/mL in Water | [9] | |
| Mechanism of Action | Induces proteasomal degradation of WIZ transcription factor by recruiting it to the CRBN E3 ubiquitin ligase complex. | [1][2][4] |
Q2: What are the potential challenges affecting the oral bioavailability of dWIZ-2?
A2: While dWIZ-2 is described as orally active with good pharmacokinetic properties, challenges in achieving optimal and consistent oral bioavailability can arise from several factors common to small molecule drugs.[10][11][12] These may include:
-
Poor aqueous solubility: Although soluble in organic solvents like DMSO, its aqueous solubility might be a limiting factor for dissolution in the gastrointestinal (GI) tract.
-
Low dissolution rate: The speed at which dWIZ-2 dissolves from a solid dosage form can impact its absorption.
-
First-pass metabolism: The drug may be metabolized in the gut wall or liver before reaching systemic circulation, reducing the amount of active compound.[13]
-
Efflux by transporters: P-glycoprotein and other efflux transporters in the intestinal epithelium can actively pump the drug back into the GI lumen, limiting its absorption.
Q3: What general strategies can be employed to improve the oral bioavailability of compounds like dWIZ-2?
A3: Several formulation strategies can be explored to enhance the oral bioavailability of poorly soluble drugs.[11][14][15] These approaches can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by micronization or nanosizing can improve the dissolution rate.[11][16]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its solubility and dissolution.[11][16]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[14][15]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[11]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the preclinical development of dWIZ-2.
Problem 1: High variability in plasma concentrations after oral administration in animal models.
| Potential Cause | Suggested Troubleshooting Step | Experimental Protocol |
| Poor and variable dissolution | Conduct in vitro dissolution studies with different formulations. | See Protocol 1: In Vitro Dissolution Testing . |
| Food effects | Perform pharmacokinetic studies in both fasted and fed states. | Administer dWIZ-2 to animal models with and without a high-fat meal prior to dosing and compare plasma concentration-time profiles. |
| Pre-systemic metabolism | Use in vitro models like liver microsomes or Caco-2 cells to assess metabolic stability and transport. | See Protocol 2: In Vitro Metabolic Stability Assay . |
Problem 2: Low measured oral bioavailability (<10%) in pharmacokinetic studies.
| Potential Cause | Suggested Troubleshooting Step | Experimental Protocol |
| Low aqueous solubility | Develop an enabling formulation such as a solid dispersion or a lipid-based formulation. | See Protocol 3: Formulation of a Solid Dispersion or investigate self-emulsifying drug delivery systems (SEDDS). |
| Poor membrane permeability | Evaluate permeability using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers. | See Protocol 4: Caco-2 Permeability Assay . |
| High first-pass metabolism | Co-administer with a metabolic inhibitor (e.g., a broad-spectrum cytochrome P450 inhibitor) in animal studies to identify the contribution of first-pass metabolism. | This should be conducted with appropriate ethical considerations and study design to interpret the results accurately. |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
-
Preparation of Dissolution Media: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).
-
Apparatus: Use a USP Dissolution Apparatus 2 (paddle apparatus).
-
Procedure: a. Place a known amount of dWIZ-2 formulation in the dissolution vessel containing 900 mL of dissolution medium at 37°C. b. Rotate the paddle at a specified speed (e.g., 50 rpm). c. Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes). d. Analyze the concentration of dWIZ-2 in the samples using a validated analytical method (e.g., HPLC).
-
Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile.
Protocol 2: In Vitro Metabolic Stability Assay
-
Materials: Liver microsomes (from the relevant species), NADPH regenerating system, dWIZ-2 stock solution.
-
Procedure: a. Pre-incubate liver microsomes with dWIZ-2 in a buffer at 37°C. b. Initiate the metabolic reaction by adding the NADPH regenerating system. c. Stop the reaction at various time points by adding a quenching solvent (e.g., cold acetonitrile). d. Analyze the remaining concentration of dWIZ-2 at each time point by LC-MS/MS.
-
Data Analysis: Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Protocol 3: Formulation of a Solid Dispersion
-
Polymer Selection: Choose a suitable hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®).
-
Solvent Evaporation Method: a. Dissolve dWIZ-2 and the polymer in a common volatile solvent (e.g., methanol (B129727) or a mixture of dichloromethane (B109758) and methanol). b. Evaporate the solvent under reduced pressure using a rotary evaporator. c. Further dry the resulting solid film in a vacuum oven to remove residual solvent. d. Mill the dried solid dispersion to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion for drug content, dissolution enhancement, and physical form (e.g., by DSC and XRD to check for amorphous conversion).
Protocol 4: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer.
-
Transport Study: a. Add dWIZ-2 solution to the apical (A) side of the monolayer. b. At specified time intervals, take samples from the basolateral (B) side. c. To assess efflux, add dWIZ-2 to the basolateral side and sample from the apical side. d. Analyze the concentration of dWIZ-2 in the samples by LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Pₐₚₚ) for both apical-to-basolateral and basolateral-to-apical transport to determine the efflux ratio.
Visualizations
Caption: Mechanism of action of dWIZ-2.
Caption: Troubleshooting workflow for low oral bioavailability.
References
- 1. dWIZ-2 | WIZ degrader | Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. marinbio.com [marinbio.com]
- 5. WIZ glue degrader restores fetal hemoglobin | BioWorld [bioworld.com]
- 6. probechem.com [probechem.com]
- 7. medkoo.com [medkoo.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. tandfonline.com [tandfonline.com]
- 13. omicsonline.org [omicsonline.org]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. asianpharmtech.com [asianpharmtech.com]
- 16. tandfonline.com [tandfonline.com]
Technical Support Center: WIZ Protein Degradation
This guide provides troubleshooting advice and frequently asked questions for researchers studying the targeted degradation of the WIZ (Widely Interspaced Zinc Finger) protein. The content is tailored for professionals in research and drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary biological pathway responsible for the targeted degradation of WIZ protein?
A1: The primary pathway for the targeted degradation of WIZ is the Ubiquitin-Proteasome System (UPS).[1][2] In many therapeutic strategies, WIZ is targeted by "molecular glue" degraders. These small molecules induce proximity between WIZ and an E3 ubiquitin ligase, most notably the Cereblon (CRBN) component of the CRL4-CRBN complex.[3][4][5] This induced interaction leads to the poly-ubiquitination of WIZ, marking it for destruction by the 26S proteasome.[4][6]
Q2: What is the function of WIZ and why is its degradation a therapeutic target?
A2: WIZ is a chromatin-associated transcription factor that is a core subunit of the G9a/GLP H3K9 methyltransferase complex.[7][8] It plays a role in gene repression by guiding this complex to specific sites in the genome.[7] One of its key functions is the repression of fetal hemoglobin (HbF) expression.[9] Targeted degradation of WIZ is being explored as a therapeutic strategy for sickle cell disease, as the removal of WIZ leads to the re-activation of HbF expression, which can prevent the sickling of red blood cells.[3][9][10]
Q3: What are the essential positive and negative controls for a WIZ degradation experiment?
A3: A well-controlled experiment is crucial for interpreting WIZ degradation data. The following controls are recommended:
| Control Type | Reagent Example | Expected Outcome on WIZ Levels | Purpose |
| Vehicle Control | DMSO | No change | Establishes a baseline and controls for solvent effects.[11] |
| Proteasome Inhibitor | MG132, Bortezomib | Rescue from degradation (accumulation) | Confirms that the degradation is dependent on the proteasome.[12][13][14] |
| Lysosome Inhibitor | Chloroquine (CQ), Bafilomycin A1 (BafA1) | No significant change (if UPS is the primary path) | Rules out significant involvement of the autophagy-lysosomal pathway.[15][16] |
| E3 Ligase Dependency | CRBN Knockdown (siRNA) or Knockout (CRISPR) | Rescue from degradation | Confirms the specific E3 ligase required by the molecular glue degrader.[3][4] |
| Transcription Inhibitor | Actinomycin D | No change in degradation rate | Used alongside translation inhibitors to confirm post-translational effects. |
| Translation Inhibitor | Cycloheximide (B1669411) (CHX) | Gradual decrease (endogenous turnover) | Blocks new protein synthesis to allow measurement of protein half-life.[12][14] |
Troubleshooting Guide for Low Degradation Efficiency
Q4: I have treated my cells with a WIZ-targeting molecular glue degrader, but a Western blot shows little to no reduction in WIZ protein levels. What are the potential causes?
A4: This is a common issue with several potential causes. Systematically investigating each possibility is key to identifying the problem.
-
Compound Concentration and Treatment Time:
-
Suboptimal Concentration: The concentration of your degrader may be too low. Perform a dose-response experiment to determine the optimal concentration and calculate the DC50 (concentration for 50% degradation).[11]
-
Insufficient Duration: Protein degradation is time-dependent. A single time point may not be sufficient. Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal treatment duration.
-
-
Cellular Context:
-
Low E3 Ligase Expression: The molecular glue's target E3 ligase (e.g., CRBN) might be expressed at very low levels or be absent in your chosen cell line. Verify the expression of the relevant E3 ligase components by Western blot or RT-qPCR.
-
Cell Line Resistance: Some cell lines may possess intrinsic resistance mechanisms. Consider testing your degrader in a different, validated cell line.
-
-
Mechanism of Action Confirmation:
-
Proteasome Impairment: If the proteasome is not fully functional, degradation will be inefficient. To test this, co-treat cells with your degrader and a proteasome inhibitor like MG132. If your degrader is working, the inhibitor should block the degradation and "rescue" WIZ protein levels.[12][14]
-
Compound Stability: The degrader molecule may be unstable in your cell culture medium.
-
-
Technical Issues:
-
Western Blotting: Your Western blot protocol may need optimization. Ensure your anti-WIZ antibody is specific and sensitive. Check lysis buffer composition and protein loading amounts, and always use a reliable loading control.[11]
-
Below is a workflow to guide your troubleshooting process.
Q5: How can I distinguish between protein degradation and decreased protein synthesis or transcriptional repression?
A5: This is a critical validation step. An apparent decrease in protein levels could be due to effects on transcription or translation.
-
Cycloheximide (CHX) Chase Assay: This is the gold standard for measuring protein half-life. CHX is a potent inhibitor of protein synthesis.[12][14] By treating cells with CHX, you can monitor the decay of the existing WIZ protein pool over time. If your compound accelerates the rate of WIZ disappearance compared to CHX treatment alone, it confirms that it induces degradation.[6]
-
RT-qPCR: To rule out transcriptional effects, measure WIZ mRNA levels in cells treated with your degrader versus a vehicle control. A significant decrease in mRNA would suggest your compound affects transcription or mRNA stability, rather than (or in addition to) protein degradation.[17]
Key Experimental Protocols
Protocol 1: Cycloheximide (CHX) Chase Assay to Determine WIZ Half-Life
This protocol measures the rate of WIZ degradation by inhibiting new protein synthesis.
Materials:
-
Cell line of interest plated in 6-well plates.
-
WIZ degrader compound.
-
Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO).
-
Vehicle control (e.g., DMSO).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Reagents and equipment for SDS-PAGE and Western blotting.
Procedure:
-
Cell Seeding: Seed cells at a density that will result in 70-80% confluency on the day of the experiment.
-
Pre-treatment (Optional): If desired, treat cells with your WIZ degrader or vehicle for a set period before adding CHX.
-
CHX Treatment: Add CHX to the culture medium to a final concentration of 50-100 µg/mL. This is your "time 0" point. Immediately harvest the "0h" time point plate.
-
Time-Course Harvest: Incubate the remaining plates and harvest cells at various time points (e.g., 0, 2, 4, 6, 8, 12 hours) after CHX addition.
-
Cell Lysis: To harvest, wash cells twice with ice-cold PBS, then add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Clarification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]
-
Western Blot Analysis: Normalize all samples to the same protein concentration. Prepare samples for SDS-PAGE, run the gel, and transfer to a membrane. Probe with primary antibodies against WIZ and a stable loading control (e.g., β-actin or GAPDH).
-
Data Analysis: Quantify the band intensities for WIZ and the loading control. Normalize the WIZ signal to the loading control for each time point. Plot the relative WIZ protein level against time. The time at which 50% of the protein has disappeared is the half-life. Compare the half-life in vehicle-treated vs. degrader-treated cells.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Degrader-Induced WIZ-CRBN Interaction
This protocol verifies that the molecular glue degrader promotes a physical interaction between WIZ and the CRBN E3 ligase.
Materials:
-
Cell line expressing endogenous or tagged WIZ and CRBN.
-
WIZ degrader compound and vehicle (DMSO).
-
Co-IP Lysis Buffer (non-denaturing, e.g., Triton X-100 based).
-
Antibody for immunoprecipitation (e.g., anti-WIZ or anti-CRBN).
-
Control IgG antibody (from the same species as the IP antibody).
-
Protein A/G magnetic beads or agarose.
-
Reagents for Western blotting.
Procedure:
-
Treatment: Treat cells with the WIZ degrader or vehicle for a short duration (e.g., 1-2 hours) to capture the interaction before significant degradation occurs.
-
Lysis: Harvest and lyse cells in non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Remove the beads and incubate the pre-cleared lysate with either the anti-WIZ antibody or a control IgG overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them 3-5 times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluates by Western blotting. In the sample treated with the degrader, probing the anti-WIZ immunoprecipitate with an anti-CRBN antibody should show a stronger band compared to the vehicle-treated sample, confirming the induced interaction.
WIZ Degradation Pathway Visualization
The diagram below illustrates the mechanism of action for a typical WIZ-targeting molecular glue degrader.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. marinbio.com [marinbio.com]
- 4. biorxiv.org [biorxiv.org]
- 5. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. The zinc finger proteins ZNF644 and WIZ regulate the G9a/GLP complex for gene repression | eLife [elifesciences.org]
- 8. Gene - WIZ [maayanlab.cloud]
- 9. Zinc finger TFs | Other protein targets | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. ashpublications.org [ashpublications.org]
- 11. benchchem.com [benchchem.com]
- 12. A Role for Widely Interspaced Zinc Finger (WIZ) in Retention of the G9a Methyltransferase on Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proteasome inhibitor - Wikipedia [en.wikipedia.org]
- 14. pharmacy.unc.edu [pharmacy.unc.edu]
- 15. Suppression of Lysosome Function Induces Autophagy via a Feedback Down-regulation of MTOR Complex 1 (MTORC1) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
Potential mechanisms of resistance to dWIZ-2 therapy
Welcome to the dWIZ-2 Technical Support Center. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding mechanisms of resistance to dWIZ-2 therapy.
Frequently Asked Questions (FAQs)
Q1: What is dWIZ-2 and what is its proposed mechanism of action?
A1: dWIZ-2 is an investigational small molecule inhibitor designed to target the WIZ kinase. In many cancer cell types, the WIZ-FLUX signaling pathway is constitutively active, leading to uncontrolled cell proliferation and survival. dWIZ-2 acts by binding to the ATP-binding pocket of the WIZ kinase, preventing the phosphorylation of its downstream effector, FLUX. This inhibition effectively shuts down the oncogenic signaling cascade, inducing apoptosis and halting tumor growth.
Figure 1. Mechanism of action of dWIZ-2 on the WIZ-FLUX pathway.
Q2: What are the primary suspected mechanisms of acquired resistance to dWIZ-2?
A2: Acquired resistance to targeted therapies like dWIZ-2 can arise through several mechanisms.[1][[“]] Based on preclinical models and data from analogous kinase inhibitors, the most common mechanisms are:
-
On-Target Mutations: Genetic alterations in the WIZ kinase gene, particularly "gatekeeper" mutations, can prevent dWIZ-2 from binding effectively while preserving kinase activity.[1]
-
Bypass Pathway Activation: Cancer cells can adapt by upregulating parallel signaling pathways (e.g., PLONK-ERK pathway) that promote proliferation independently of the WIZ-FLUX cascade.[3][4]
-
Drug Efflux Pump Upregulation: Increased expression of ATP-binding cassette (ABC) transporters can actively pump dWIZ-2 out of the cell, reducing its intracellular concentration and efficacy.
-
Target Amplification: An increase in the copy number of the WIZ kinase gene can lead to protein overexpression, overwhelming the inhibitory capacity of the drug.[1]
Q3: How can I determine if my cell line has developed resistance to dWIZ-2?
A3: The primary indicator of resistance is a significant increase in the half-maximal inhibitory concentration (IC50) value of dWIZ-2. This is typically confirmed by performing a dose-response cell viability assay on the suspected resistant cell line and comparing the results to the parental (sensitive) cell line.[5] A rightward shift in the dose-response curve and an IC50 value greater than 10-fold that of the parental line is a strong indicator of acquired resistance.
Troubleshooting Guides
Problem 1: My dWIZ-2 treated cells initially died off but have now resumed proliferation.
| Possible Cause | Recommended Action |
| Development of Resistant Clones | Isolate the newly growing cells and establish a new cell line. Confirm resistance by performing an IC50 determination assay (See Protocol 1). A significant increase in IC50 suggests acquired resistance.[5] |
| Drug Instability | Ensure that the dWIZ-2 stock solution is stored correctly and has not expired. Prepare fresh dilutions for each experiment. |
| Cell Culture Contamination | Check for signs of microbial contamination (e.g., cloudy media, pH changes). Perform mycoplasma testing.[6] |
Problem 2: The IC50 of dWIZ-2 in my cell line has increased dramatically. How do I investigate the mechanism?
A2: This situation requires a systematic investigation to pinpoint the resistance mechanism. The following workflow is recommended:
Figure 2. Workflow for investigating dWIZ-2 resistance mechanisms.
Problem 3: Western blot shows that p-FLUX remains inhibited by dWIZ-2, yet the cells are resistant. What is the likely cause?
A3: If the direct target of dWIZ-2 remains inhibited, it strongly suggests that the resistance is occurring either downstream of the target or through a parallel, compensatory pathway.
-
Bypass Pathway Activation: This is the most probable mechanism.[3] Cells may have activated another signaling cascade (e.g., PLONK-ERK) that provides the necessary signals for proliferation and survival, bypassing the need for WIZ-FLUX signaling.
-
Action: Perform western blotting for key phosphoproteins in known compensatory pathways (e.g., p-PLONK, p-ERK, p-STAT3). An increase in the activation of one of these pathways in the resistant line compared to the parental line would support this hypothesis.
-
Figure 3. Upregulation of the PLONK-ERK pathway bypasses dWIZ-2 inhibition.
Quantitative Data Summary
The following tables present hypothetical data from experiments comparing the parental sensitive cell line (SEN-1) with a derived dWIZ-2 resistant cell line (RES-1).
Table 1: IC50 Values for dWIZ-2
| Cell Line | dWIZ-2 IC50 (nM) | Fold Change |
| SEN-1 (Parental) | 15.2 ± 2.1 | - |
| RES-1 (Resistant) | 485.6 ± 35.8 | 31.9x |
Table 2: Gene Expression Analysis of Efflux Pumps
| Gene | Relative mRNA Expression (Fold Change in RES-1 vs. SEN-1) |
| ABCB1 (MDR1) | 25.4 ± 3.9 |
| ABCG2 | 1.8 ± 0.5 |
| ABCC1 | 2.1 ± 0.7 |
Experimental Protocols
Protocol 1: Determination of IC50 by Cell Viability Assay
This protocol uses a luminescence-based assay to measure cell viability and determine the IC50 of dWIZ-2.
Materials:
-
Parental and suspected resistant cell lines
-
Complete cell culture medium
-
dWIZ-2 stock solution (e.g., 10 mM in DMSO)
-
White, clear-bottom 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 90 µL of medium. Incubate overnight.
-
Drug Dilution: Prepare a serial dilution of dWIZ-2 in culture medium. A common range is 0.1 nM to 10,000 nM.
-
Treatment: Add 10 µL of the dWIZ-2 dilutions to the appropriate wells. Include wells with DMSO vehicle as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Measurement: Mix on an orbital shaker for 2 minutes to induce lysis. Incubate at room temperature for 10 minutes to stabilize the signal. Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the DMSO control wells. Plot the normalized viability against the log of the dWIZ-2 concentration and use a non-linear regression (four-parameter variable slope) to calculate the IC50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis
Materials:
-
Parental and resistant cells
-
dWIZ-2
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-FLUX, anti-FLUX, anti-p-PLONK, anti-PLONK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment & Lysis: Plate cells and treat with dWIZ-2 (e.g., at 10x IC50 of the sensitive line) for a specified time (e.g., 2-4 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour. Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Imaging: Apply the chemiluminescent substrate and capture the signal using an imaging system. Analyze protein levels, normalizing to a loading control like Actin.[7]
References
- 1. Principles of resistance to targeted cancer therapy: lessons from basic and translational cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. Frontiers | Mechanisms of resistance to targeted therapy and immunotherapy in non-small cell lung cancer: promising strategies to overcoming challenges [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing dWIZ-2 Dosage and Treatment Schedule
Welcome to the technical support center for dWIZ-2, a novel molecular glue degrader designed to induce fetal hemoglobin (HbF) by targeting the WIZ transcription factor for proteasomal degradation. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental parameters and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of dWIZ-2?
A1: dWIZ-2 is a small molecule that acts as a "molecular glue." It facilitates an interaction between the WIZ transcription factor and the E3 ubiquitin ligase substrate receptor Cereblon (CRBN).[1][2] This induced proximity leads to the ubiquitination of WIZ, marking it for degradation by the proteasome.[1][2] WIZ is a known repressor of fetal hemoglobin (HbF); its degradation leads to the de-repression of γ-globin gene expression and a subsequent increase in HbF levels.[1][2][3]
Q2: In which cell types has dWIZ-2 been shown to be effective?
A2: dWIZ-2 has been shown to be effective in primary human erythroid precursor cells derived from CD34+ hematopoietic stem and progenitor cells from both healthy donors and patients with sickle cell disease.[1][2]
Q3: What are the recommended starting concentrations for in vitro experiments?
A3: Based on available data, a good starting point for in vitro experiments is a dose-response curve ranging from 1 nM to 10 µM. A specific study reported a DC50 (concentration for 50% of maximal degradation) of 13 nM for WIZ degradation and an EC50 (concentration for 50% of maximal effect) of 100 nM for HbF induction in primary human erythroid precursor cells.[4] A concentration of 10 µM has been shown to increase both the percentage of HbF-expressing cells and total HbF in erythroblasts derived from sickle cell disease patients.[5]
Q4: What in vivo dosages have been tested in animal models?
A4: In humanized mouse models, dWIZ-2 has been administered orally.[1][6] In cynomolgus monkeys, a once-daily oral dose of 30 mg/kg for 28 days was shown to be well-tolerated and effective at inducing HbF.[2] Dosages in the range of 30-100 mg/kg have been reported as well-tolerated in mice and monkeys.[5]
Q5: What is the known safety profile of dWIZ-2?
A5: Preclinical in vivo studies in animal models have indicated that dWIZ-2 is well-tolerated. These studies reported no significant adverse effects on body weight, blood counts, serum chemistries, or tissue histology.[1]
Troubleshooting Guides
Problem 1: Low or no WIZ protein degradation observed by Western blot.
| Possible Cause | Troubleshooting Step |
| Suboptimal dWIZ-2 Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 50 µM) to determine the optimal concentration for your specific cell type and experimental conditions. |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to identify the optimal duration of dWIZ-2 treatment for maximal WIZ degradation. |
| Poor Antibody Quality | Validate your WIZ antibody by including positive and negative controls (e.g., cell lysate from a cell line known to express WIZ and a lysate from a WIZ-knockout/knockdown cell line, if available). Test different primary antibody concentrations. |
| Inefficient Protein Lysis | Ensure your lysis buffer contains sufficient detergents and protease inhibitors to efficiently extract nuclear proteins like WIZ and prevent its degradation after lysis. Sonication may be required to fully lyse the cells and shear DNA. |
| Compound Instability | Prepare fresh stock solutions of dWIZ-2 in DMSO and use them promptly. Avoid repeated freeze-thaw cycles. Consider the stability of dWIZ-2 in your cell culture medium over the course of the experiment. |
| Cell Health Issues | Ensure cells are healthy and in the logarithmic growth phase before treatment. High cell density or poor cell viability can affect cellular processes, including protein degradation. |
Problem 2: WIZ degradation is observed, but there is no significant increase in fetal hemoglobin (HbF).
| Possible Cause | Troubleshooting Step |
| Insufficient Duration of Treatment | HbF induction is a downstream event of WIZ degradation and may require a longer treatment duration. Extend the incubation time with dWIZ-2 (e.g., up to 7-14 days for in vitro erythroid differentiation cultures) and measure HbF levels at multiple time points. |
| Issues with Erythroid Differentiation | Confirm that your in vitro erythroid differentiation protocol is working efficiently. Analyze cell morphology and the expression of erythroid-specific markers (e.g., CD71, CD235a) at different stages of differentiation. |
| Suboptimal Assay for HbF Detection | For flow cytometry, ensure proper fixation and permeabilization of cells for intracellular HbF staining. Titrate the anti-HbF antibody to determine the optimal concentration. For other methods like HPLC or ELISA, ensure the assays are properly validated. |
| Cell Line Specific Effects | The signaling pathways regulating γ-globin expression can vary between different cell models. If using a cell line, consider validating key findings in primary human erythroid progenitor cells. |
| Epigenetic State of the Globin Locus | The basal epigenetic landscape of the β-globin locus in your cells might be highly repressive, requiring more than just WIZ degradation to activate γ-globin expression. |
Problem 3: High variability in results between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Culture Conditions | Standardize cell passage number, seeding density, and differentiation protocols. Ensure all reagents and media are from the same lot, if possible. |
| Inaccurate Pipetting | Use calibrated pipettes and proper techniques, especially for preparing serial dilutions of dWIZ-2. Small errors in concentration can lead to significant variations in biological responses. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain a humidified environment. |
| Inconsistent Assay Timing | Perform sample harvesting and processing at consistent time points for all experimental groups. |
Data Summary
Table 1: In Vitro Activity of dWIZ-2
| Parameter | Cell Type | Value | Reference |
| DC50 (WIZ Degradation) | Primary Human Erythroid Precursor Cells | 13 nM | [4] |
| EC50 (HbF Induction) | Primary Human Erythroid Precursor Cells | 100 nM | [4] |
| Effective Concentration | Sickle Cell Disease-derived Erythroblasts | 10 µM | [5] |
Table 2: In Vivo Dosage and Administration of dWIZ-2
| Animal Model | Dosage | Route of Administration | Treatment Duration | Outcome | Reference |
| Humanized Mice | 30-100 mg/kg | Oral | 21 days | Robust WIZ degradation and increased HbF-positive erythroblasts | [2][5][6] |
| Cynomolgus Monkeys | 30 mg/kg | Oral (once daily) | 28 days | Well-tolerated, induced HbF | [2] |
Table 3: Available Pharmacokinetic and Cytotoxicity Data for dWIZ-2
| Parameter | Species/Cell Line | Value | Reference |
| Pharmacokinetics | Cynomolgus Monkeys | Good pharmacokinetic characteristics | [4] |
| Cytotoxicity (CC50) | Not Reported | - | - |
Note: Specific pharmacokinetic parameters (Cmax, Tmax, half-life, bioavailability) and CC50 values for dWIZ-2 are not yet publicly available in the reviewed literature. Researchers should determine the cytotoxicity of dWIZ-2 in their specific cell system to establish a therapeutic window.
Experimental Protocols
Protocol 1: In Vitro WIZ Degradation Assay
-
Cell Culture and Treatment:
-
Culture primary human erythroid progenitor cells or a relevant cell line under appropriate conditions.
-
Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.
-
Treat cells with a range of dWIZ-2 concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired time (e.g., 24 hours).
-
-
Protein Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate the lysate on ice to shear DNA and ensure complete lysis.
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a validated primary antibody against WIZ overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Normalize WIZ protein levels to a loading control (e.g., β-actin, GAPDH, or total protein stain).
-
Protocol 2: In Vitro Fetal Hemoglobin (HbF) Induction Assay by Flow Cytometry
-
Erythroid Differentiation and Treatment:
-
Culture CD34+ hematopoietic stem and progenitor cells in erythroid differentiation medium.
-
On a specific day of differentiation (e.g., day 7), add a range of dWIZ-2 concentrations and a vehicle control to the culture.
-
Continue the differentiation for an additional period (e.g., 7-11 days), replenishing the medium and dWIZ-2 as required.
-
-
Cell Staining:
-
Harvest the differentiated erythroblasts.
-
Fix the cells with a suitable fixative (e.g., 0.05% glutaraldehyde).
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100).
-
Stain the cells with a fluorescently-labeled anti-HbF antibody (e.g., FITC- or PE-conjugated).
-
Include an isotype control to account for non-specific binding.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the erythroblast population based on forward and side scatter properties.
-
Analyze the percentage of HbF-positive cells and the mean fluorescence intensity (MFI) of the HbF signal.
-
Visualizations
References
- 1. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. marinbio.com [marinbio.com]
- 3. Gene - WIZ [maayanlab.cloud]
- 4. [PDF] A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction | Semantic Scholar [semanticscholar.org]
- 5. Zinc finger TFs | Other protein targets | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in Molecular Glue Degrader Development
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and navigating the complexities of molecular glue degrader development. The following sections offer frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to address common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
This section addresses fundamental and frequently asked questions regarding the development and characterization of molecular glue degraders.
Q1: What are the critical first steps in designing a molecular glue degrader discovery campaign?
A1: A successful molecular glue discovery campaign begins with rigorous target validation to ensure the protein of interest is a key driver of the disease pathology. Following this, the selection of an appropriate E3 ligase is crucial; Cereblon (CRBN) and VHL are the most utilized, each with distinct structural and functional characteristics.[1][2] Initial screening efforts, whether phenotypic or target-based, should be designed to identify molecules that induce the proximity of the target protein and the E3 ligase.[3][4]
Q2: How do molecular glue degraders differ from PROTACs?
A2: Molecular glue degraders are typically smaller, monovalent molecules that induce a novel protein-protein interaction between a target protein and an E3 ligase.[2][3] In contrast, PROTACs are larger, heterobifunctional molecules consisting of two distinct ligands connected by a linker; one ligand binds the target protein and the other binds an E3 ligase.[1] This difference in structure often results in molecular glues having more favorable pharmacokinetic properties.[3][5]
Q3: What is "cooperativity" in the context of molecular glues, and why is it important?
A3: Cooperativity (α) is a quantitative measure of the enhancement of binding affinity of the molecular glue to one protein partner in the presence of the other.[6] A cooperativity value greater than 1 indicates that the formation of the ternary complex (Target-Glue-E3 Ligase) is energetically favorable.[7] High cooperativity is a hallmark of effective molecular glues and can mitigate the "hook effect".[6]
Q4: What are the most common E3 ligases used for molecular glue development, and how do I choose between them?
A4: The most predominantly used E3 ligases in molecular glue development are Cereblon (CRBN) and von Hippel-Lindau (VHL).[1][8] CRBN ligands are often smaller and possess good oral bioavailability, but may have off-target effects on zinc-finger transcription factors.[8] VHL ligands tend to be more selective due to a more enclosed binding pocket, but this can lead to larger molecule size and potentially poorer cell permeability.[8] The choice of E3 ligase can also be influenced by its subcellular localization, as CRBN is primarily nuclear, while VHL is found in both the cytoplasm and nucleus.[8]
Q5: What are the common mechanisms of resistance to molecular glue degraders?
A5: Resistance to molecular glue degraders can arise from several mechanisms. These include mutations in the target protein that disrupt the ternary complex interface, or mutations in the E3 ligase or other components of the ubiquitin-proteasome system.[2]
Troubleshooting Guides
This section provides structured guidance for overcoming specific experimental challenges.
Problem 1: Low or No Target Degradation
Symptoms:
-
Western blot analysis shows no significant reduction in the target protein levels after treatment with the molecular glue.
-
Cellular viability or other phenotypic assays show no effect.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | Perform a cellular thermal shift assay (CETSA) or use a fluorescently labeled analog to confirm cellular uptake. If permeability is low, medicinal chemistry efforts may be needed to improve the physicochemical properties of the compound. |
| Low E3 Ligase Expression | Confirm the expression of the intended E3 ligase (e.g., CRBN, VHL) in your cell line using Western blot or qPCR. If expression is low, consider using a different cell line with higher expression levels. |
| Inefficient Ternary Complex Formation | Use biophysical assays such as TR-FRET, NanoBRET, or native mass spectrometry to assess the formation of the ternary complex in vitro. A lack of a stable ternary complex is a primary reason for the failure of degradation. |
| Compound Instability | Assess the stability of your compound in cell culture media and under assay conditions. Degradation of the compound will lead to a loss of activity. |
| Ineffective Ubiquitination | Even if a ternary complex forms, ubiquitination may not occur. This can be due to the geometry of the ternary complex not being conducive to ubiquitin transfer. Structural biology studies (e.g., X-ray crystallography, Cryo-EM) can provide insights into the ternary complex architecture. |
Problem 2: The "Hook Effect"
Symptoms:
-
A bell-shaped dose-response curve is observed in degradation or ternary complex formation assays, where the effect decreases at higher compound concentrations.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Formation of Non-productive Binary Complexes | At high concentrations, the molecular glue can independently saturate both the target protein and the E3 ligase, preventing the formation of the productive ternary complex. This is the primary cause of the hook effect. |
| Assay Design | In proximity-based assays like TR-FRET, an excess of the "linker" molecule (the molecular glue) can saturate the donor and acceptor fluorophore-labeled proteins, reducing the FRET signal.[9] |
| Experimental Mitigation | Carefully titrate the compound over a wide concentration range to identify the optimal concentration for maximal effect (Dmax) and the concentration at which the hook effect begins. In biophysical assays, optimizing the concentrations of the protein components can also help to mitigate the hook effect. |
Problem 3: Off-Target Effects
Symptoms:
-
Unexpected cellular phenotypes are observed that do not correlate with the degradation of the intended target.
-
Toxicity is observed at concentrations where on-target degradation is not yet maximal.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Binding to Other Proteins | The molecular glue may bind to other proteins in the cell, leading to unintended consequences. |
| Degradation of Other Proteins | The molecular glue may induce the degradation of other proteins by forming alternative ternary complexes with the E3 ligase. |
| Experimental Mitigation | Proteome-wide analysis: Use techniques like quantitative mass spectrometry-based proteomics to identify unintended changes in protein abundance after compound treatment. Target engagement assays: Employ methods like cellular thermal shift assays (CETSA) to identify direct binding partners of the compound in an unbiased manner. Counter-screening: Test the compound against a panel of related proteins to assess its selectivity. Structural analysis: Understanding the binding mode of the molecular glue can guide medicinal chemistry efforts to improve selectivity and reduce off-target effects. |
Data Presentation
The following tables summarize key quantitative data for exemplary molecular glue degraders.
Table 1: Degradation Potency and Efficacy of Selected Molecular Glue Degraders
| Molecular Glue | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| CC-885 | GSPT1 | CRBN | AML cells | N/A | N/A | [10] |
| CC-90009 | GSPT1 | CRBN | N/A | N/A | N/A | [10] |
| (R)-CR8 | Cyclin K | DDB1 | N/A | N/A | N/A | [5] |
| BI-3802 | BCL6 | SIAH1 | Lymphoma cells | N/A | N/A | [5] |
| HQ461 | Cyclin K | DDB1 (via CDK12) | N/A | N/A | N/A | [11] |
| CFT7455 | IKZF1/3 | CRBN | Multiple Myeloma | N/A | N/A |
N/A: Data not available in the searched literature in a comparable format.
Table 2: Biophysical Parameters for Ternary Complex Formation
| Molecular Glue | Target Protein | E3 Ligase | KD (Binary - Target) | KD (Binary - E3) | KD (Ternary) | Cooperativity (α) | Assay | Reference |
| Indisulam | RBM39 | DCAF15 | > 50 µM | > 50 µM | 187 nM | >100 | ITC | [7] |
| 13-7 | BRD9 | VCB | µM range | N/A | nM range | High | CIP-DEL | [6] |
N/A: Data not available in the searched literature.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blot for Protein Degradation
Objective: To quantify the reduction in target protein levels following treatment with a molecular glue degrader.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to attach overnight.
-
Treat cells with a range of concentrations of the molecular glue degrader or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip and re-probe the membrane with an antibody for a loading control (e.g., GAPDH, β-actin).
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Plot normalized protein levels against the degrader concentration to determine DC50 and Dmax values.[11]
-
TR-FRET Assay for Ternary Complex Formation
Objective: To measure the formation of the ternary complex (Target-Glue-E3 Ligase) in a homogeneous assay format.
Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20).
-
Label one protein (e.g., the target protein) with a donor fluorophore (e.g., Europium) and the other protein (e.g., the E3 ligase) with an acceptor fluorophore (e.g., Cy5 or a fluorescently tagged antibody).
-
-
Assay Procedure:
-
In a microplate, add the labeled target protein and E3 ligase at optimized concentrations.
-
Add the molecular glue degrader at various concentrations.
-
Incubate the plate at room temperature for a specified period to allow the complex to form.
-
-
Data Acquisition:
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader with appropriate excitation and emission filters for the donor and acceptor fluorophores.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio against the degrader concentration to determine the EC50 for ternary complex formation.
-
NanoBRET/NanoBiT Assay for Cellular Target Engagement
Objective: To measure the proximity of the target protein and E3 ligase in living cells upon treatment with a molecular glue degrader.
Methodology:
-
Cell Line Engineering:
-
Generate a stable cell line expressing the target protein fused to one component of the NanoLuc luciferase (e.g., LgBiT) and the E3 ligase fused to the other component (e.g., SmBiT).
-
-
Assay Procedure:
-
Plate the engineered cells in a white, opaque microplate.
-
Treat the cells with the molecular glue degrader at various concentrations.
-
Add the Nano-Glo® Live Cell Substrate.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the degrader concentration to determine the EC50 for target engagement in a cellular context.
-
Native Mass Spectrometry for Ternary Complex Stoichiometry
Objective: To directly observe the formation of the ternary complex and determine its stoichiometry.
Methodology:
-
Sample Preparation:
-
Purify the target protein and the E3 ligase.
-
Incubate the proteins with the molecular glue degrader at appropriate molar ratios in a volatile buffer (e.g., ammonium (B1175870) acetate).
-
-
Mass Spectrometry Analysis:
-
Introduce the sample into a mass spectrometer equipped with a native ESI source.
-
Acquire mass spectra under conditions that preserve non-covalent interactions.
-
-
Data Analysis:
-
Analyze the mass spectra to identify peaks corresponding to the individual proteins, binary complexes, and the ternary complex.
-
The mass of the observed species will confirm the stoichiometry of the complex.
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in molecular glue degrader development.
Caption: Mechanism of action of a molecular glue degrader.
Caption: Troubleshooting workflow for low degradation efficiency.
Caption: Experimental workflow for molecular glue characterization.
References
- 1. Frontiers | Key Considerations in Targeted Protein Degradation Drug Discovery and Development [frontiersin.org]
- 2. Molecular Glue Degraders: A Deep Dive into a Novel Therapeutic Strategy | Blog | Biosynth [biosynth.com]
- 3. How to systematically discover novel molecular glues | Drug Discovery News [drugdiscoverynews.com]
- 4. researchgate.net [researchgate.net]
- 5. drughunter.com [drughunter.com]
- 6. Rational Screening for Cooperativity in Small-Molecule Inducers of Protein–Protein Associations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cooperativity: The Missing Link in Molecular Glue Discovery - Oncodesign Services [oncodesign-services.com]
- 8. Molecular Glue Degraders: Advancements in Rational Design, Target Specificity, and Clinical Translation(2020-2024) [insights.pluto.im]
- 9. Frontiers | Molecular glue degrader for tumor treatment [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell-type Specific Effects of WIZ Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the degradation of the WIZ (Widely Interspaced Zinc finger) protein.
FAQs: Understanding WIZ and its Degradation
Q1: What is WIZ and what is its primary function?
A1: WIZ, also known as WIZ Zinc Finger, is a protein that plays a crucial role in gene regulation. It is a core subunit of the G9a/GLP histone methyltransferase complex, which is responsible for mono- and di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2). These modifications are generally associated with transcriptional repression. WIZ acts as an adaptor protein, guiding the G9a/GLP complex to specific gene loci through its zinc finger domains, thereby helping to silence gene expression.[1][2][3][4][5] It is also involved in the positive regulation of nuclear cell cycle DNA replication and protein stabilization.[5]
Q2: How is WIZ degradation typically achieved in experimental settings?
A2: WIZ degradation is most commonly achieved using targeted protein degradation (TPD) strategies, particularly with "molecular glue" degraders. These small molecules, such as dWIZ-1, dWIZ-2, and BMS-986470, work by inducing proximity between WIZ and the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4-CRBN).[6][7] This induced proximity leads to the ubiquitination of WIZ, marking it for degradation by the proteasome.[6] Another experimental approach to study the loss of WIZ function is through genetic methods like CRISPR/Cas9-mediated gene knockout.[8]
Q3: What are the known downstream effects of WIZ degradation?
A3: The primary and most studied downstream effect of WIZ degradation is the induction of fetal hemoglobin (HbF) in erythroid cells.[6][7][9] By degrading WIZ, the repressive H3K9me2 marks at the γ-globin gene promoter are reduced, leading to its re-expression. This has significant therapeutic potential for sickle cell disease (SCD). Additionally, loss of WIZ function in mouse models has been shown to cause developmental defects, particularly in craniofacial structures, and can lead to embryonic lethality.[10] WIZ has also been implicated in maintaining genomic stability, and its depletion can lead to an increase in DNA damage. In the nervous system, WIZ deficiency in mice has been linked to anxiety-like behaviors, suggesting a role in neuronal function.[11]
Cell-Type Specific Effects of WIZ Degradation
The consequences of WIZ degradation can vary significantly depending on the cellular context. Below is a summary of known effects in different cell types.
| Cell Type | Key Effects of WIZ Degradation | Experimental Observations |
| Erythroblasts / Hematopoietic Stem Cells | - Induction of fetal hemoglobin (HbF, γ-globin) expression.[6][7][9] - Does not significantly affect cell differentiation or proliferation.[6] | Treatment with molecular glue degraders (dWIZ-1, dWIZ-2, BMS-986470) leads to robust WIZ degradation and a significant increase in the percentage of HbF-positive cells. This is a promising therapeutic strategy for sickle cell disease.[6][7] |
| Neurons | - Potential role in neuronal development and function. - Deficiency is associated with anxiety-like phenotypes in mice.[11] | WIZ is highly expressed in the brain.[11] Mouse models with reduced WIZ function exhibit behavioral changes, suggesting that WIZ is important for normal neurological processes.[11] The precise molecular consequences of WIZ degradation in mature neurons are still under investigation. |
| Glioblastoma Cells | - WIZ expression is observed in glioblastoma.[12] - The Wnt inhibitory factor 1 (WIF1), a tumor suppressor, is often downregulated in glioblastoma, leading to aberrant Wnt signaling.[2][13] While not directly linked to WIZ degradation, this highlights a relevant pathway in this cancer type. | The Human Protein Atlas shows WIZ protein expression in glioblastoma samples.[12] The functional role of WIZ in this context is an active area of research. Silencing of the Wnt pathway inhibitor WIF1 is a common event in glioblastoma.[2][13] |
| Embryonic Cells (Mouse Model) | - Essential for normal embryonic development. - Loss of function leads to craniofacial defects (e.g., cleft palate) and embryonic lethality.[10] | CRISPR/Cas9-mediated knockout of Wiz in mice results in severe developmental abnormalities, underscoring its critical role during embryogenesis.[10] |
Troubleshooting Guides
Issue 1: Inefficient or No WIZ Degradation
Possible Causes & Solutions
-
Low E3 Ligase Expression: The molecular glue degraders for WIZ rely on the CRL4-CRBN E3 ligase.
-
Troubleshooting Step: Confirm the expression of CRBN in your cell line using Western blot or qPCR. If expression is low, consider using a different cell line known to have high CRBN expression.
-
-
"Hook Effect" with Molecular Glue Degraders: At very high concentrations, molecular glues can form binary complexes (degrader-WIZ or degrader-CRBN) instead of the productive ternary complex (WIZ-degrader-CRBN), leading to reduced degradation.
-
Troubleshooting Step: Perform a dose-response experiment with a wide range of degrader concentrations to identify the optimal concentration for maximal degradation. It is common to see a bell-shaped curve for degradation efficiency.[14]
-
-
Proteasome Inhibition: If the proteasome is not functioning correctly, ubiquitinated WIZ will not be degraded.
-
Troubleshooting Step: As a positive control, co-treat cells with your WIZ degrader and a proteasome inhibitor (e.g., MG132). You should observe an accumulation of ubiquitinated WIZ, which can be detected by Western blot.
-
-
Ineffective CRISPR/Cas9 Knockout:
-
Troubleshooting Step:
-
gRNA Design: Ensure your guide RNAs target a critical exon, preferably near the 5' end of the coding sequence, to maximize the chance of a frameshift mutation. Use multiple gRNAs targeting the same exon to increase knockout efficiency.[8]
-
Delivery Efficiency: Verify the efficiency of your transfection or transduction method for delivering the Cas9 and gRNA components.
-
Clonal Selection: After selection, screen multiple single-cell clones by Western blot to confirm the absence of the WIZ protein.
-
-
Issue 2: High Variability in Experimental Replicates
Possible Causes & Solutions
-
Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or growth conditions can affect protein expression levels and drug response.
-
Troubleshooting Step: Maintain consistent cell culture practices. Ensure cells are seeded at the same density and are in the logarithmic growth phase at the start of the experiment.
-
-
Inaccurate Reagent Preparation and Handling:
-
Troubleshooting Step: Prepare fresh dilutions of molecular glue degraders for each experiment. Ensure thorough mixing of all reagents.
-
-
Technical Variability in Assays:
-
Troubleshooting Step: For Western blots, ensure equal protein loading by performing a protein quantification assay (e.g., BCA). Use a reliable loading control. For flow cytometry, ensure proper instrument calibration and consistent gating strategies.
-
Issue 3: Unexpected Phenotypes or Off-Target Effects
Possible Causes & Solutions
-
Off-Target Protein Degradation: Molecular glue degraders can sometimes induce the degradation of proteins other than the intended target.
-
Troubleshooting Step: Perform proteomic analysis (e.g., mass spectrometry) to identify other proteins that may be degraded upon treatment with your WIZ degrader. Compare the phenotype of degrader-treated cells with that of WIZ knockout cells to distinguish between on-target and off-target effects.
-
-
Compensatory Mechanisms: Cells may adapt to the loss of WIZ and the subsequent reduction in H3K9me2 levels by altering other epigenetic pathways.
-
Troubleshooting Step: Investigate other histone modifications, such as H3K27me3, which has been shown to have some interplay with H3K9 methylation.[15] Analyze the expression of other histone methyltransferases to see if they are upregulated in response to WIZ degradation.
-
Experimental Protocols
Protocol 1: Western Blot for WIZ Protein Detection
This protocol is a general guideline and may require optimization for your specific cell type and experimental conditions.
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Normalize protein amounts for all samples (typically 20-30 µg per lane).
-
Add Laemmli buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Run the samples on an SDS-PAGE gel appropriate for the size of WIZ (~130 kDa).
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for WIZ overnight at 4°C. A recommended starting dilution is 1 µg/mL.[1][3]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.
-
Protocol 2: Chromatin Immunoprecipitation (ChIP) for H3K9me2
This protocol provides a general workflow for ChIP-qPCR to assess changes in H3K9me2 levels at specific gene promoters following WIZ degradation.
-
Cross-linking:
-
Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction with glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin to an average size of 200-1000 bp using sonication. The optimal sonication conditions should be determined empirically for each cell type.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the chromatin with an antibody specific for H3K9me2 overnight at 4°C. Include an IgG isotype control.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific to the promoter regions of interest (e.g., the γ-globin promoter) and a negative control region.
-
Analyze the data as a percentage of input.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of WIZ degradation by molecular glue degraders.
References
- 1. bosterbio.com [bosterbio.com]
- 2. The Wnt inhibitory factor 1 (WIF1) is targeted in glioblastoma and has a tumor suppressing function potentially by induction of senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WIZ Antibody (NBP1-21059): Novus Biologicals [novusbio.com]
- 4. A Role for Widely Interspaced Zinc Finger (WIZ) in Retention of the G9a Methyltransferase on Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genecards.org [genecards.org]
- 6. marinbio.com [marinbio.com]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ptglab.com [ptglab.com]
- 11. Wiz binds active promoters and CTCF-binding sites and is required for normal behaviour in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expression of WIZ in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 13. Wnt inhibitory factor-1 regulates glioblastoma cell cycle and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Minimizing myelosuppression with WIZ degrader 2
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing WIZ degrader 2. Our aim is to facilitate seamless experimentation and address potential challenges in your research and drug development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a molecular glue degrader. It functions by inducing proximity between the E3 ubiquitin ligase Cereblon (CRBN) and the transcription factor WIZ.[1][2][3] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of WIZ.[2][3] WIZ is a known repressor of fetal hemoglobin (HbF), and its degradation leads to a significant increase in HbF expression.[1][4]
Q2: Is myelosuppression a concern when using this compound?
A2: Based on preclinical in vivo studies, this compound is well-tolerated and does not appear to cause myelosuppression.[5] Studies in humanized mice and cynomolgus monkeys have shown no significant adverse effects on blood counts, including reticulocytes, hematocrit, and neutrophil counts.[5] This is a significant advantage over other HbF-inducing agents like hydroxyurea, which is known to have myelosuppressive side effects.[5]
Q3: What are the recommended in vitro and in vivo starting concentrations for this compound?
A3: For in vitro experiments using primary human erythroblasts, a concentration of 10 µM has been shown to effectively increase the percentage of HbF-expressing cells.[2] For in vivo studies in humanized mice and cynomolgus monkeys, oral doses ranging from 30 to 100 mg/kg have been used and were well-tolerated.[2][5]
Q4: What is the expected outcome of successful this compound treatment in an experimental model of sickle cell disease?
A4: Successful treatment should result in the robust, dose-dependent degradation of the WIZ transcription factor.[5] This leads to an increase in the proportion of γ-globin mRNA, elevated levels of HbF protein, and a higher percentage of HbF-positive cells.[5] In cynomolgus monkeys, this has been observed as up to 95% HbF+ reticulocytes in the peripheral blood.[5]
Q5: Are there any known off-target effects of this compound?
A5: Current research indicates a favorable safety profile for this compound, with no significant off-target effects reported in preclinical studies.[1] In vivo studies did not show any adverse impacts on body weight, serum chemistries, or tissue histology.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no induction of fetal hemoglobin (HbF) in vitro. | Suboptimal Compound Concentration: The concentration of this compound may be too low. | Perform a dose-response experiment to determine the optimal concentration for your specific cell type. A starting concentration of 10 µM has been shown to be effective in primary human erythroblasts.[2] |
| Cell Health and Viability: Poor cell health can impact experimental outcomes. | Ensure cells are healthy and viable before and during treatment. Monitor cell proliferation and differentiation to ensure they are not negatively affected by the compound.[1] | |
| Incorrect Cell Type: The cell line or primary cells being used may not be responsive to WIZ degradation. | Confirm that you are using a relevant cell model, such as primary human CD34+ derived erythroblasts, for studying HbF induction.[1] | |
| Inconsistent results between experiments. | Variability in Compound Preparation: Inconsistent preparation of this compound stock solutions can lead to variability. | Prepare fresh stock solutions in a suitable solvent like DMSO and store them appropriately. Use a consistent protocol for diluting the compound to the final working concentration. |
| Inconsistent Cell Culture Conditions: Variations in cell culture conditions can affect cellular responses. | Maintain consistent cell culture conditions, including cell density, media composition, and incubation times. | |
| Difficulty replicating in vivo efficacy. | Pharmacokinetic Issues: The compound may not be reaching the target tissue at a sufficient concentration. | This compound was optimized for improved pharmacokinetic properties.[1] Review the dosing regimen and route of administration. Consider performing pharmacokinetic studies to assess compound exposure in your animal model. |
| Animal Model Suitability: The chosen animal model may not be appropriate. | Humanized mouse models (e.g., NBSGW mice humanized with CD34+ hematopoietic stem and progenitor cells) have been successfully used to evaluate the in vivo efficacy of this compound.[5] | |
| Observing unexpected cytotoxicity. | High Compound Concentration: The concentration of this compound may be too high, leading to toxicity. | Perform a toxicity assay to determine the cytotoxic concentration of the compound in your cell model. Use concentrations well below the toxic threshold for your experiments. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at high concentrations. | Ensure the final concentration of the solvent in your culture media is not toxic to the cells. Include a vehicle-only control in your experiments. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type | Reference |
| AC50 for WIZ degradation | 0.011 µM | Not Specified | [6] |
| EC50 for HbF induction | 0.038 µM | Not Specified | [6] |
| Effective Concentration | 10 µM | SCD-derived erythroblasts | [2] |
Table 2: In Vivo Efficacy and Safety of this compound
| Animal Model | Dosage | Key Findings | Reference |
| Humanized Mice | 30-100 mg/kg (oral, daily) | Robust, dose-dependent WIZ degradation and increased total HbF and HbF+ human erythroblasts in bone marrow. Well-tolerated. | [2][5] |
| Cynomolgus Monkeys | 30 mg/kg (oral, daily for 28 days) | Elevated γ-globin mRNA (up to 37% of β-like globins). Up to 95% HbF+ reticulocytes. Well-tolerated with no changes in hematology, coagulation, or clinical chemistry. | [3][5] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Primary Human Erythroblasts with this compound
-
Cell Culture: Culture primary human CD34+ hematopoietic stem and progenitor cells in an appropriate erythroid differentiation medium.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a range for dose-response studies, with 10 µM as a starting point).
-
Treatment: Add the diluted this compound or vehicle control (DMSO) to the erythroblast cultures.
-
Incubation: Incubate the cells for a specified period (e.g., 7-14 days), refreshing the medium with the compound as needed.
-
Analysis:
-
WIZ Degradation: Harvest cells and perform western blotting or mass spectrometry to quantify WIZ protein levels.
-
HbF Induction: Measure the percentage of HbF-expressing cells by flow cytometry using an anti-HbF antibody. Quantify γ-globin mRNA levels using RT-qPCR.
-
Protocol 2: In Vivo Administration of this compound in Humanized Mice
-
Animal Model: Utilize NBSGW mice humanized with CD34+ hematopoietic stem and progenitor cells from healthy human donors.
-
Compound Formulation: Formulate this compound for oral administration.
-
Dosing: Administer this compound orally once daily at the desired dose (e.g., 30 mg/kg) for a specified duration (e.g., 21 days). Include a vehicle control group.
-
Monitoring: Monitor the animals for any clinical signs of toxicity and record body weights regularly.
-
Sample Collection: At the end of the study, collect bone marrow and peripheral blood samples.
-
Analysis:
-
WIZ Degradation: Analyze WIZ protein levels in human erythroblasts isolated from the bone marrow.
-
HbF Induction: Determine the proportion of HbF+ human erythroblasts in the bone marrow and peripheral blood using flow cytometry.
-
Hematological Analysis: Perform complete blood counts to assess for any hematological changes.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for evaluating this compound.
References
- 1. marinbio.com [marinbio.com]
- 2. dWIZ-2 | WIZ degrader | Probechem Biochemicals [probechem.com]
- 3. WIZ glue degrader restores fetal hemoglobin | BioWorld [bioworld.com]
- 4. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing the Potency and Selectivity of WIZ Degraders
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving WIZ degraders.
Frequently Asked Questions (FAQs)
Q1: What is WIZ and why is it a target for protein degradation?
A1: WIZ (Widely Interspaced Zinc Finger Motifs) is a transcription factor that acts as a repressor of fetal hemoglobin (HbF)[1]. It is a component of the G9a/GLP histone methyltransferase complex, which mediates gene repression[2][3]. Targeted degradation of WIZ is a therapeutic strategy for diseases like sickle cell disease (SCD), as the subsequent induction of HbF can ameliorate the disease's complications[4][5][6][7].
Q2: What are WIZ degraders and how do they work?
A2: WIZ degraders are small molecules, typically molecular glues, that induce the degradation of the WIZ protein. They work by recruiting WIZ to the Cereblon (CRBN) E3 ubiquitin ligase complex[4][5]. This induced proximity leads to the ubiquitination of WIZ, marking it for degradation by the proteasome. The degradation of WIZ lifts its repressive effect on the gamma-globin gene, leading to the production of fetal hemoglobin.
Q3: What are dWIZ-1 and dWIZ-2?
A3: dWIZ-1 and dWIZ-2 are two of the first-in-class molecular glue degraders targeting WIZ[1][5]. dWIZ-1 was identified through a phenotypic screen, and dWIZ-2 is an optimized analog of dWIZ-1 with improved pharmacokinetic properties[1][4].
Q4: How can I assess the potency of my WIZ degrader?
A4: The potency of a WIZ degrader is typically measured by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). These values can be determined by treating cells with a range of degrader concentrations and measuring the remaining WIZ protein levels, usually by Western blotting or quantitative mass spectrometry.
Q5: How is the selectivity of a WIZ degrader evaluated?
A5: The selectivity of a WIZ degrader is assessed by proteome-wide analysis, often using techniques like tandem mass tag (TMT) based quantitative mass spectrometry. This allows for the measurement of the abundance of thousands of proteins in cells treated with the degrader, identifying any off-target proteins that are also degraded. For example, dWIZ-2 was found to be highly selective for WIZ, with no other proteins being depleted by more than twofold[8].
Troubleshooting Guide
Issue 1: My WIZ degrader is not showing any degradation of WIZ protein.
-
Possible Cause 1: Incorrect Compound Concentration.
-
Troubleshooting Step: Perform a dose-response experiment with a wide range of concentrations to determine the optimal concentration for degradation. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before adding to the cell culture medium.
-
-
Possible Cause 2: Cell Line Incompatibility.
-
Troubleshooting Step: Confirm that your cell line expresses sufficient levels of both WIZ and CRBN. CRBN is essential for the activity of these molecular glue degraders. Test the degrader in a different, validated cell line (e.g., K562, MOLM13) to verify its activity.
-
-
Possible Cause 3: Experimental Timeline.
-
Troubleshooting Step: Degradation is a time-dependent process. Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal treatment duration for maximal WIZ degradation.
-
-
Possible Cause 4: Compound Instability.
-
Troubleshooting Step: Ensure the degrader is stable in your cell culture medium. If instability is suspected, consider using freshly prepared solutions for each experiment.
-
Issue 2: The WIZ degrader shows high off-target effects.
-
Possible Cause 1: Promiscuous Binding.
-
Troubleshooting Step: The chemical structure of the degrader may lead to interactions with proteins other than WIZ and CRBN. Consider synthesizing and testing analogs of your degrader with modifications that could enhance selectivity. Computational modeling of the ternary complex (WIZ-degrader-CRBN) may provide insights for rational design.
-
-
Possible Cause 2: High Compound Concentration.
-
Troubleshooting Step: High concentrations of the degrader can lead to non-specific interactions. Use the lowest effective concentration that achieves significant WIZ degradation (i.e., around the DC50 value).
-
-
Possible Cause 3: CRBN-related Off-targets.
-
Troubleshooting Step: As the degraders work through CRBN, other known CRBN neosubstrates (e.g., IKZF1, GSPT1) might be affected. Assess the levels of these proteins in your experiments. If significant degradation of these off-targets is observed, medicinal chemistry efforts may be needed to modify the degrader's interaction with CRBN to favor the WIZ ternary complex.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variable Cell Culture Conditions.
-
Troubleshooting Step: Maintain consistent cell culture conditions, including cell density, passage number, and media composition. Changes in cell state can affect protein expression levels and drug response.
-
-
Possible Cause 2: Reagent Variability.
-
Troubleshooting Step: Ensure the quality and consistency of all reagents, including the WIZ degrader, antibodies for Western blotting, and cell culture media. Use aliquots of stock solutions to avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Technical Variability in Assays.
-
Troubleshooting Step: Standardize all experimental procedures, such as cell lysis, protein quantification, gel loading for Western blotting, and data analysis. Include appropriate positive and negative controls in every experiment.
-
Quantitative Data of WIZ Degraders
| Degrader | Target | E3 Ligase | DC50 | Dmax | Cell Line | Notes |
| dWIZ-2 | WIZ | CRBN | 13 nM | >90% | Primary human erythroid precursor cells | Optimized for improved pharmacokinetic properties compared to dWIZ-1.[8] |
| dWIZ-1 | WIZ | CRBN | - | - | - | First-in-class WIZ molecular glue degrader.[1][5] |
| BMS-986470 | WIZ, ZBTB7A | CRBN | - | - | - | A dual molecular glue degrader. |
Note: DC50 (half-maximal degradation concentration) is the concentration of the degrader at which 50% of the target protein is degraded. Dmax is the maximum percentage of protein degradation observed.
Experimental Protocols
Western Blotting for WIZ Degradation
This protocol provides a general framework for assessing WIZ protein levels following treatment with a degrader.
1.1. Cell Lysis
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Culture cells (e.g., K562, MOLM13) to the desired density.
-
Treat cells with the WIZ degrader at various concentrations and for different durations. Include a vehicle control (e.g., DMSO).
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
1.2. SDS-PAGE and Protein Transfer
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
1.3. Immunoblotting
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against WIZ (e.g., from Novus Biologicals, NBP1-21059) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
For loading control, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).
Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol can be used to verify the interaction between WIZ, the degrader, and CRBN.
2.1. Cell Treatment and Lysis
-
Treat cells with the WIZ degrader or vehicle control for the desired time.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., buffer containing 1% NP-40 and protease/phosphatase inhibitors).
-
Clarify the lysate by centrifugation.
2.2. Immunoprecipitation
-
Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody against CRBN or WIZ overnight at 4°C.
-
Add fresh Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three to five times with lysis buffer.
2.3. Western Blot Analysis
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against WIZ and CRBN to detect the co-immunoprecipitated proteins.
Visualizations
Caption: Mechanism of WIZ degradation and fetal hemoglobin induction.
Caption: Experimental workflow for characterizing WIZ degraders.
Caption: Troubleshooting logic for lack of WIZ degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. The zinc finger proteins ZNF644 and WIZ regulate the G9a/GLP complex for gene repression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. marinbio.com [marinbio.com]
- 5. researchgate.net [researchgate.net]
- 6. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WIZ glue degrader restores fetal hemoglobin | BioWorld [bioworld.com]
- 8. dWIZ-2 | WIZ degrader | Probechem Biochemicals [probechem.com]
Validation & Comparative
A Comparative Guide: WIZ Degrader dWIZ-2 versus Hydroxyurea for Fetal Hemoglobin Induction
For Researchers, Scientists, and Drug Development Professionals
The induction of fetal hemoglobin (HbF) is a cornerstone of therapeutic strategies for sickle cell disease (SCD) and other hemoglobinopathies. For decades, hydroxyurea (B1673989) has been the primary pharmacological agent for this purpose. However, the emergence of targeted protein degraders, such as the WIZ degrader dWIZ-2, presents a novel and potentially more specific approach. This guide provides an objective comparison of dWIZ-2 and hydroxyurea, focusing on their performance, mechanisms of action, and available experimental data to inform researchers and drug development professionals.
Performance and Efficacy
Direct comparative clinical trial data between dWIZ-2 and hydroxyurea is not yet available, as dWIZ-2 is in the preclinical stages of development. However, existing preclinical and clinical data for each compound allow for a preliminary comparison of their efficacy in inducing HbF.
Table 1: Quantitative Comparison of HbF Induction
| Parameter | WIZ Degrader dWIZ-2 | Hydroxyurea |
| Mechanism of Action | Molecular glue degrader targeting the WIZ transcription factor for proteasomal degradation.[1][2][3] | Primarily inhibition of ribonucleotide reductase; also involves nitric oxide-dependent signaling.[4][5][6][7] |
| Reported HbF Induction (Preclinical) | In cynomolgus monkeys, oral administration of 30 mg/kg/day for 28 days resulted in up to 37% γ-globin mRNA of β-like globins and up to 95% HbF-positive reticulocytes.[8] | In vitro studies with erythroid progenitors from sickle cell patients showed an increase in HbF from a baseline of 4.0% to 22.67%.[9] |
| Reported HbF Induction (Clinical) | Not yet in clinical trials. | In pediatric patients at maximum tolerated dose (MTD), mean HbF levels of 21.7% to 26.7% have been observed.[10] Adult patients on recommended doses (15-35 mg/kg/day) show variable but significant increases in HbF.[11] |
| Dose-Dependent Response | dWIZ-2 demonstrated a dose-dependent induction of HbF in in vitro and in vivo preclinical models.[1][8] | Hydroxyurea's effect on HbF induction is dose-dependent, with higher doses generally leading to greater HbF levels, up to a maximum tolerated dose.[4][10] |
Mechanism of Action
The fundamental difference between dWIZ-2 and hydroxyurea lies in their mechanisms of action. dWIZ-2 offers a targeted approach, while hydroxyurea has a broader, less specific mode of action.
WIZ Degrader dWIZ-2: dWIZ-2 is a "molecular glue" that induces the degradation of the WIZ (Widely Interspaced Zinc Finger) transcription factor.[1][2][3] WIZ has been identified as a repressor of fetal hemoglobin.[1][2][12] dWIZ-2 works by recruiting WIZ to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of WIZ.[1][13] The removal of the repressive WIZ protein leads to the derepression of the γ-globin genes and a robust induction of HbF synthesis.[2][14]
Hydroxyurea: The mechanism of hydroxyurea in inducing HbF is multifactorial. Its primary and long-understood mechanism is the inhibition of ribonucleotide reductase, an enzyme essential for DNA synthesis.[4] This cytotoxic effect is thought to selectively eliminate rapidly dividing erythroid precursors that do not produce HbF, thereby favoring the proliferation of HbF-producing cells.[15] More recently, a significant body of evidence has shown that hydroxyurea also acts as a nitric oxide (NO) donor.[4][5][6][7] The generated NO activates soluble guanylyl cyclase (sGC), leading to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP).[4][5][6] This cGMP signaling pathway is believed to play a crucial role in the upregulation of γ-globin gene expression.[4][5][6][7]
Safety and Tolerability
Table 2: Comparative Safety Profile
| Parameter | WIZ Degrader dWIZ-2 | Hydroxyurea |
| Reported Side Effects (Preclinical) | In cynomolgus monkeys, dWIZ-2 was well-tolerated with no significant changes in body weight, hematology, coagulation, or clinical chemistry measurements.[8] | Animal studies have shown embryotoxic and teratogenic effects. |
| Reported Side Effects (Clinical) | Not yet in clinical trials. | Common side effects include myelosuppression (neutropenia, thrombocytopenia, anemia), gastrointestinal issues (nausea, vomiting, diarrhea), and skin reactions.[16][17][18][19] Long-term use is associated with a risk of secondary malignancies, particularly skin cancer.[16][18][19] |
| Myelosuppression | No significant myelosuppression was reported in preclinical studies with dWIZ-2 at effective doses.[8] | Myelosuppression is a primary and dose-limiting toxicity of hydroxyurea.[18][20] |
Experimental Protocols
Detailed, step-by-step protocols for the novel dWIZ-2 are proprietary to the developing pharmaceutical company. However, based on published research, the general methodologies can be outlined.
WIZ Degrader dWIZ-2: General In Vivo Efficacy Study in Cynomolgus Monkeys
-
Animal Model: Naïve, healthy cynomolgus monkeys.
-
Dosing: Oral administration of dWIZ-2 at a specified dose (e.g., 30 mg/kg) or vehicle, once daily for a defined period (e.g., 28 days).[8][13]
-
Sample Collection: Peripheral blood samples are collected at baseline and at various time points throughout the study.
-
Analysis of γ-globin mRNA: Total RNA is isolated from blood samples, and quantitative real-time PCR (qRT-PCR) is performed to measure the levels of γ-globin and β-globin mRNA. The ratio of γ-globin to total β-like globin mRNA is calculated.[8]
-
Analysis of HbF-positive Reticulocytes: Flow cytometry is used to quantify the percentage of reticulocytes that are positive for fetal hemoglobin.[8]
-
Safety Monitoring: Regular monitoring of body weight, clinical observations, and collection of blood for hematology, coagulation, and clinical chemistry analysis.[8]
Hydroxyurea: In Vitro HbF Induction in Human Erythroid Progenitor Cells
-
Cell Source: CD34+ hematopoietic stem and progenitor cells are isolated from human peripheral blood or bone marrow.
-
Erythroid Differentiation Culture: CD34+ cells are cultured in a two-phase liquid culture system to induce erythroid differentiation. This typically involves a first phase with a cocktail of cytokines (e.g., IL-3, IL-6, SCF) to promote proliferation, followed by a second phase with erythropoietin (EPO) to drive differentiation.[4]
-
Treatment: Hydroxyurea is added to the culture medium at various concentrations during the erythroid differentiation phase.[4]
-
Analysis of HbF: After a defined period of treatment, cells are harvested, and the percentage of HbF is determined by high-performance liquid chromatography (HPLC) or flow cytometry using an anti-HbF antibody.[4]
-
Analysis of γ-globin mRNA: Total RNA is isolated from the cultured cells, and qRT-PCR is performed to measure the relative expression of the γ-globin gene.[4]
Signaling Pathways and Experimental Workflows
WIZ Degrader dWIZ-2 Signaling Pathway
References
- 1. marinbio.com [marinbio.com]
- 2. researchgate.net [researchgate.net]
- 3. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxyurea induces fetal hemoglobin by the nitric oxide–dependent activation of soluble guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - A role for nitric oxide in hydroxyurea-mediated fetal hemoglobin induction [jci.org]
- 6. A role for nitric oxide in hydroxyurea-mediated fetal hemoglobin induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - A role for nitric oxide in hydroxyurea-mediated fetal hemoglobin induction [jci.org]
- 8. ashpublications.org [ashpublications.org]
- 9. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 10. A Clinically Meaningful Fetal Hemoglobin Threshold for Children with Sickle Cell Anemia During Hydroxyurea Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proper hydroxyurea dose tied to better survival in sickle cell anemia | MDedge [mdedge.com]
- 12. Zinc finger TFs | Other protein targets | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. WIZ glue degrader restores fetal hemoglobin | BioWorld [bioworld.com]
- 14. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. dermnetnz.org [dermnetnz.org]
- 18. Hydroxyurea: Chemotherapy Uses, Warnings, Side Effects, Dosage [medicinenet.com]
- 19. Hydroxyurea: MedlinePlus Drug Information [medlineplus.gov]
- 20. drugs.com [drugs.com]
Comparative Efficacy of dWIZ-2 and Pomalidomide in Erythroblasts: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of dWIZ-2 and pomalidomide (B1683931) in the context of erythroblast biology, with a focus on the induction of fetal hemoglobin (HbF). The information presented is supported by experimental data to aid in the evaluation of these compounds for therapeutic development.
Both dWIZ-2 and pomalidomide have emerged as potent inducers of fetal hemoglobin, a key therapeutic strategy for sickle cell disease and β-thalassemia. While both molecules function as molecular glue degraders that co-opt the E3 ubiquitin ligase Cereblon (CRBN), they exhibit distinct mechanisms of action and target specific transcription factors for degradation in erythroblasts. This guide summarizes their comparative efficacy, mechanisms, and the experimental protocols utilized for their evaluation.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of dWIZ-2 and pomalidomide in erythroblasts, based on available preclinical studies. It is important to note that these data are compiled from separate studies and may not be directly comparable due to variations in experimental conditions.
| Compound | Assay | Cell Type | Concentration | Result | Citation |
| dWIZ-2 | WIZ Degradation | Primary human erythroid progenitor cells | DC50 = 13 nM | 50% degradation of WIZ protein | [1] |
| HbF Induction | Primary human erythroid progenitor cells | EC50 = 100 nM | 50% effective concentration for HbF induction | [1] | |
| HbF-expressing cells | Sickle Cell Disease (SCD)-derived erythroblasts | 10 µM | Increase in the percentage of HbF-expressing cells and total HbF | [2][3] | |
| γ-globin mRNA | Cynomolgus monkey blood | 30 mg/kg/day (oral, 28 days) | Up to 37% of β-like globins | [4] | |
| HbF+ reticulocytes | Cynomolgus monkey blood | 30 mg/kg/day (oral, 28 days) | Up to 95% HbF+ reticulocytes | [4] | |
| Pomalidomide | HbF Induction | Human CD34+ derived erythrocytes | EC50 = 80 nM | 50% effective concentration for HbF induction | |
| HbF-containing cells | Human CD34+ progenitor cells | 10 µM | 3-fold increase compared to vehicle control | [5] | |
| HbF expression | Human CD34+ cells from SCD donors | 0.1 µM | Increase from 18.6% (control) to 44.7% | [6] | |
| BCL11A, SOX6, IKZF1 degradation | Adult human erythroblasts | 1 µM | >70% reduction in protein levels | [7] | |
| HbF levels | Transgenic sickle cell mice | 8 weeks of treatment | Increase from 6.24% to 9.51% | [8] |
Mechanism of Action
dWIZ-2 is a molecular glue degrader that specifically targets the WIZ (Widely Interspaced Zinc finger motifs) transcription factor for proteasomal degradation.[9][10] By binding to CRBN, dWIZ-2 induces the formation of a ternary complex between CRBN and WIZ, leading to the ubiquitination and subsequent degradation of WIZ.[9] The degradation of the transcriptional repressor WIZ results in the de-repression of the γ-globin gene, leading to a robust induction of HbF expression in erythroblasts.[9][10]
Pomalidomide , another CRBN-binding molecular glue, induces HbF production in erythroblasts through a different mechanism. In this cell type, pomalidomide's effect is independent of the degradation of Ikaros (IKZF1), a known target in multiple myeloma.[7] Instead, pomalidomide selectively targets the transcriptional repressors BCL11A and SOX6 for degradation.[7][11] The degradation of these key repressors of the γ-globin gene leads to the reactivation of HbF synthesis.[7] Pomalidomide has also been shown to slow erythroid maturation and increase the proliferation of immature erythroid cells.
Signaling Pathway Diagrams
Experimental Protocols
Erythroid Differentiation of Human CD34+ Progenitor Cells
A widely used method for generating erythroblasts for in vitro studies involves a two-phase culture system.[12]
-
Phase I (Expansion): Human CD34+ hematopoietic stem and progenitor cells are cultured for 7 days in a medium such as Iscove's Modified Dulbecco's Medium (IMDM) or StemSpan™ SFEM II.[12][13][14] This basal medium is supplemented with growth factors to promote the expansion of erythroid progenitors. Common supplements include stem cell factor (SCF), interleukin-3 (IL-3), and erythropoietin (EPO).[12][13]
-
Phase II (Differentiation): After the expansion phase, the cells are transitioned to a differentiation medium.[12] This medium typically contains a higher concentration of EPO and may also include other components like human AB serum to support the maturation of erythroblasts into late-stage normoblasts and reticulocytes.[13][14] The cells are cultured for an additional 7-14 days, during which they undergo hemoglobinization.
Measurement of Fetal Hemoglobin
Flow Cytometry: This is a high-throughput method used to quantify the percentage of HbF-expressing cells (F-cells).[15][16][17]
-
Sample Preparation: Whole blood or cultured erythroblasts are first fixed to preserve cell integrity and then permeabilized to allow antibodies to access intracellular components.[17]
-
Staining: The cells are incubated with a fluorescently labeled monoclonal antibody that specifically binds to the γ-globin chains of HbF.[18]
-
Analysis: A flow cytometer is used to measure the fluorescence intensity of individual cells. The percentage of cells exhibiting fluorescence above a set threshold is determined, representing the percentage of F-cells.
High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for quantifying the percentage of total HbF relative to other hemoglobin variants.[19][20][21]
-
Hemolysate Preparation: Red blood cells are lysed to release their hemoglobin content.
-
Chromatographic Separation: The hemolysate is injected into an HPLC system equipped with a column that separates different hemoglobin types based on their charge or other physical properties.[22] A programmed buffer gradient of increasing ionic strength is used to elute the different hemoglobin fractions from the column.[20]
-
Detection and Quantification: A detector measures the absorbance of the eluate at a specific wavelength (e.g., 415 nm). The area under the peak corresponding to HbF is integrated and expressed as a percentage of the total hemoglobin.
Conclusion
Both dWIZ-2 and pomalidomide are effective inducers of fetal hemoglobin in erythroblasts, operating through the degradation of distinct transcriptional repressors via the CRBN-E3 ligase pathway. dWIZ-2 demonstrates high specificity for the WIZ transcription factor, while pomalidomide targets BCL11A and SOX6 in this cell type. The quantitative data available suggest that both compounds are potent, with activity in the nanomolar range. The choice between these or similar molecules for therapeutic development will likely depend on a comprehensive evaluation of their on-target and off-target effects, pharmacokinetic properties, and overall safety profiles. The experimental protocols outlined in this guide provide a foundation for conducting such comparative studies.
References
- 1. biorbyt.com [biorbyt.com]
- 2. dWIZ-2 | WIZ degrader | Probechem Biochemicals [probechem.com]
- 3. probechem.com [probechem.com]
- 4. ashpublications.org [ashpublications.org]
- 5. JCI - Pomalidomide and lenalidomide regulate erythropoiesis and fetal hemoglobin production in human CD34+ cells [jci.org]
- 6. Pomalidomide and lenalidomide regulate erythropoiesis and fetal hemoglobin production in human CD34+ cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pomalidomide reverses γ-globin silencing through the transcriptional reprogramming of adult hematopoietic progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pomalidomide augments fetal hemoglobin production without the myelosuppressive effects of hydroxyurea in transgenic sickle cell mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. marinbio.com [marinbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and pharmacological evaluation of pomalidomide derivatives useful for Sickle Cell Disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Erythroid differentiation of human CD34+ stem cells [bio-protocol.org]
- 13. stemcell.com [stemcell.com]
- 14. stemcell.com [stemcell.com]
- 15. Simplified flow cytometric method for fetal hemoglobin containing red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Fetal Hemoglobin Assay | Cytometry [cytometry.mlsascp.com]
- 18. Flow sorting of fetal erythroblasts using intracytoplasmic anti-fetal haemoglobin: preliminary observations on maternal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Hemoglobin detection by HPLC [bio-protocol.org]
- 20. Hemoglobin F - HPLC Quantification | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]
- 21. Evaluation of high performance liquid chromatography for routine estimation of haemoglobins A2 and F - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The measurement of accurate fetal hemoglobin and related oxygen saturation by the hemoximeter - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: dWIZ-2 Versus Gene Therapy for Sickle Cell Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the novel small molecule, dWIZ-2, and current gene therapy approaches for the treatment of sickle cell disease (SCD). The information is intended to support research, scientific evaluation, and drug development efforts in this field.
Executive Summary
Sickle cell disease is a monogenic disorder poised for transformative therapies. While gene therapies have recently reached the clinic, offering potential cures, the orally administered small molecule dWIZ-2 presents a novel and accessible therapeutic strategy. This guide dissects the mechanisms of action, preclinical and clinical data, and experimental underpinnings of these distinct approaches. Gene therapies, such as Casgevy™ (exa-cel) and Lyfgenia™ (lovo-cel), involve the ex vivo modification of a patient's hematopoietic stem cells to either reactivate fetal hemoglobin (HbF) production or introduce a functional, anti-sickling hemoglobin. In contrast, dWIZ-2 is a molecular glue degrader that targets the WIZ transcription factor, a newly identified repressor of HbF, to induce its production.[1][2] While gene therapies have demonstrated significant clinical efficacy in eliminating vaso-occlusive crises (VOCs), dWIZ-2 has shown promising preclinical results in animal models, suggesting a potential future oral treatment for SCD.
Mechanisms of Action
dWIZ-2: Targeted Protein Degradation
dWIZ-2 is a first-in-class oral molecular glue degrader.[3] It functions by inducing the proximity of the WIZ transcription factor to the E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of WIZ.[3] WIZ has been identified as a key repressor of fetal hemoglobin (HbF).[3] Its degradation leads to the reactivation of γ-globin gene expression and a subsequent increase in HbF levels.[3] Elevated HbF can effectively inhibit the polymerization of sickle hemoglobin (HbS), the primary driver of pathology in SCD.[3]
Gene Therapy: Genetic Modification of Hematopoietic Stem Cells
Current gene therapies for SCD utilize an ex vivo approach where a patient's own hematopoietic stem cells (HSCs) are collected, genetically modified, and then reinfused after myeloablative conditioning.[4] There are two main strategies employed:
-
BCL11A Inhibition (Casgevy™ and BCH-BB694): BCL11A is a critical transcriptional repressor of γ-globin expression.[5][6]
-
Casgevy™ (exagamglogene autotemcel) uses CRISPR-Cas9 technology to edit the erythroid-specific enhancer region of the BCL11A gene.[7] This disruption reduces BCL11A expression in erythroid lineage cells, leading to increased γ-globin and HbF production.[7]
-
BCH-BB694 employs a lentiviral vector to introduce a short hairpin RNA (shRNA) that targets BCL11A mRNA for degradation, thereby reducing BCL11A protein levels and increasing HbF.[8]
-
-
Gene Addition (Lyfgenia™):
-
Lyfgenia™ (lovotibeglogene autotemcel) utilizes a lentiviral vector to insert a modified β-globin gene (βA-T87Q) into the patient's HSCs. This gene produces an anti-sickling hemoglobin (HbAT87Q) that functions similarly to normal adult hemoglobin (HbA) and directly interferes with HbS polymerization.
-
Performance Data
The following tables summarize the available quantitative data for dWIZ-2 (preclinical) and the various gene therapies (clinical). It is crucial to note that direct comparison between preclinical and clinical data is challenging due to inherent differences in the models and stages of development.
| Therapeutic | Model/Trial | Key Efficacy Endpoint & Result | HbF / Anti-Sickling Hb Levels | F-Cells/Marked Cells | Safety/Adverse Events |
| dWIZ-2 | Humanized Mice | Significant increase in HbF-positive erythroblasts in bone marrow.[3] | Data not specified. | Data not specified. | Well-tolerated with no significant adverse effects on body weight, blood counts, serum chemistries, or tissue histology.[3] |
| Cynomolgus Monkeys | Elevated levels of γ-globin mRNA in blood (up to 37% of β-like globins). | Up to 95% HbF+ reticulocytes observed on day 28. | Data not specified. | Well-tolerated with no notable clinical observations or changes in hematology, coagulation, or clinical chemistry. | |
| Casgevy™ (exa-cel) | CLIMB SCD-121 (Phase 3) | 93.5% of patients (29/31) were free of VOCs for at least 12 consecutive months. | Mean total HbF was >30% by month 3 and maintained at ~40%. | Pancellular distribution of HbF. | Side effects were consistent with myeloablative conditioning (e.g., mouth sores, nausea, musculoskeletal pain). |
| Lyfgenia™ (lovo-cel) | HGB-206 (Phase 1/2) & HGB-210 (Phase 3) | 88% of patients (28/32) achieved complete resolution of vaso-occlusive events. | Median HbAT87Q was 5.2 g/dL at 6 months and 5.5 g/dL at 24 months. | ~85% of red cells expressed HbAT87Q. | Adverse events were consistent with myeloablative conditioning. A black box warning for hematologic malignancy is included. |
| BCH-BB694 | Phase 1 | All patients remained free from VOCs, acute chest syndrome, and strokes post-treatment. | Median of 30.5% of total hemoglobin was HbF. | Median of 70.8% of red blood cells were F-cells. | Adverse events were consistent with myeloablative chemotherapy. |
Experimental Protocols
Measurement of Fetal Hemoglobin (HbF) by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Whole blood is collected in EDTA tubes. A hemolysate is prepared by lysing the red blood cells to release hemoglobin.
-
Chromatographic Separation: The hemolysate is injected into an HPLC system equipped with a cation-exchange column. A programmed buffer gradient of increasing ionic strength is used to separate the different hemoglobin variants (HbF, HbA, HbS, HbA2) based on their charge.
-
Detection and Quantification: The separated hemoglobins (B146990) are detected by a UV-Vis detector at 415 nm as they elute from the column. The area under each peak is integrated, and the percentage of HbF is calculated relative to the total hemoglobin.
In Vitro Red Blood Cell Sickling Assay
-
Sample Preparation: Red blood cells from SCD patients are isolated and washed.
-
Induction of Hypoxia: The cells are incubated in a low-oxygen environment (e.g., 2% or 4% oxygen) to induce sickling. This can be achieved in a specialized chamber or by using chemical deoxygenating agents like sodium metabisulfite.
-
Treatment and Incubation: The cells are treated with the test compound (e.g., dWIZ-2) or a vehicle control and incubated under hypoxic conditions for a defined period.
-
Fixation and Imaging: After incubation, the cells are fixed with glutaraldehyde (B144438) to preserve their morphology. Images of the cells are captured using a microscope.
-
Quantification: The percentage of sickled cells is determined by manual counting or automated image analysis software.
Off-Target Analysis for CRISPR-based Gene Therapies (GUIDE-seq)
-
Transfection: Cells are co-transfected with the CRISPR-Cas9 components (Cas9 and guide RNA) and a double-stranded oligodeoxynucleotide (dsODN) tag.
-
dsODN Integration: The dsODN tag is integrated into the genome at the sites of double-strand breaks (DSBs) created by the Cas9 nuclease.
-
Genomic DNA Isolation and Library Preparation: Genomic DNA is extracted, fragmented, and subjected to a series of steps to enrich for the dsODN-tagged fragments. This involves ligation of adapters and PCR amplification.
-
Next-Generation Sequencing (NGS): The prepared library is sequenced using a high-throughput sequencing platform.
-
Bioinformatic Analysis: The sequencing reads are aligned to a reference genome to identify the genomic locations of dsODN integration, which correspond to the on-target and off-target cleavage sites of the CRISPR-Cas9 nuclease.
Visualizations
Caption: Mechanism of action of dWIZ-2.
Caption: BCL11A-mediated repression of fetal hemoglobin.
Caption: Ex vivo gene therapy workflow.
Caption: Small molecule drug discovery workflow for dWIZ-2.
References
- 1. marinbio.com [marinbio.com]
- 2. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 3. WIZ glue degrader restores fetal hemoglobin | BioWorld [bioworld.com]
- 4. deepdyve.com [deepdyve.com]
- 5. Sickle Cell Disease: A Pill Cure In Mice And Monkeys | Science 2.0 [science20.com]
- 6. In vitro and in vivo induction of fetal hemoglobin with a reversible and selective DNMT1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - Dimethyl fumarate increases fetal hemoglobin, provides heme detoxification, and corrects anemia in sickle cell disease [insight.jci.org]
- 8. Development and Characterization of a Model for Inducing Fetal Hemoglobin Production in Cynomolgus Macaques (Macaca fasicularis) - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Comparison of dWIZ-2 and Other Fetal Hemoglobin Inducers
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Preclinical Data
The induction of fetal hemoglobin (HbF) expression is a clinically validated therapeutic strategy for sickle cell disease (SCD) and β-thalassemia. By increasing the levels of HbF (α2γ2), the pathological consequences of abnormal adult hemoglobin (HbS) can be ameliorated. This guide provides a comparative overview of the preclinical data for a novel investigational agent, dWIZ-2, alongside established and other emerging HbF inducers: Hydroxyurea, Pomalidomide, and Vorinostat (B1683920). The information is compiled from publicly available preclinical studies to aid researchers in understanding the current landscape of HbF-inducing therapies.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from preclinical studies of dWIZ-2 and other HbF inducers. These data are presented to facilitate a direct comparison of their efficacy and cellular effects in relevant disease models.
| Compound | Animal Model | Key Efficacy Endpoints | Quantitative Results | Potential Side Effects/Observations |
| dWIZ-2 | Humanized Mice | Increased HbF+ erythroblasts in bone marrow | Significant increase (specific percentage not detailed in abstracts) | Well-tolerated with no significant adverse effects on body weight, blood counts, serum chemistries, or tissue histology.[1] |
| Cynomolgus Monkeys | Increased γ-globin mRNA and HbF+ reticulocytes in peripheral blood | Up to 37% γ-globin mRNA; Up to 95% HbF+ reticulocytes | Well-tolerated, no impact on other blood parameters or toxicity noted. | |
| Hydroxyurea | Sickle Cell Mouse Model | Hematological parameters | No improvement in anemia or end-organ damage in a model where HbF is not induced.[2] | Myelosuppressive, causing reductions in neutrophil and platelet counts.[2] |
| Pomalidomide | Transgenic Sickle Cell Mice | HbF Protein Levels (% of total hemoglobin) | Increase from 6.24% (baseline) to 9.51% after 8 weeks of treatment.[3] | Augmented erythropoiesis and preserved bone marrow function; not myelosuppressive.[3] |
| Vorinostat | (No direct preclinical animal data for HbF induction in SCD found) | (Not Applicable) | (Not Applicable) | A phase 1/2 clinical trial in adults with SCD showed it did not induce significant HbF expression.[4][5] In vitro studies show it can induce γ-globin but may also impact erythroid differentiation. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in key preclinical studies for each compound.
dWIZ-2
-
Animal Models : Humanized NBSGW mice with CD34+ hematopoietic stem and progenitor cells from healthy human donors and naïve healthy cynomolgus monkeys.
-
Dosing : Humanized mice were orally dosed once daily for 21 days. Cynomolgus monkeys were orally dosed once daily with 30 mg/kg for 28 days.
-
Endpoint Analysis : In humanized mice, bone marrow was analyzed for WIZ degradation and the proportion of HbF+ human erythroblasts. In monkeys, peripheral blood was analyzed for γ-globin mRNA levels and the percentage of HbF+ reticulocytes. Hematology, coagulation, and clinical chemistry were also monitored.
Hydroxyurea
-
Animal Model : Berkeley SCD mice (BERK), which express human α- and sickle β-globin.[2]
-
Dosing : Mice were injected intraperitoneally five days a week with 50 mg/kg hydroxyurea.[2]
-
Endpoint Analysis : Complete blood counts (CBC) were obtained using a Forcyte blood count analyzer. Tissues were harvested for pathological analysis.[2]
Pomalidomide
-
Animal Model : Transgenic sickle cell mice.[3]
-
Dosing : Mice were treated for 8 weeks with intraperitoneal injections.
-
Endpoint Analysis : HbF protein levels as a percentage of total hemoglobin were determined by high-performance liquid chromatography (HPLC).
Vorinostat
-
In Vitro Protocol : Erythroid cells differentiated from human adult CD34+ cells were incubated with a dose range of vorinostat (0–500 nM) for 72 hours on day 7 of differentiation.
-
Endpoint Analysis : Globin gene expression (α, β, and γ) was analyzed using qRT-PCR and Nanostring nCounter digital analyzer.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these compounds induce HbF is critical for rational drug design and combination therapies. The following diagrams, generated using the DOT language, illustrate the known signaling pathways for each HbF inducer.
dWIZ-2: WIZ Protein Degradation Pathway
dWIZ-2 is a molecular glue that induces the degradation of the WIZ transcription factor, a newly identified repressor of HbF. By binding to the E3 ubiquitin ligase Cereblon (CRBN), dWIZ-2 facilitates the recruitment of WIZ, leading to its ubiquitination and subsequent degradation by the proteasome.[1] The removal of WIZ from the nucleus leads to the de-repression of γ-globin gene expression and a subsequent increase in HbF production.
Caption: dWIZ-2 mediated degradation of the WIZ transcription factor.
Hydroxyurea: Nitric Oxide (NO) - cGMP Signaling Pathway
Hydroxyurea is known to increase HbF levels through the nitric oxide (NO) signaling pathway. It is metabolized to NO, which in turn activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of GTP to cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that is thought to activate downstream transcription factors that promote γ-globin gene expression.
Caption: Hydroxyurea's NO-cGMP signaling pathway for HbF induction.
Pomalidomide: Downregulation of γ-Globin Repressors
Pomalidomide, a thalidomide (B1683933) analog, induces HbF by downregulating key transcriptional repressors of the γ-globin gene, notably BCL11A and SOX6.[5] The reduction in these repressors leads to a more permissive chromatin environment at the γ-globin locus, allowing for increased transcription and subsequent HbF production.[4]
Caption: Pomalidomide-mediated downregulation of γ-globin repressors.
Vorinostat: Histone Deacetylase (HDAC) Inhibition
Vorinostat is a pan-histone deacetylase (HDAC) inhibitor. HDACs play a crucial role in chromatin remodeling by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, vorinostat promotes histone hyperacetylation, which is associated with a more open chromatin state and increased gene transcription. This general mechanism is thought to contribute to the reactivation of γ-globin gene expression.
References
- 1. The histone deacetylase inhibitor CT-101 flips the switch to fetal hemoglobin expression in sickle cell disease mice | PLOS One [journals.plos.org]
- 2. The histone deacetylase inhibitor CT-101 flips the switch to fetal hemoglobin expression in sickle cell disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fetal Hemoglobin Induction by Epigenetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Validation of WIZ as a Therapeutic Target for Beta-Hemoglobinopathies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Beta-hemoglobinopathies, including sickle cell disease (SCD) and beta-thalassemia, are debilitating genetic disorders caused by mutations in the beta-globin gene. A clinically validated therapeutic strategy is the reactivation of fetal hemoglobin (HbF) expression, which compensates for the defective adult hemoglobin and alleviates disease severity. This guide provides a comprehensive comparison of a novel therapeutic target, Widely Interspaced Zinc Finger (WIZ), against other strategies for HbF induction, supported by the latest experimental data and detailed methodologies.
WIZ: A Novel Repressor of Fetal Hemoglobin
Recent groundbreaking research has identified the WIZ transcription factor as a previously unknown repressor of γ-globin (fetal hemoglobin) expression.[1][2] Phenotypic screening of chemical libraries designed to engage with the cereblon (CRBN) E3 ubiquitin ligase led to the discovery of small molecules that induce robust HbF expression in primary human erythroblasts.[3][4] Mechanistic studies revealed that these molecules act as "molecular glues," inducing the targeted degradation of WIZ.[1][5][6]
The degradation of WIZ removes a key repressive signal at the γ-globin gene loci, leading to a significant increase in HbF production.[7] This discovery has positioned WIZ as a highly promising "druggable" target for the treatment of beta-hemoglobinopathies, offering the potential for an oral, small-molecule therapy that could be globally accessible.[1][3]
Comparison of Therapeutic Strategies for HbF Induction
Targeting WIZ for degradation represents a novel pharmacological approach. The table below compares the efficacy of WIZ degraders with the current standard of care and other emerging therapeutic strategies based on available preclinical and clinical data.
| Therapeutic Strategy | Target(s) | Modality | Reported Efficacy | Key Advantages | Key Limitations |
| WIZ Degradation | WIZ | Small Molecule (Molecular Glue) | dWIZ-2: >90% HbF+ reticulocytes in monkeys.[5] BMS-986470 (Dual): >90% F-cells, >40% total HbF in primary cells.[8] | Oral bioavailability, high potency, well-tolerated in preclinical models.[2][5] | Long-term safety in humans is not yet established; potential for off-target effects. |
| Dual WIZ/ZBTB7A Degradation | WIZ & ZBTB7A | Small Molecule (Molecular Glue) | Synergistic effect: >95% F-cells, >80% total HbF in HUDEP-2 cells.[8] | Potentially higher efficacy than targeting WIZ alone.[8] | Increased complexity of targeting two proteins; long-term safety unknown. |
| Hydroxyurea | Ribonucleotide Reductase | Small Molecule | 9-24% increase in total HbF.[9] | Established standard of care, oral administration. | Variable patient response, myelosuppression, potential carcinogenicity risk.[2][9] |
| BCL11A Silencing | BCL11A | Gene Therapy / Gene Editing | Significant HbF induction, potential for curative effect.[10] | Potentially curative, one-time treatment. | Complex, high-cost procedure (autologous stem cell transplant), risks of off-target gene editing.[2][10] |
| ZBTB7A (LRF) Degradation | ZBTB7A | Small Molecule (Molecular Glue) | SH6: Increased HbF from 28.3% to 43.8% in β-thalassemia cells.[11] | Oral bioavailability, potent HbF induction.[11] | Early stage of development; long-term safety unknown. |
Signaling Pathways and Mechanisms of Action
3.1. WIZ-Mediated Repression of Fetal Hemoglobin
WIZ is a core component of the repressive G9a–G9a-like protein (GLP) histone methyltransferase complex.[7] This complex maintains repressive histone H3 Lys9 dimethylation (H3K9me2) at the promoters of the γ-globin genes (HBG1 and HBG2). This epigenetic mark contributes to a condensed chromatin state, silencing gene expression in adult erythroid cells.
3.2. Mechanism of WIZ Molecular Glue Degraders
Molecular glue degraders, such as dWIZ-1 and dWIZ-2, are small molecules that induce proximity between two proteins that do not normally interact.[6] The degrader simultaneously binds to the CRBN subunit of the E3 ubiquitin ligase complex and to WIZ. This induced ternary complex formation leads to the poly-ubiquitination of WIZ, marking it for degradation by the proteasome.[1][6] The subsequent degradation of WIZ removes the repressive signal, reactivating HbF expression.
Experimental Protocols
The validation of WIZ as a therapeutic target involved several key experimental workflows.
4.1. Workflow for Discovery of WIZ Degraders
The identification of WIZ degraders followed a systematic drug discovery process, beginning with a high-throughput phenotypic screen and culminating in in vivo validation.
4.2. Protocol for Quantification of Fetal Hemoglobin by Flow Cytometry
This assay is crucial for high-throughput screening and for quantifying the percentage of HbF-positive cells (F-cells).
-
Principle: Red blood cells (RBCs) or cultured erythroblasts are fixed and permeabilized to allow an intracellular fluorescently-labeled antibody specific to HbF to enter the cells. The fluorescence intensity of individual cells, which is proportional to the amount of HbF, is then measured by a flow cytometer.[1]
-
Materials:
-
Whole blood collected in EDTA or cultured erythroblasts.
-
Phosphate-Buffered Saline (PBS).
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 or Saponin in PBS).
-
Fluorescently-conjugated anti-HbF antibody (e.g., FITC- or PE-conjugated).
-
Isotype control antibody.
-
-
Procedure:
-
Cell Preparation: Collect approximately 1x10^6 cells and wash with cold PBS.
-
Fixation: Resuspend cells in 100 µL of Fixation Buffer and incubate for 15-20 minutes at room temperature. This cross-links proteins and stabilizes cell morphology.
-
Washing: Add 1 mL of PBS, centrifuge, and discard the supernatant. Repeat once.
-
Permeabilization: Resuspend the fixed cells in 100 µL of Permeabilization Buffer.
-
Staining: Add the anti-HbF antibody at the manufacturer's recommended concentration. For a negative control, use an isotype-matched control antibody in a separate tube. Incubate for 30-60 minutes at room temperature, protected from light.
-
Final Wash: Wash cells twice with Permeabilization Buffer.
-
Acquisition: Resuspend cells in 500 µL of PBS and analyze on a flow cytometer. Gate on the erythrocyte population based on forward and side scatter properties.
-
Analysis: Determine the percentage of HbF-positive cells and the mean fluorescence intensity (MFI) compared to negative controls.[12]
-
4.3. Protocol for Globin Chain Quantification by HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for accurately quantifying the relative amounts of different globin chains (α, β, γ, δ).[13]
-
Principle: A cell lysate containing hemoglobin is injected into an HPLC system. The globin chains are separated on a C4 or C18 reverse-phase column based on their hydrophobicity using a gradient of an organic solvent (like acetonitrile). A detector measures the absorbance at 220 nm, and the area under each peak corresponds to the relative amount of that globin chain.[3][13]
-
Materials:
-
RBC pellet or cultured erythroblasts.
-
Lysis Buffer (e.g., cold deionized water).
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
HPLC system with a UV detector and a reverse-phase column (e.g., Aeris WIDEPORE C4).
-
-
Procedure:
-
Sample Preparation: Lyse washed RBCs by adding cold deionized water and centrifuging to remove cell debris. Collect the supernatant containing hemoglobin.
-
Instrument Setup: Equilibrate the HPLC column with the starting mobile phase conditions (a high percentage of Solvent A).
-
Injection: Inject the hemoglobin-containing lysate into the HPLC system.
-
Elution: Run a linear gradient of increasing Solvent B concentration over 60-90 minutes. This progressively elutes the globin chains from the column according to their hydrophobicity (γ-globin, α-globin, β-globin).[13]
-
Detection: Monitor the eluate at 220 nm.
-
Quantification: Integrate the area under the curve for each globin peak using chromatography software. Calculate the percentage of γ-globin relative to total β-like globins (γ / (γ + β)).
-
4.4. Protocol for Target Identification via Quantitative Proteomics
To identify which protein is being degraded by a hit compound, global proteomic analysis is performed.
-
Principle: Cells are treated with the compound of interest (e.g., dWIZ-1) or a vehicle control (DMSO). Proteins are extracted, digested into peptides, and analyzed by liquid chromatography-mass spectrometry (LC-MS). The relative abundance of thousands of proteins is compared between the treated and control samples to identify proteins that are significantly depleted upon treatment.[2][7]
-
Procedure:
-
Cell Treatment: Culture cells (e.g., HUDEP-2) and treat with the degrader molecule or DMSO for a specified time (e.g., 4-24 hours).
-
Protein Extraction & Digestion: Harvest cells, lyse them, and quantify total protein. Reduce, alkylate, and digest proteins into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using a high-resolution mass spectrometer. The instrument measures the mass-to-charge ratio of peptides and their fragments.
-
Data Analysis: Use specialized software to identify peptides and quantify the corresponding proteins. Perform statistical analysis to find proteins whose abundance is significantly decreased in the degrader-treated samples compared to the control. The most significantly depleted protein is the primary target candidate (e.g., WIZ).[2][14]
-
Conclusion
The identification and validation of WIZ as a repressor of fetal hemoglobin marks a significant advancement in the search for therapies for beta-hemoglobinopathies. The development of potent, orally available WIZ degraders demonstrates a promising and accessible therapeutic strategy.[1][3] Preclinical data strongly support its efficacy and safety profile, positioning WIZ degradation as a leading next-generation approach. Further clinical investigation of molecules like BMS-986470, which dually targets WIZ and ZBTB7A, will be critical in translating this novel biological insight into a transformative treatment for patients worldwide.[8]
References
- 1. Fetal Hemoglobin Assay | Cytometry [cytometry.mlsascp.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Hemoglobin detection by HPLC [bio-protocol.org]
- 4. cytometry.org [cytometry.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeted Protein Degraders | Bruker [bruker.com]
- 7. sapient.bio [sapient.bio]
- 8. In vivo base editing by a single i.v. vector injection for treatment of hemoglobinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Domain-focused CRISPR screen identifies HRI as a fetal hemoglobin regulator in human erythroid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simplified flow cytometric method for fetal hemoglobin containing red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reverse Phase-high-performance Liquid Chromatography (RP-HPLC) Analysis of Globin Chains from Human Erythroid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
dWIZ-2 in Combination with Other Sickle Cell Disease Therapies: A Comparative Guide for Researchers
An In-Depth Analysis of a Novel Fetal Hemoglobin Inducer and its Potential in Combination Regimens for Sickle Cell Disease
This guide provides a comprehensive comparison of dWIZ-2, a novel molecular glue degrader, with existing and emerging therapies for sickle cell disease (SCD). We delve into the preclinical data for dWIZ-2, its unique mechanism of action, and the scientific rationale for its potential use in combination with other treatments. This document is intended for researchers, scientists, and drug development professionals in the field of hematology and gene therapy.
Introduction to dWIZ-2: A New Frontier in Fetal Hemoglobin Induction
dWIZ-2 is a first-in-class, orally bioavailable small molecule that acts as a "molecular glue" to induce the degradation of the WIZ (Widely Interspaced Zinc finger motifs) transcription factor.[1][2][3] The degradation of WIZ leads to the reactivation of fetal hemoglobin (HbF) expression, a well-established therapeutic strategy for mitigating the pathophysiology of sickle cell disease.[1][4][5] Preclinical studies have demonstrated that dWIZ-2 robustly and safely induces HbF in both humanized mouse models and cynomolgus monkeys, positioning it as a promising therapeutic candidate.[1][4]
Mechanism of Action of dWIZ-2
dWIZ-2 functions by hijacking the body's natural protein disposal system. It facilitates the interaction between the WIZ transcription factor and the E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of WIZ.[1][3] WIZ is a known repressor of γ-globin gene expression.[1][5] Its degradation removes this repressive signal, allowing for the transcription of the γ-globin genes and the production of HbF (α2γ2). Increased levels of HbF can inhibit the polymerization of sickle hemoglobin (HbS), thereby reducing red blood cell sickling, improving cellular hydration, and decreasing the incidence of vaso-occlusive crises (VOCs).[1]
Caption: Mechanism of action of dWIZ-2.
Preclinical Efficacy of dWIZ-2
Preclinical studies have provided strong proof-of-concept for the therapeutic potential of dWIZ-2.
Table 1: Summary of Preclinical Data for dWIZ-2
| Animal Model | Dosage | Duration | Key Findings | Reference |
| Humanized Mice | Oral, daily | 21 days | Robust, dose-dependent WIZ degradation; Increased total HbF and proportion of HbF-positive human erythroblasts in bone marrow. | [5] |
| Cynomolgus Monkeys | 30 mg/kg/day, oral | 28 days | Elevated γ-globin mRNA in blood (up to 37% of β-like globins); Up to 95% HbF-positive reticulocytes; Well-tolerated with no significant changes in hematology, coagulation, or clinical chemistry. | [4][5] |
Comparison with Other Sickle Cell Disease Therapies
Currently, there are no published studies evaluating dWIZ-2 in direct combination with other SCD therapies. However, a comparison of their distinct mechanisms of action provides a strong rationale for future combination studies.
Table 2: Mechanistic and Efficacy Comparison of SCD Therapies
| Therapy | Mechanism of Action | Key Efficacy Endpoints | Potential for Combination with dWIZ-2 |
| dWIZ-2 | Induces HbF by degrading WIZ transcription factor. [1][3] | Increased HbF levels. [4][5] | High. Potential for additive or synergistic HbF induction with hydroxyurea. Complementary mechanisms with anti-polymerization, anti-adhesion, and anti-oxidant therapies. |
| Hydroxyurea | Induces HbF (multiple proposed mechanisms, including NO signaling and suppression of BCL11A), myelosuppressive. | Increased HbF, reduced VOCs and acute chest syndrome (ACS). | High. Both are HbF inducers, but through different pathways, suggesting potential for enhanced efficacy. |
| Voxelotor (B611706) | Allosterically modifies HbS to increase oxygen affinity and inhibit polymerization. | Increased hemoglobin levels, reduced hemolysis. | High. Targets a distinct and complementary pathway to HbF induction. |
| Crizanlizumab | Monoclonal antibody that blocks P-selectin, an adhesion molecule, to reduce cell-cell interactions and VOCs. | Reduced frequency of VOCs. | High. Addresses the downstream consequences of sickling, which is complementary to preventing sickling via HbF induction. |
| L-glutamine | Precursor for NAD synthesis, thought to reduce oxidative stress in sickle red blood cells. | Reduced frequency of VOCs and hospitalizations. | High. Targets oxidative stress, a different aspect of SCD pathophysiology. |
Rationale for Combination Therapies with dWIZ-2
The multifaceted pathophysiology of SCD suggests that a multi-pronged therapeutic approach could be more effective than monotherapy.
-
dWIZ-2 + Hydroxyurea: Combining two HbF inducers that act through different mechanisms could lead to a more robust and sustained increase in HbF levels. This could potentially allow for lower, better-tolerated doses of each agent.
-
dWIZ-2 + Voxelotor: This combination targets two central aspects of SCD: dWIZ-2 increases the anti-sickling HbF, while voxelotor directly inhibits the polymerization of the remaining HbS. This dual approach could be highly effective in preventing red blood cell sickling.
-
dWIZ-2 + Crizanlizumab: This combination offers a comprehensive strategy of preventing sickling at the molecular level with dWIZ-2, while simultaneously addressing the downstream inflammatory and adhesive events that lead to vaso-occlusion with crizanlizumab.
-
dWIZ-2 + L-glutamine: Combining an HbF inducer with an antioxidant could provide benefits by both reducing the propensity for sickling and mitigating the oxidative damage that contributes to hemolysis and inflammation.
Caption: Potential therapeutic targets of dWIZ-2 and other SCD therapies.
Experimental Protocols
The following are summaries of key experimental protocols used in the preclinical evaluation of dWIZ-2, as described by Ting et al. (2024).[1]
In Vitro HbF Induction Assay
-
Cell Line: Human CD34+ hematopoietic stem and progenitor cells (HSPCs) were differentiated into erythroblasts.
-
Treatment: Cells were treated with varying concentrations of dWIZ-2 or vehicle control.
-
Analysis: Fetal hemoglobin levels were quantified using flow cytometry with an anti-HbF antibody.
Humanized Mouse Model
-
Animal Model: Immunodeficient NBSGW mice were humanized by engrafting human CD34+ HSPCs.[5]
-
Treatment: Mice were orally dosed daily with dWIZ-2 or vehicle for 21 days.
-
Analysis: Bone marrow was harvested, and human erythroblasts were analyzed for WIZ protein levels by western blot and for the percentage of HbF-positive cells by flow cytometry.
Cynomolgus Monkey Study
-
Animal Model: Naïve, healthy cynomolgus monkeys were used.[4][5]
-
Treatment: Monkeys were orally dosed daily with 30 mg/kg of dWIZ-2 or vehicle for 28 days.
-
Analysis: Peripheral blood was collected at various time points. γ-globin mRNA levels were measured by RT-qPCR. The percentage of HbF-positive reticulocytes was determined by flow cytometry. Standard hematology, coagulation, and clinical chemistry panels were also assessed.
References
- 1. researchgate.net [researchgate.net]
- 2. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. marinbio.com [marinbio.com]
- 4. WIZ glue degrader restores fetal hemoglobin | BioWorld [bioworld.com]
- 5. ashpublications.org [ashpublications.org]
Dual Degradation of WIZ and ZBTB7A: A Superior Strategy for Fetal Hemoglobin Induction Compared to WIZ Degradation Alone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The reactivation of fetal hemoglobin (HbF) expression is a promising therapeutic strategy for sickle cell disease (SCD). Two key transcriptional repressors of HbF, WIZ (Widely Interspaced Zinc Finger) and ZBTB7A (Zinc Finger and BTB Domain Containing 7A), have emerged as critical targets for therapeutic intervention. This guide provides a comparative analysis of the effects of dual degradation of WIZ and ZBTB7A versus the degradation of WIZ alone, supported by experimental data. The evidence strongly indicates that the dual-targeting approach leads to a synergistic and more robust induction of HbF, offering a significant therapeutic advantage.
Introduction to WIZ and ZBTB7A
WIZ is a chromatin-associated transcription factor that is a core subunit of the G9a/GLP histone H3K9 methyltransferase complex.[1][2][3] This complex is involved in gene repression, and WIZ plays a role in guiding it to specific gene loci.[2][3] Notably, WIZ is a repressor of fetal hemoglobin (HbF) expression.[1][4]
ZBTB7A , also known as FBI-1 or Pokemon, is a versatile transcription factor involved in a multitude of cellular processes, including cell proliferation, differentiation, and erythrocyte maturation.[1][5][6][7] It functions as a transcriptional repressor and is implicated in the developmental switch from fetal to adult hemoglobin.[5]
Comparative Efficacy: Dual Degradation vs. WIZ Degradation Alone
Recent advancements in targeted protein degradation have led to the development of small molecules capable of inducing the degradation of specific proteins. One such molecule, BMS-986470, is a Cereblon (CRBN) E3 ligase modulator (CELMoD™) agent that has been engineered to dually target WIZ and ZBTB7A for proteasomal degradation.[8] Experimental data from studies involving this dual degrader and genetic knockout experiments have demonstrated the superior efficacy of the dual-targeting strategy.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies comparing the effects of single versus dual degradation of WIZ and ZBTB7A on fetal hemoglobin induction.
Table 1: Comparison of HbF Induction in Genetically Engineered HUDEP-2 Cells [9][8][10]
| Condition | % F-cells (HbF-expressing cells) | % Total HbF Tetramer |
| Wild-Type (Control) | Baseline | Baseline |
| WIZ Knockout | Significantly Increased | Significantly Increased |
| ZBTB7A Knockout | Significantly Increased | Significantly Increased |
| Dual WIZ and ZBTB7A Knockout | >95% | >80% |
Table 2: HbF Induction in Primary Erythroblasts with Dual Degrader (BMS-986470) [9][8][10]
| Cell Source | Treatment | % F-cells | % Total HbF |
| Healthy Donor and SCD Patient Primary Erythroblasts | BMS-986470 | >90% | >40% |
These data clearly illustrate that while the degradation of WIZ alone can induce HbF expression, the simultaneous degradation of both WIZ and ZBTB7A results in a synergistic effect, leading to a much more robust and potentially therapeutic level of HbF.[9][8][10]
Signaling Pathways and Experimental Workflows
Mechanism of Action: CELMoD™-Mediated Degradation
The dual degrader BMS-986470 functions as a "molecular glue" that brings together the E3 ubiquitin ligase Cereblon (CRBN) and the target proteins, WIZ and ZBTB7A.[9][8][11] This proximity facilitates the ubiquitination of WIZ and ZBTB7A, marking them for degradation by the proteasome.
Caption: Mechanism of CELMoD™-mediated dual degradation of WIZ and ZBTB7A.
Experimental Workflow: Validation of Dual Degradation Advantage
The superiority of the dual degradation approach was validated through a series of experiments utilizing genetically modified cells.
References
- 1. Zinc finger TFs | Other protein targets | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Gene - WIZ [maayanlab.cloud]
- 3. The zinc finger proteins ZNF644 and WIZ regulate the G9a/GLP complex for gene repression | eLife [elifesciences.org]
- 4. researchgate.net [researchgate.net]
- 5. uniprot.org [uniprot.org]
- 6. Emerging role of ZBTB7A as an oncogenic driver and transcriptional repressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. Paper: Development of a ZBTB7A and Wiz Dual Degrading, HbF-Activating CELMoD™ for the Treatment of Sickle Cell Disease [ash.confex.com]
- 11. biorxiv.org [biorxiv.org]
Benchmarking dWIZ-2: A Comparative Guide to Leading Molecular Glue Degraders
For Immediate Release
In the rapidly evolving landscape of targeted protein degradation, the molecular glue degrader dWIZ-2 has emerged as a promising therapeutic candidate, particularly for the treatment of sickle cell disease.[1][2][3] This guide provides a comprehensive benchmark of dWIZ-2 against other well-characterized molecular glue degraders, offering researchers, scientists, and drug development professionals a comparative analysis of their performance based on available experimental data.
This report summarizes key performance indicators, details the experimental protocols used for their evaluation, and visualizes the underlying biological pathways and experimental workflows.
Performance Overview of Molecular Glue Degraders
The efficacy of a molecular glue degrader is primarily defined by its ability to induce the degradation of a specific target protein. Key metrics for evaluating this are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the performance of dWIZ-2 in comparison to other notable molecular glue degraders.
| Degrader | Target Protein | E3 Ligase Recruited | DC50 | Dmax (%) | Cell Line/System |
| dWIZ-2 | WIZ | CRBN | ~13-32 nM[4][5] | Not Reported | Primary human erythroid precursor cells[4] |
| Lenalidomide | IKZF1, IKZF3 | CRBN | Dose-dependent degradation[5][6][7][8] | Not Reported | Multiple Myeloma cells[5][6][7][8] |
| Pomalidomide | IKZF3 (Aiolos) | CRBN | 8.7 nM[9][10] | >95%[9][10] | MM.1S |
| Indisulam (B1684377) | RBM39 | DCAF15 | ~55 nM[11] | Not Reported | SH-SY5Y |
| (R)-CR8 | Cyclin K | DDB1 | Dose-dependent degradation | Not Reported | HCT116 |
Mechanism of Action: Signaling Pathways
Molecular glue degraders function by inducing proximity between an E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target. The specific E3 ligase recruited and the downstream consequences of target degradation are unique to each degrader.
dWIZ-2: This degrader recruits the Cereblon (CRBN) E3 ligase to the transcription factor WIZ. The degradation of WIZ leads to the de-repression of fetal hemoglobin (γ-globin) expression, a key therapeutic strategy for sickle cell disease.
Lenalidomide and Pomalidomide: These well-known immunomodulatory drugs (IMiDs) also recruit CRBN but target the lymphoid transcription factors IKZF1 and IKZF3 for degradation.[6][12] This leads to anti-myeloma effects and T-cell activation.
Indisulam: In contrast, indisulam recruits the DCAF15 E3 ligase to the RNA-binding protein RBM39.[13] Degradation of RBM39 disrupts pre-mRNA splicing, leading to cancer cell death.
(R)-CR8: This compound utilizes a different E3 ligase, DDB1, to degrade Cyclin K.[14] This disrupts transcriptional regulation and can induce apoptosis in cancer cells.
Experimental Protocols
Accurate benchmarking of molecular glue degraders relies on robust and standardized experimental protocols. Below are detailed methodologies for key assays used in their evaluation.
Western Blot Analysis for Protein Degradation
This is a fundamental technique to visualize and quantify the reduction in target protein levels.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the molecular glue degrader or vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Denature samples by boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
6. Blocking:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
7. Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST.
8. Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
9. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
10. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC50 and Dmax values.
Mass Spectrometry-Based Proteomics for Selectivity Profiling
This powerful technique provides an unbiased, proteome-wide view of a degrader's selectivity.
1. Sample Preparation:
-
Culture cells and treat with the molecular glue degrader or vehicle control.
-
Harvest and lyse the cells.
2. Protein Digestion:
-
Quantify protein concentration.
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest proteins into peptides using trypsin.
3. Isobaric Labeling (e.g., TMT):
-
Label peptides from each condition with a different tandem mass tag (TMT) reagent.
-
Combine the labeled peptide samples.
4. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the mixed peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry to determine their sequence and quantify the relative abundance of the TMT reporter ions.
5. Data Analysis:
-
Use bioinformatics software to identify peptides and proteins.
-
Quantify the relative protein abundance across the different treatment conditions.
-
Perform statistical analysis to identify proteins that are significantly downregulated upon degrader treatment.
Cellular Viability Assay
This assay determines the cytotoxic effect of the molecular glue degrader on cells.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
2. Compound Treatment:
-
Treat cells with a serial dilution of the molecular glue degrader. Include a vehicle control.
3. Incubation:
-
Incubate the cells for a specified period (e.g., 72 hours).
4. Viability Measurement (e.g., using CellTiter-Glo®):
-
Add a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.[13][15][16]
-
Measure the resulting luminescence using a plate reader.
5. Data Analysis:
-
Normalize the luminescence signal to the vehicle control.
-
Plot the percentage of viable cells against the degrader concentration and fit a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
References
- 1. Tracking the mechanism of covalent molecular glue stabilization using native mass spectrometry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beyondspringpharma.com [beyondspringpharma.com]
- 6. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wuxibiology.com [wuxibiology.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. promega.com [promega.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
Clinical Trial Landscape of WIZ Degrader-Based Therapies for Sickle Cell Disease
The field of targeted protein degradation has identified the WIZ (Widely Interspaced Zinc Finger) transcription factor as a promising therapeutic target for sickle cell disease (SCD). By degrading WIZ, a known repressor of fetal hemoglobin (HbF), these novel therapies aim to induce HbF expression, which can prevent the polymerization of sickle hemoglobin and alleviate disease symptoms. Currently, one such candidate has entered clinical trials, representing a significant advancement for patients with SCD.
This guide compares the emerging WIZ degrader-based therapies, with a focus on the clinical-stage candidate BMS-986470, and provides available preclinical data for other notable compounds in development.
Mechanism of Action: WIZ Degradation for HbF Induction
WIZ is a core component of the G9a/GLP histone methyltransferase complex, which establishes repressive chromatin marks.[1] By guiding this complex to specific gene loci, WIZ plays a role in repressing gene expression, including that of the γ-globin gene, a component of fetal hemoglobin.[1][2]
Molecular glue degraders targeting WIZ work by recruiting the WIZ protein to the Cereblon (CRBN) E3 ubiquitin ligase complex. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of WIZ.[3] The removal of this repressor leads to the reactivation of γ-globin expression and the production of HbF.[3][4]
Comparative Analysis of WIZ Degrader Candidates
While several WIZ degraders are in preclinical development, Bristol Myers Squibb's BMS-986470 is the first to advance to clinical trials. This section compares BMS-986470 with preclinical candidates from Novartis and the current standard of care, hydroxyurea.
| Therapy/Compound | Target(s) | Developer | Highest Development Stage | Key Features & Comparison |
| BMS-986470 | WIZ, ZBTB7A | Bristol Myers Squibb | Phase 1 Clinical Trial (NCT06481306) [5] | A dual degrader targeting two HbF repressors, which may lead to synergistic induction of HbF.[5] Preclinical data shows it achieves >90% F-cells and >40% total HbF, significantly higher than hydroxyurea.[5] |
| dWIZ-1 / dWIZ-2 | WIZ | Novartis | Preclinical | Molecular glue degraders that robustly induce HbF in animal models.[6] dWIZ-2, an optimized version, showed good tolerability and significant HbF induction in humanized mice and cynomolgus monkeys.[4] |
| Hydroxyurea | Multiple (e.g., ribonucleotide reductase inhibitor) | Various | Marketed (Standard of Care) | Non-specific mechanism of HbF induction. Efficacy is variable among patients, and it is associated with side effects like myelosuppression.[4] |
Preclinical Efficacy Data Summary
The following table summarizes key quantitative results from preclinical studies. Note that direct comparison is challenging due to differences in experimental models and assays.
| Compound | Model System | Key Efficacy Endpoints & Results | Citation |
| BMS-986470 | Primary erythroblasts (SCD patient-derived) | - >90% F-cells - >40% total HbF | [5] |
| Townes mice (SCD model) | - Significant induction of F-cells and γ-globin protein - Reduced sickling under hypoxic conditions | [5] | |
| Cynomolgus monkeys | - Significant, dose-dependent degradation of WIZ and ZBTB7A - Increased HBG1/2 transcript and γ-globin protein | [5] | |
| dWIZ-2 | Humanized mice | - Robust, dose-dependent WIZ degradation - Increase in total HbF and proportion of HbF+ human erythroblasts | [4] |
| Cynomolgus monkeys (28-day study) | - γ-globin mRNA levels up to 37% of β-like globins - Up to 95% HbF+ reticulocytes | [4][7] |
Experimental Protocols and Methodologies
Detailed experimental procedures are crucial for the interpretation and replication of scientific findings. Below are summaries of methodologies used in the preclinical evaluation of WIZ degraders.
Phenotypic Screening for HbF Inducers
The discovery of WIZ as a target for HbF induction originated from phenotypic screens.
-
Objective: To identify small molecules that induce HbF in human erythroid cells without causing toxicity.
-
Methodology:
-
Primary human CD34+ hematopoietic stem and progenitor cells are cultured and differentiated into erythroblasts.
-
A library of compounds (e.g., a CRBN-biased chemical library) is screened against these cells.[3][4]
-
High-content imaging or flow cytometry is used to measure endpoints such as cell proliferation, differentiation status, and the percentage of HbF-positive cells.[3]
-
Hit compounds are then subjected to target deconvolution, often using global proteomics, to identify the specific protein being degraded.[4]
-
In Vivo Efficacy Studies in Animal Models
-
Humanized Mouse Models (e.g., hNBSGW):
-
Immunodeficient mice are engrafted with human CD34+ hematopoietic stem cells from healthy donors.[4]
-
Once human erythropoiesis is established, mice are treated orally with the WIZ degrader (e.g., dWIZ-2) or vehicle control daily for a specified period (e.g., 21 days).[4]
-
Bone marrow and peripheral blood are collected to analyze WIZ protein levels, the percentage of human erythroblasts that are HbF-positive, and total HbF levels.[4]
-
-
Cynomolgus Monkey Studies:
-
Healthy, naïve monkeys are used due to their hematological similarity to humans.
-
Animals are dosed orally with the degrader (e.g., BMS-986470, dWIZ-2) or vehicle daily for a set duration (e.g., 16-28 days).[4][5]
-
Peripheral blood and bone marrow samples are collected at multiple time points.
-
Endpoints include measuring target protein degradation (WIZ, ZBTB7A), γ-globin mRNA levels, HbF protein levels, and F-cell percentages in reticulocytes and mature red blood cells.[4][5]
-
Comprehensive safety monitoring includes clinical observations, body weight, hematology, and clinical chemistry measurements.[4]
-
Conclusion and Future Outlook
The development of WIZ degrader-based therapies marks a pivotal shift from broad-acting agents to targeted, mechanism-based treatments for sickle cell disease. The entry of BMS-986470 into clinical trials is a critical first step in evaluating the safety and efficacy of this approach in patients.[5] Data from this and future trials will be essential to determine if the robust preclinical HbF induction and favorable safety profiles translate into meaningful clinical benefits. Compared to the variable efficacy and known side effects of hydroxyurea, and the complexity of gene therapies, a potent and well-tolerated oral WIZ degrader could offer a transformative, globally accessible therapeutic option for individuals living with SCD.[4]
References
- 1. Gene - WIZ [maayanlab.cloud]
- 2. Zinc finger TFs | Other protein targets | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. marinbio.com [marinbio.com]
- 4. ashpublications.org [ashpublications.org]
- 5. ashpublications.org [ashpublications.org]
- 6. A molecular glue degrader of the WIZ transcription factor for fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Targeted WIZ Degradation for Researchers
For Immediate Release
[City, State] – December 4, 2025 – In the rapidly evolving landscape of targeted protein degradation (TPD), the selective removal of the WIZ (Widely Interspaced Zinc finger motifs) protein has emerged as a promising therapeutic strategy, particularly for conditions like Sickle Cell Disease (SCD) through the induction of fetal hemoglobin (HbF).[1] This guide provides an in-depth comparison of WIZ degradation by molecular glues against other prominent TPD technologies, offering researchers, scientists, and drug development professionals a comprehensive overview of the current state of the field.
Executive Summary
Targeted protein degradation technologies are revolutionizing drug discovery by eliminating disease-causing proteins rather than simply inhibiting them.[2][3] Molecular glues, a class of small molecules that induce proximity between a target protein and an E3 ubiquitin ligase, have shown significant promise in the degradation of WIZ.[4][5] This approach offers advantages in terms of physicochemical properties over other technologies like Proteolysis Targeting Chimeras (PROTACs).[5] This guide presents a comparative analysis of these platforms, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the underlying biological pathways.
Comparison of Targeted Protein Degradation Technologies
The field of TPD is dominated by two major strategies: molecular glues and PROTACs. Both hijack the body's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to achieve their effect.[1][5][6] However, they differ significantly in their structure, mechanism of action, and drug-like properties.[5][7]
| Feature | Molecular Glues (e.g., for WIZ degradation) | PROTACs (Proteolysis Targeting Chimeras) |
| Structure | Monovalent small molecules.[5][7] | Heterobifunctional molecules with two ligands connected by a linker.[5] |
| Mechanism of Action | Induce or stabilize the interaction between an E3 ligase and a target protein, often by creating a new binding surface.[8][9] | One ligand binds the target protein, and the other binds an E3 ligase, bringing them into proximity.[6] |
| Molecular Weight | Generally lower (<500 Da), often adhering to Lipinski's Rule of Five.[7] | Higher (typically 700-1200 Da), which can present challenges for cell permeability and oral bioavailability.[7] |
| Discovery | Historically serendipitous, though rational design strategies are emerging.[8][9] | More amenable to rational design due to their modular nature. |
| Clinical Experience | Several approved drugs (e.g., thalidomide (B1683933) and its analogs) were later identified as molecular glues.[7] | Several candidates are in clinical trials, with some showing promising results.[10][11] |
Quantitative Performance Data
The efficacy of protein degraders is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
WIZ Degradation via Molecular Glues (Preclinical Data)
| Compound | Target | Cell Line | DC50 | Dmax | Reference |
| dWIZ-2 | WIZ | Primary human erythroid precursor cells | 13 nM | Not Reported | [3] |
| CFT7455 | IKZF1/IKZF3 | Not Specified | Not Reported | Not Reported | [12] |
| TMX-4116 | CK1α | MOLT4, Jurkat, MM.1S | <200 nM | Not Reported | [13] |
PROTACs (Preclinical and Clinical Data)
| Compound | Target | E3 Ligase | Indication | Key Efficacy/Safety Data | Reference |
| ARV-110 | Androgen Receptor (AR) | CRBN | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Phase 1/2: Well-tolerated; showed anti-tumor activity, with PSA reductions >50% at doses >280 mg. In patients with AR T878X/H875Y mutations, 46% achieved a PSA reduction of ≥50%.[10][11][14] | |
| ARV-471 | Estrogen Receptor (ER) | CRBN | ER+/HER2- Breast Cancer | Phase 1: Well-tolerated with a favorable safety profile. Demonstrated superior ER degradation (up to 90%) compared to standard of care. Clinical benefit rate of 42% in heavily pretreated patients.[10][11][15] | |
| DT2216 | BCL-XL | VHL | Various Cancers | Preclinical: Selectively induced BCL-XL degradation and apoptosis in cancer cells with weak toxicity to platelets. | [10] |
| NX-2127 | BTK | CRBN | Hematological Malignancies | Phase 1: Significant reduction in BTK levels in peripheral blood, exceeding 80% and 90% in the 100mg and 200mg dose groups, respectively.[10] |
Experimental Protocols
To ensure the reproducibility and rigorous evaluation of WIZ degradation and other TPD technologies, detailed experimental protocols are essential.
Protocol 1: Western Blot for Quantifying Protein Degradation
This protocol outlines the steps to determine the DC50 and Dmax of a protein degrader.
1. Cell Culture and Treatment:
-
Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Prepare serial dilutions of the degrader compound in the appropriate cell culture medium.
-
Treat cells with varying concentrations of the degrader for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[16]
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[17]
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.[16]
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[17]
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[16]
Protocol 2: In-Cell Ubiquitination Assay
This protocol is used to confirm that the degradation of the target protein is mediated by the ubiquitin-proteasome system.
1. Cell Transfection and Treatment:
-
Co-transfect cells with plasmids expressing the target protein and an epitope-tagged ubiquitin (e.g., HA-Ub).
-
Treat the cells with the degrader compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
2. Immunoprecipitation:
-
Lyse the cells in a suitable buffer.
-
Immunoprecipitate the target protein using a specific antibody.
3. Western Blot Analysis:
-
Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
-
Perform a Western blot using an antibody against the epitope-tagged ubiquitin to detect the ubiquitinated forms of the target protein. An increase in the ubiquitination signal in the presence of the degrader confirms a UPS-mediated mechanism.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Molecular glue-mediated degradation of WIZ protein.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for Western Blot analysis.
Conclusion
The targeted degradation of the WIZ protein using molecular glues represents a significant advancement in the development of novel therapeutics. This approach offers distinct advantages over other TPD technologies, particularly in terms of drug-like properties. The preclinical data for WIZ degraders are promising, and the broader clinical experience with other molecular glues and PROTACs provides a strong foundation for future development. This guide provides a comprehensive resource for researchers to understand, evaluate, and compare these cutting-edge technologies. As the field of targeted protein degradation continues to expand, a thorough understanding of the underlying mechanisms and experimental methodologies will be crucial for the successful translation of these innovative therapies from the laboratory to the clinic.
References
- 1. emolecules.com [emolecules.com]
- 2. gosset.ai [gosset.ai]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Glues: A New Dawn After PROTAC | Biopharma PEG [biochempeg.com]
- 6. researchgate.net [researchgate.net]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. Protein–protein interfaces in molecular glue-induced ternary complexes: classification, characterization, and prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein-protein interfaces in molecular glue-induced ternary complexes: classification, characterization, and prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
- 11. Arvinas Releases Interim Clinical Data Further Demonstrating the Powerful Potential of PROTAC® Protein Degraders ARV-471 and ARV-110 | Arvinas [ir.arvinas.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. Ron Peck, MD @ArvinasInc #BreastCancer #ProstateCancer #ARV471 #ARV110 #Cancer #Research Protein Degraders ARV-471 and ARV-110 - OncologyTube [oncologytube.com]
- 15. Arvinas Releases Interim Clinical Data Further Demonstrating the Powerful Potential of PROTAC® Protein Degraders ARV-471 and ARV-110 | Arvinas [ir.arvinas.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A Comparative Analysis of dWIZ-2 and Gene Therapies for Sickle Cell Disease: Efficacy, Mechanism, and Cost-Effectiveness
For Immediate Release
In the evolving landscape of treatments for Sickle Cell Disease (SCD), a debilitating genetic blood disorder, the recent approval of two gene therapies, Casgevy™ and Lyfgenia™, marks a significant milestone. These potentially curative treatments, however, come with substantial costs, raising questions about their accessibility. Concurrently, emerging oral therapies, such as the preclinical molecule dWIZ-2, present a promising alternative. This guide provides a detailed comparison of the molecular degrader dWIZ-2 with the approved gene therapies, focusing on their mechanisms of action, efficacy data, and a prospective cost-effectiveness analysis.
Executive Summary
Sickle Cell Disease is an inherited disorder characterized by a mutation in the β-globin gene, leading to the production of abnormal hemoglobin S (HbS). This causes red blood cells to become rigid and sickle-shaped, resulting in vaso-occlusive crises (VOCs), chronic pain, organ damage, and a reduced life expectancy. For decades, treatment options were limited to symptom management and, in some cases, bone marrow transplants. The recent FDA approval of Casgevy and Lyfgenia offers the potential for a one-time, curative treatment. However, their high price tags, at $2.2 million and $3.1 million respectively, present a significant barrier to widespread access.
In contrast, dWIZ-2, a small molecule molecular glue degrader, offers a novel, non-curative but potentially lifelong oral treatment. By inducing the production of fetal hemoglobin (HbF), which inhibits the polymerization of HbS, dWIZ-2 has shown promising preclinical efficacy in animal models. While clinical data and cost information for dWIZ-2 are not yet available, its development highlights a potential paradigm shift towards more accessible and potentially cost-effective management of SCD.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for dWIZ-2, Casgevy, and Lyfgenia. It is critical to note that the data for dWIZ-2 is preclinical, while the data for Casgevy and Lyfgenia is from clinical trials.
Table 1: Comparison of Therapeutic Modalities
| Feature | dWIZ-2 | Casgevy (exagamglogene autotemcel) | Lyfgenia (lovotibeglogene autotemcel) |
| Therapeutic Class | Small Molecule (Molecular Glue Degrader) | Cell-based Gene Therapy (CRISPR/Cas9) | Cell-based Gene Therapy (Lentiviral Vector) |
| Administration | Oral | One-time intravenous infusion | One-time intravenous infusion |
| Treatment Regimen | Chronic (daily) | One-time | One-time |
| Development Stage | Preclinical | FDA Approved | FDA Approved |
Table 2: Mechanism of Action
| Therapy | Mechanism of Action |
| dWIZ-2 | Induces the degradation of the WIZ transcription factor, a repressor of fetal hemoglobin (HbF), by recruiting it to the CRBN-DDB1 ubiquitin ligase complex. This leads to increased HbF production. |
| Casgevy | Utilizes CRISPR/Cas9 gene editing technology to edit the patient's own hematopoietic stem cells to reactivate the production of fetal hemoglobin. |
| Lyfgenia | Uses a lentiviral vector to insert a functional β-globin gene into the patient's hematopoietic stem cells, enabling the production of functional adult hemoglobin. |
Table 3: Efficacy Data
| Therapy | Key Efficacy Endpoint | Result |
| dWIZ-2 (Preclinical) | Induction of HbF in cynomolgus monkeys | Up to 95% HbF-positive reticulocytes and γ-globin mRNA levels reaching up to 37% of β-like globins after 28 days of oral dosing.[1] |
| Casgevy (Clinical Trial) | Freedom from severe VOCs for at least 12 consecutive months | 93.5% (29 out of 31 patients) achieved this outcome.[2] |
| Lyfgenia (Clinical Trial) | Complete resolution of VOCs between 6 and 18 months after infusion | 88% (28 out of 32 patients) achieved this outcome.[2] |
Table 4: Cost and Cost-Effectiveness
| Therapy | Cost | Incremental Cost-Effectiveness Ratio (ICER) per Quality-Adjusted Life Year (QALY) |
| dWIZ-2 | Not yet determined (preclinical) | Not yet determined |
| Casgevy | $2.2 million | ~$194,807 (vs. standard of care) |
| Lyfgenia | $3.1 million | $191,519 (third-party payer perspective) / $124,051 (societal perspective) |
Experimental Protocols
dWIZ-2 In Vivo Efficacy Study in Cynomolgus Monkeys
Objective: To assess the efficacy of orally administered dWIZ-2 in inducing fetal hemoglobin in a non-human primate model.
Methodology:
-
Animal Model: Naïve healthy cynomolgus monkeys were used for the study.
-
Dosing: Animals were orally dosed with either a vehicle control or 30 mg/kg of dWIZ-2 once daily for 28 consecutive days.
-
Sample Collection: Peripheral blood samples were collected at baseline and on day 28 of the study.
-
Analysis: The levels of γ-globin mRNA in the blood were quantified to determine the induction of fetal hemoglobin. The percentage of HbF-positive reticulocytes was also measured.
-
Safety Monitoring: Animals were monitored for any clinical observations, and body weight was recorded. Hematology, coagulation, and clinical chemistry parameters were measured to assess safety.[1]
Casgevy (exagamglogene autotemcel) Clinical Trial (CLIMB-121)
Objective: To evaluate the safety and efficacy of Casgevy in adult and adolescent patients with severe Sickle Cell Disease.
Methodology:
-
Patient Population: The trial enrolled adult and adolescent patients with SCD who had a history of at least two protocol-defined severe VOCs during each of the two years prior to screening.
-
Treatment Protocol:
-
Patients' own hematopoietic stem cells were collected.
-
The collected cells were edited ex vivo using CRISPR/Cas9 technology to increase the expression of fetal hemoglobin.
-
Patients then underwent myeloablative conditioning with busulfan (B1668071) to eliminate their existing bone marrow cells.
-
The edited stem cells were then infused back into the patient.
-
-
Primary Efficacy Outcome: The primary outcome was freedom from severe VOC episodes for at least 12 consecutive months during a 24-month follow-up period.
-
Follow-up: Patients will be followed in a long-term study to continue to evaluate the safety and effectiveness of the treatment.
Lyfgenia (lovotibeglogene autotemcel) Clinical Trial (HGB-206)
Objective: To evaluate the safety and effectiveness of Lyfgenia in patients with Sickle Cell Disease and a history of vaso-occlusive events.
Methodology:
-
Patient Population: The single-arm, multicenter study enrolled patients with SCD and a history of VOCs.
-
Treatment Protocol:
-
The patient's own blood stem cells were collected.
-
The cells were genetically modified ex vivo using a lentiviral vector to add a functional β-globin gene.
-
Patients underwent myeloablative conditioning.
-
The modified stem cells were then infused back into the patient.
-
-
Primary Efficacy Outcome: The primary efficacy outcome was the complete resolution of VOCs between 6 and 18 months after the infusion of Lyfgenia.
-
Follow-up: Patients will be followed in a long-term study to monitor the long-term safety and efficacy of the therapy.
Mandatory Visualizations
Caption: dWIZ-2 mechanism of action.
Caption: Gene therapy treatment workflow.
Caption: Cost-effectiveness considerations.
Discussion and Future Outlook
The approval of Casgevy and Lyfgenia represents a monumental step forward in the treatment of Sickle Cell Disease, offering the possibility of a functional cure. The clinical data for both therapies are impressive, demonstrating a significant reduction in the debilitating vaso-occlusive crises that define the disease. However, the multi-million dollar price tags of these treatments raise significant concerns about equitable access for the SCD patient population, which is predominantly comprised of individuals from underserved communities.
Cost-effectiveness analyses of these gene therapies indicate that while they provide substantial long-term value by reducing lifetime healthcare costs and improving quality of life, their high initial cost presents a major challenge to healthcare systems.
This is where a molecule like dWIZ-2 could potentially carve out a significant therapeutic niche. As an oral small molecule, its manufacturing and administration would be considerably simpler and less expensive than cell-based gene therapies. While dWIZ-2 is not a curative therapy and would likely require lifelong administration, its potential for a lower cost of treatment could make it a more accessible option for a broader range of patients globally.
The preclinical data for dWIZ-2 are encouraging, demonstrating a robust induction of fetal hemoglobin in animal models with a good safety profile. The key next step will be to translate these findings into human clinical trials to establish its efficacy and safety in patients with SCD. Should dWIZ-2 prove to be effective and well-tolerated in humans, its cost will be a critical determinant of its place in the SCD treatment paradigm. A cost-effective oral therapy that can significantly reduce the frequency and severity of VOCs would be a welcome addition to the therapeutic arsenal, potentially serving as a first-line treatment for many patients or as an alternative for those who are not candidates for or cannot access gene therapies.
References
Safety Operating Guide
Navigating the Disposal of WIZ degrader 2: A Guide to Safe and Compliant Practices
The primary directive is to obtain the official Safety Data Sheet (SDS) for WIZ degrader 2 from the supplier. This document is the definitive source of information regarding the compound's hazards, handling, storage, and disposal requirements. In the absence of an SDS, this compound should be treated as a hazardous substance of unknown toxicity.
General Principles for Chemical Waste Disposal
The following procedures are based on established guidelines for the safe disposal of laboratory chemical waste. These steps provide a framework for responsible waste management in the absence of specific instructions for this compound.
1. Waste Identification and Characterization:
-
Treat as Hazardous: Until an SDS is available, this compound and any materials contaminated with it (e.g., personal protective equipment (PPE), pipette tips, glassware) should be treated as hazardous waste.
-
Do Not Mix: Avoid mixing this compound waste with other chemical waste streams to prevent unknown and potentially dangerous reactions.
2. Waste Segregation:
-
Dedicated Waste Stream: Establish a dedicated and clearly labeled waste container for this compound and its associated contaminated materials.
-
Physical State: Segregate waste by its physical state (solid or liquid) into appropriate containers.
3. Container Selection and Labeling:
-
Compatibility: Use waste containers that are chemically compatible with the substance. For a compound of unknown reactivity, high-density polyethylene (B3416737) (HDPE) or glass containers are often a safe choice.
-
Secure Closure: Containers must have a secure, leak-proof lid and be kept closed except when adding waste.
-
Clear Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the date the waste was first added to the container. Do not use abbreviations or chemical formulas.[1][2][3]
4. Storage:
-
Designated Area: Store waste in a designated, well-ventilated satellite accumulation area that is at or near the point of generation.[4][5]
-
Secondary Containment: Liquid waste containers should be placed in secondary containment (such as a spill tray) to prevent the spread of material in case of a leak.[5][6]
5. Disposal:
-
Professional Disposal: All chemical waste must be disposed of through your institution's certified hazardous waste management program.[7][8][9] Never dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by your EHS office for specific, non-hazardous materials.[3][7][10][11]
-
Request Pickup: When the waste container is nearly full (approximately 75-80% capacity to allow for expansion and prevent spills), submit a waste pickup request to your institution's EHS or equivalent department.[2][12]
Summary of General Laboratory Waste Disposal
The following table provides a general overview of common laboratory waste streams and their appropriate disposal routes.
| Waste Category | Examples | General Disposal Procedure |
| Solid Chemical Waste | Contaminated PPE, weigh boats, centrifuge tubes, gels | Collect in a designated, labeled, and sealed container for hazardous waste pickup.[6] |
| Liquid Chemical Waste | Unused solutions, reaction mixtures, solvent rinsates | Collect in a compatible, labeled, and sealed container with secondary containment for hazardous waste pickup.[10][12] |
| Sharps Waste | Needles, scalpels, contaminated glass slides, Pasteur pipettes | Place in a designated, puncture-resistant sharps container. When full, seal and arrange for pickup.[3][13] |
| Non-Hazardous Waste | Uncontaminated paper towels, packaging materials | Dispose of in regular trash, provided it has not come into contact with hazardous chemicals. |
Experimental Protocols
No specific experimental protocols for the disposal or degradation of this compound were identified in the available literature. Research into the degradation pathways and environmental fate of this compound would be necessary to develop specific treatment protocols. In the absence of this data, incineration by a licensed hazardous waste facility is the default disposal method.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste.
Disclaimer: This document provides general guidance based on publicly available information on laboratory safety. It is not a substitute for the official Safety Data Sheet (SDS) for this compound or for the specific policies and procedures of your institution. Always consult with your institution's Environmental Health and Safety (EHS) office for definitive guidance on hazardous waste disposal.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. Appendix C - Disposal Of Unknown Chemical Waste Containers | Environment, Health and Safety [ehs.cornell.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. acewaste.com.au [acewaste.com.au]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 9. vumc.org [vumc.org]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. acs.org [acs.org]
- 12. integra-biosciences.com [integra-biosciences.com]
- 13. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Essential Safety and Logistical Guide for Handling WIZ Degrader 2
Disclaimer: No specific Safety Data Sheet (SDS) for WIZ degrader 2 is publicly available. The following guidance is based on best practices for handling potent, research-grade chemical compounds and should be supplemented by a thorough institutional review and risk assessment before any handling.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It includes recommendations for personal protective equipment, operational handling, and disposal, along with a representative experimental protocol.
Personal Protective Equipment (PPE)
A robust PPE strategy is essential to minimize exposure risk when handling this compound. The required level of protection varies with the task.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Operations | • Safety glasses with side shields• Standard laboratory coat• Nitrile gloves• Closed-toe shoes[1] | N/A |
| Handling Solids (e.g., weighing) | • Chemical splash goggles[2]• Chemical-resistant lab coat• Double nitrile gloves[3]• Use of a chemical fume hood is mandatory[2] | • Face shield• Disposable sleeves |
| Handling Liquids/Solutions | • Chemical splash goggles• Chemical-resistant gloves (e.g., nitrile)[1]• Chemical-resistant lab coat | • Face shield for splash risks[1]• Chemical-resistant apron |
| Equipment Decontamination | • Chemical splash goggles• Heavy-duty, chemical-resistant gloves | • Waterproof or chemical-resistant apron |
| Waste Disposal | • Chemical splash goggles• Chemical-resistant lab coat• Nitrile gloves | • Face shield if splashing is possible |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical for maintaining the integrity of this compound and ensuring personnel safety.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound as a solid powder at -20°C for up to 12 months or at 4°C for up to 6 months.[4]
-
In solvent, store at -80°C for up to 6 months.[4]
-
Store in a designated, clearly labeled area for potent compounds.
Preparation and Handling:
-
All handling of solid this compound and preparation of stock solutions must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.[2]
-
Designate a specific area within the lab for handling this compound to contain any potential contamination.[2]
-
Use dedicated equipment (spatulas, weigh boats, etc.) and decontaminate them thoroughly after use.
-
When preparing solutions, add the solvent to the compound slowly to avoid splashing.[2] this compound is soluble in DMSO.[4]
Disposal Plan
Treat all this compound waste as hazardous chemical waste.[5] Adherence to institutional and local environmental regulations is mandatory.
Waste Segregation and Collection:
-
Solid Waste: Collect all disposable items contaminated with this compound (e.g., gloves, weigh boats, pipette tips) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a compatible, leak-proof, and sealed container.[5] Label the container with the full chemical name and concentration. Do not mix with other chemical waste streams unless compatibility is confirmed.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
Disposal Procedure:
-
Never dispose of this compound down the drain or in regular trash.[5]
-
Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.[5]
-
Decontaminate all non-disposable equipment and work surfaces after use with an appropriate cleaning agent.
Experimental Protocols
In Vitro WIZ Protein Degradation Assay in Erythroblasts
This protocol outlines a typical experiment to measure the efficacy of this compound in degrading WIZ protein in a cellular context.
Objective: To determine the concentration-dependent degradation of WIZ protein by this compound in primary human erythroblasts.
Materials:
-
This compound (dWIZ-2)[4]
-
Primary human erythroblasts
-
Cell culture medium and supplements
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
Western blot equipment
-
Primary antibodies (anti-WIZ, anti-loading control e.g., β-actin)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Culture primary human erythroblasts according to standard protocols until they are ready for treatment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[4] Create a serial dilution of the stock solution to achieve the desired final concentrations for the experiment.
-
Cell Treatment: Seed erythroblasts at an appropriate density in a multi-well plate. Add varying concentrations of this compound (and a DMSO vehicle control) to the wells.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C and 5% CO2.
-
Cell Lysis: After incubation, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against WIZ.
-
Probe the membrane with a primary antibody for a loading control (e.g., β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis: Quantify the band intensities for WIZ and the loading control. Normalize the WIZ signal to the loading control and compare the levels across different concentrations of this compound to determine the extent of degradation.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Workflow for an in vitro WIZ degradation assay.
Caption: Safe handling and disposal workflow for this compound.
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. dWIZ-2 | WIZ degrader | Probechem Biochemicals [probechem.com]
- 5. benchchem.com [benchchem.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
